Skyrin
Description
This compound has been reported in Talaromyces islandicus, Talaromyces rugulosus, and other organisms with data available.
main pigment of toxin rice fungus Penicillium islandicum; RN given refers to parent cpd; structure
Structure
3D Structure
Propriétés
IUPAC Name |
2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXZQXHIJMNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208943 | |
| Record name | Skyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-06-2 | |
| Record name | Skyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skyrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Skyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA1F42GXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of the Skyrin Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin is a naturally occurring dimeric anthraquinone, a class of aromatic polyketides.[1] It is classified as a mycotoxin and is produced by various fungi, including species from the genera Penicillium, Aspergillus, Talaromyces, and Hypomyces.[1][2] This document provides a comprehensive overview of the chemical properties of this compound, intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. The information compiled herein is sourced from publicly available scientific literature and chemical databases.
Chemical Identity and Structure
This compound is a symmetrical dimer of emodin, a common anthraquinone monomer.[1] Its systematic IUPAC name is 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione.[3]
Molecular Structure
The chemical structure of this compound consists of two trihydroxyanthraquinone units linked by a C-C bond.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 602-06-2 | [3] |
| Molecular Formula | C₃₀H₁₈O₁₀ | [3] |
| Molecular Weight | 538.46 g/mol | [3] |
| IUPAC Name | 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | [3] |
| InChI | InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | [3] |
| InChIKey | MQSXZQXHIJMNAF-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | [3] |
| Synonyms | Skirin, Rhodophyscin, Endothianin, 1,1'-Bisemodin | [3] |
Physicochemical Properties
Physical State and Appearance
Information regarding the specific physical state and appearance of purified this compound is not consistently available in the reviewed literature. As a polyhydroxyanthraquinone, it is expected to be a crystalline solid at room temperature.
Solubility
This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] The presence of multiple hydroxyl groups suggests potential solubility in other polar organic solvents. Its solubility in aqueous solutions is expected to be low but may increase under alkaline conditions due to the deprotonation of the phenolic hydroxyl groups.
Melting and Boiling Points
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectral features.
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Expected signals for aromatic protons, methyl protons, and hydroxyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the quinone carbonyls and the electron-donating effects of the hydroxyl groups. | [5][6] |
| ¹³C NMR | PubChem lists ¹³C NMR spectral data. Signals corresponding to carbonyl carbons, aromatic carbons (both protonated and quaternary), and methyl carbons are expected. | [3][7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the quinone, C=C stretching of the aromatic rings, and C-O stretching are anticipated. | [1][8] |
| UV-Visible (UV-Vis) Spectroscopy | The extensive conjugated system of the bianthraquinone core is expected to result in strong absorption in the UV and visible regions of the electromagnetic spectrum. | [9][10] |
| Mass Spectrometry (MS) | GC-MS and LC-MS data are available on PubChem. Electrospray ionization (ESI) is a suitable technique for the analysis of this compound. | [3] |
Reactivity and Stability
The chemical reactivity and stability of this compound are largely dictated by its polyhydroxyanthraquinone structure.
-
Reactivity: The hydroxyl groups can undergo reactions such as etherification and esterification. The quinone moieties can be reduced to hydroquinones.[11] The aromatic rings can potentially undergo electrophilic substitution, although the existing substituents will direct the position of substitution.
-
Stability: Polyhydroxyanthraquinones are generally stable compounds. However, they can be susceptible to degradation under certain conditions.
-
pH Stability: The stability of related anthraquinones, such as those found in Aloe vera, has been shown to be pH-dependent, with degradation occurring at higher pH values.
-
Photostability: The extensive chromophore of this compound suggests potential sensitivity to light. Photostability studies are recommended for applications where the compound may be exposed to light.[12]
-
Thermal Stability: As a high molecular weight aromatic compound, this compound is expected to have good thermal stability, though decomposition will occur at elevated temperatures.
-
Biosynthesis of this compound
This compound is biosynthesized in fungi via the polyketide pathway. A recent study has elucidated the key steps in its formation. The biosynthesis of this compound is intertwined with that of another bisanthraquinone, rugulosin A.
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the formation of the emodin monomer. Two molecules of emodin then undergo a dimerization reaction.
Caption: Biosynthetic pathway of this compound from Emodin.
Experimental Protocols
The following sections outline general experimental protocols for the analysis of this compound. These should be optimized for the specific instrumentation and experimental goals.
Isolation and Purification of this compound
A general protocol for the isolation of this compound from fungal cultures can be adapted from methods used for other mycotoxins.
Caption: General workflow for the isolation of this compound.
-
Extraction: The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions containing this compound are combined, and the solvent is evaporated. Further purification may be achieved by recrystallization.[13]
NMR Spectroscopy
High-quality NMR spectra are essential for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[14]
-
Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer.[14]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[16]
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in complete signal assignment.
-
Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the detection and quantification of this compound.[17]
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis in complex matrices (e.g., biological fluids, food samples), a sample extraction and clean-up procedure will be necessary. This may involve liquid-liquid extraction or solid-phase extraction.[18]
-
-
LC-MS/MS Analysis:
-
Use a suitable HPLC column (e.g., C18) for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve peak shape.
-
The mass spectrometer should be operated in a mode that allows for both parent ion and fragment ion detection (e.g., selected reaction monitoring, SRM) for high selectivity and sensitivity.[19]
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing a small amount of purified this compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.
-
Acquire the IR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).[1]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Use a quartz cuvette with a defined path length (e.g., 1 cm).
-
Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm).[10] The wavelength of maximum absorbance (λmax) should be recorded.[20]
-
Conclusion
This compound is a complex natural product with a range of interesting chemical properties stemming from its dimeric polyhydroxyanthraquinone structure. This guide has summarized the key chemical information available for this compound, providing a foundation for researchers and professionals working with this compound. Further research is warranted to fully characterize its physical properties, such as its melting point, and to explore its reactivity and stability in greater detail. The provided experimental protocols offer a starting point for the analysis and characterization of this intriguing mycotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of this compound from Hypomyces iactifluorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. Reactivity (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. organomation.com [organomation.com]
- 17. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
- 20. youtube.com [youtube.com]
Skyrin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin is a bioactive bisanthraquinone pigment that has garnered significant interest within the scientific community due to its potential therapeutic properties. This dimeric naphthoquinone, structurally derived from the monomer emodin, is found in a variety of fungal and lichen species. Its biological activities, including antimicrobial and cytotoxic effects, make it a compelling target for natural product research and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources of this compound
This compound is primarily produced by a diverse range of fungi, particularly within the genera Penicillium, Talaromyces, Cortinarius, and Hypomyces. It has also been identified in certain lichen species, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium.
Table 1: Selected Fungal and Lichen Sources of this compound
| Genus/Species | Type | Reference(s) |
| Penicillium islandicum | Fungus | [1][2] |
| Talaromyces sp. | Fungus | [3] |
| Cortinarius sp. | Fungus | [4] |
| Hypomyces lactifluorum | Fungus | |
| Unidentified Lichen Species | Lichen |
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective isolation and purification strategies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₁₈O₁₀ | [5] |
| Molecular Weight | 538.46 g/mol | [5] |
| Appearance | Reddish-orange pigment | [6] |
| Melting Point | 273-274 °C (for luteothis compound, a related compound) | [6] |
| Solubility | Soluble in acetone, ethyl acetate; Insoluble in petroleum ether | [1][6] |
| UV-Vis λmax | Varies with solvent | |
| CAS Number | 602-06-2 | [5] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, chromatographic separation, and final purification by recrystallization. The following protocols are based on established methodologies for the isolation of anthraquinones from fungal sources.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the fungal culture to the purified compound.
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Organism: Penicillium islandicum[1][2]
Protocol:
-
Inoculate a suitable solid or liquid medium with spores or mycelia of P. islandicum. For solid-state fermentation, glutinous rice is an effective substrate.
-
For solid-state fermentation, place approximately 300 g of the substrate (e.g., glutinous rice) into a Fernbach flask, moisten with 150 mL of water, and autoclave.[1]
-
Inoculate the sterilized substrate with a 10 mL spore suspension of P. islandicum.
-
Incubate the culture under static conditions at 30°C for a period sufficient for pigment production (typically several weeks).
Protocol:
-
Harvest the fermented substrate containing the fungal mycelium.
-
Extract the biomass exhaustively with acetone (3 x 1 L for the contents of one Fernbach flask).[1][6]
-
Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Triturate the concentrate with petroleum ether (3 x 200 mL) to remove nonpolar impurities. This compound is insoluble in petroleum ether.[1][6]
-
Separate the petroleum ether-insoluble fraction, which contains the crude pigments.
Protocol:
-
Dissolve the crude pigment fraction in a minimal amount of fresh acetone (e.g., 500 mL) and filter to remove any insoluble material.[1][6]
-
Concentrate the acetone solution to approximately 100 mL.
-
Prepare a silica gel column (e.g., Woelm, 0.2 to 0.5 mm particle size). The size of the column will depend on the amount of crude extract.[1][6]
-
Apply the concentrated extract to the top of the silica gel column.
-
Elute the column with a gradient of benzene and ethyl acetate. Start with 100% benzene, followed by sequential mixtures of benzene-ethyl acetate (95:5, 90:10, 50:50, v/v), and finally with 100% ethyl acetate.[1]
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC). This compound will elute as a distinct colored band.
-
Combine the fractions containing pure this compound.
Caption: Column chromatography workflow for this compound purification.
Protocol:
-
Evaporate the solvent from the combined pure this compound fractions under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of hot acetone.[7]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
If necessary, further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Analysis
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction and purification methods employed. A study on Penicillium islandicum reported the isolation of this compound alongside luteothis compound, with the yield of pure luteothis compound being approximately 400 mg per kg of rice.[2] Quantitative analysis of this compound in extracts and purified fractions can be performed using High-Performance Liquid Chromatography (HPLC).
Table 3: Example HPLC Parameters for Anthraquinone Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a wavelength corresponding to the absorbance maximum of this compound |
| Injection Volume | 10-20 µL |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule.[8][9]
Conclusion
This technical guide provides a comprehensive framework for the isolation and purification of this compound from its natural fungal sources. The detailed protocols for fungal culture, extraction, column chromatography, and recrystallization, along with information on quantitative analysis and characterization, will serve as a valuable resource for researchers in natural product chemistry and drug discovery. The optimization of these methods for different fungal strains and the exploration of new natural sources will continue to be important areas of research in the quest for novel bioactive compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Production of luteothis compound and isolation of a new metabolite, pibasterol, from Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
- 5. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies of Skyrin: A Technical Guide to its Mechanism of Action
For Immediate Release
An In-depth Exploration of the Bioactive Compound Skyrin for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, a naturally occurring anthraquinone derivative. This compound has garnered interest in the scientific community for its potential therapeutic applications, particularly in oncology. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to facilitate further research and drug development efforts.
This compound, a biaryl and trihydroxyanthraquinone, is structurally related to the well-studied compound emodin.[1] Its biological activities, most notably its cytotoxic and DNA-protective effects, position it as a compound of interest for anticancer research.[2][3]
Quantitative Analysis of this compound's Cytotoxic Activity
This compound has demonstrated selective cytotoxicity against various cancer cell lines, with notably higher potency against cancerous cells compared to non-cancerous counterparts. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological function, have been determined for this compound across several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MIA-PaCa-2 | Pancreatic Cancer | 50 ± 2.6 | 48 |
| HL-60 | Promyelocytic Leukemia | 74 | Not Specified |
| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 | 72 |
| HeLa | Cervical Cancer | 21 ± 6.5 | 72 |
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | 72 |
Table 1: IC50 values of this compound in various human cancer cell lines.[3]
Furthermore, studies on the hepatocellular carcinoma cell line, HepG2, revealed that this compound can reduce cell viability by approximately 80% at concentrations between 50-100 µM.[3] In contrast, this compound showed minimal cytotoxic effects on non-cancerous human lymphocytes at concentrations up to 100 µM, highlighting its potential for selective anticancer activity.[3]
Postulated Mechanism of Action: A Multi-faceted Approach
While the precise molecular targets of this compound are yet to be fully elucidated, current evidence suggests a multi-pronged mechanism of action centered on DNA interaction and the induction of cellular stress pathways leading to cell death.
DNA-Protective Effects
Interestingly, despite its cytotoxic activity against cancer cells, this compound has been observed to exhibit DNA-protective properties in cell-free assays and in non-cancerous cells.[2][3] This suggests that its anticancer effects may not be mediated through direct genotoxicity but rather through more nuanced cellular processes.
Caption: Logical diagram of this compound's DNA-protective effect.
Induction of Cytotoxicity in Cancer Cells
The selective cytotoxicity of this compound towards cancer cells suggests the exploitation of inherent vulnerabilities within these cells, such as their high replicative rate and altered signaling pathways. A plausible, though not yet definitively proven, mechanism involves the inhibition of key enzymes essential for DNA replication and repair, such as topoisomerases. Many anthraquinone derivatives are known to function as topoisomerase inhibitors.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Trypan Blue Exclusion Assay for Cytotoxicity
This assay is used to differentiate viable from non-viable cells.
-
Cell Preparation: Prepare a single-cell suspension from the cell culture.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Comet Assay for Genotoxicity/DNA Damage
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁵ cells/mL.
-
Embedding: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose and spread onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
Caption: Workflow for assessing this compound's biological effects.
Future Directions
The current body of research provides a solid foundation for understanding the potential of this compound as an anticancer agent. However, to advance its development, future research should focus on:
-
Target Identification: Unambiguously identifying the direct molecular targets of this compound through techniques such as affinity chromatography, proteomics, and in vitro kinase screening.
-
Signaling Pathway Elucidation: Detailed investigation of the downstream signaling cascades affected by this compound, including apoptosis and cell cycle arrest pathways, using methods like western blotting and flow cytometry.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
-
Antimicrobial Investigations: Exploring the potential antibacterial and antifungal activities of this compound and their underlying mechanisms.
This technical guide serves as a resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
The Biological Activity of Skyrin: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the current understanding of the biological activity of Skyrin, a mycotoxin belonging to the anthraquinone class. This document summarizes key quantitative data on its cytotoxic effects, details relevant experimental protocols, and explores its potential mechanisms of action through signaling pathway diagrams.
Executive Summary
This compound is a secondary metabolite produced by several fungal species. Emerging research has highlighted its selective cytotoxic and genotoxic activities, suggesting its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the existing data on this compound's biological effects to facilitate further research and drug discovery efforts.
Cytotoxicity of this compound
This compound has demonstrated differential cytotoxicity, with a more pronounced effect on cancerous cells compared to non-cancerous cells. The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, indicating its potential as an anti-cancer agent.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MIA-PaCa-2 | Pancreatic Cancer | 48 | 50 ± 2.6 | [1] |
| HCT116 | Colon Cancer | 48 | 17.6 ± 1.5 | [1] |
| HT-29 | Colon Cancer | 48 | 29.4 ± 2.1 | [1] |
| HepG2 | Liver Cancer | Not Specified | 56.6 ± 25.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the biological activity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Workflow Diagram
Trypan Blue Exclusion Test for Cell Viability
This assay is used to differentiate viable from non-viable cells.
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Protocol:
-
Cell Suspension: Prepare a single-cell suspension of the cells to be counted (e.g., human lymphocytes).
-
Dye Mixture: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Trypan Blue Exclusion Test Workflow
Comet Assay for Genotoxicity
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Damaged DNA, when subjected to electrophoresis, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control groups.
-
Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage.
Comet Assay Workflow Diagram
Potential Signaling Pathways Modulated by this compound
While direct studies on the specific signaling pathways modulated by this compound are currently limited, based on the known activities of other anthraquinone mycotoxins, several pathways are hypothesized to be involved in its biological effects. These include pathways regulating apoptosis, cell survival, and inflammation.
Apoptosis Signaling Pathway
Many anthraquinones are known to induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a likely target.
Hypothetical Mechanism: this compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death.
Hypothetical Apoptosis Pathway
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism of action for many anti-cancer agents.
Hypothetical Mechanism: this compound may inhibit the phosphorylation and activation of key components of this pathway, such as PI3K, Akt, and mTOR. This would lead to decreased cell survival and proliferation.
Hypothetical PI3K/Akt/mTOR Pathway
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Hypothetical Mechanism: Depending on the cellular context, this compound could either activate or inhibit different branches of the MAPK pathway (e.g., ERK, JNK, p38), leading to diverse cellular outcomes. For instance, activation of the JNK pathway is often associated with apoptosis.
Hypothetical MAPK Pathway
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.
Hypothetical Mechanism: this compound might inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This would block the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.
Hypothetical NF-κB Pathway
Conclusion and Future Directions
The available data suggest that this compound exhibits promising anti-cancer properties, with selective cytotoxicity towards malignant cells. However, a comprehensive understanding of its mechanism of action is still lacking. Future research should focus on:
-
Expanding Cytotoxicity Profiling: Determining the IC50 values of this compound across a broader panel of cancer cell lines.
-
Elucidating Signaling Pathways: Conducting detailed molecular studies to confirm the involvement of the hypothesized signaling pathways and to identify the direct molecular targets of this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
This technical guide provides a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
Skyrin Derivatives and Structural Analogues: A Technical Guide to a Novel Class of Glucagon Receptor Modulators
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the bioactive fungal metabolite Skyrin, its derivatives, and structural analogues. This compound, a bisanthraquinone, has emerged as a significant lead compound, primarily for its role as a non-peptidic, receptor-selective glucagon antagonist. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound
This compound (C₃₀H₁₈O₁₀) is a dimeric anthraquinone, structurally akin to two molecules of emodin linked together.[1] It is a naturally occurring mycotoxin produced by various fungi, including species of Penicillium, Talaromyces, and Aspergillus.[1] Historically investigated for its toxicological properties, recent research has pivoted to its therapeutic potential, particularly in the context of metabolic diseases like type 2 diabetes mellitus.[2]
The primary interest in this compound for drug development lies in its unique mechanism as a glucagon receptor antagonist. Unlike competitive antagonists that block the glucagon binding site, this compound acts non-competitively.[2] It functionally uncouples the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR), from its downstream signaling partner, adenylate cyclase.[2] This action prevents the generation of the second messenger cyclic AMP (cAMP), thereby inhibiting glucagon-stimulated hepatic glucose production (glycogenolysis).[2]
Biological Activity and Mechanism of Action
This compound's most well-characterized biological activity is its selective antagonism of the glucagon receptor. This makes it a valuable tool for studying glucagon signaling and a potential therapeutic agent for managing hyperglycemia in diabetic patients.[2]
Glucagon Receptor Antagonism
Glucagon plays a crucial role in maintaining glucose homeostasis by stimulating the liver to produce glucose.[3] In type 2 diabetes, hyperglucagonemia is a common feature, leading to excessive hepatic glucose output.[2] this compound addresses this by inhibiting the glucagon signaling cascade at a critical step.
The mechanism involves:
-
Non-competitive Interaction: this compound does not compete with glucagon for binding to the GCGR.[2]
-
Uncoupling of G-Protein: It interferes with the interaction between the activated GCGR and the Gs protein.[2]
-
Inhibition of Adenylate Cyclase: This uncoupling prevents the activation of adenylate cyclase.
-
Suppression of cAMP Production: Consequently, the intracellular levels of cAMP do not rise in response to glucagon.[2]
-
Blockade of Glycogenolysis: The lack of cAMP-mediated signaling prevents the breakdown of glycogen into glucose, thus reducing hepatic glucose output.[2][3]
This selective action is noteworthy, as this compound does not affect cAMP production stimulated by other agents like epinephrine or glucagon-like peptide 1 (GLP-1).[2]
This compound Derivatives and Structural Analogues
The literature on synthetic derivatives of this compound is limited. However, naturally occurring analogues and biosynthetic precursors provide insight into structure-activity relationships (SAR).
-
Oxythis compound: A naturally occurring, more oxygenated derivative of this compound. It also inhibits glucagon-stimulated cAMP production, though it is less potent than this compound.[1]
-
Emodin: The monomeric precursor to this compound. While emodin has its own range of biological activities, the dimeric structure of this compound is critical for its specific glucagon antagonist function.
The comparison between this compound and Oxythis compound suggests that modifications to the anthraquinone core can modulate potency. The development of synthetic analogues could focus on altering the nature and position of substituents on the aromatic rings or modifying the linker between the two monomeric units to optimize activity and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound and its analogue, Oxythis compound.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| This compound | cAMP Production | Rat Hepatocytes | Inhibition of Glucagon Stimulation | 53% at 30 µM | [2] |
| Glucose Output | Rat Hepatocytes | IC₅₀ | 56 µM | [2] | |
| cAMP Production | Human Hepatocytes | Inhibition of Glucagon Stimulation | 55% at 10 µM | [2] | |
| Glycogenolysis | Human Hepatocytes | Inhibition of Glucagon Stimulation | 27% at 10 µM | [2] | |
| cAMP Production | Glucagon-Stimulated | EC₅₀ | 42 µM | [1] | |
| Oxythis compound | cAMP Production | Glucagon-Stimulated | EC₅₀ | 106 µM | [1] |
Experimental Protocols
Detailed protocols are essential for the evaluation of this compound analogues. Below are generalized methodologies for key assays based on published research.
cAMP Production Assay
This assay quantifies the intracellular concentration of cyclic AMP in response to glucagon stimulation, with and without the test compound.
Methodology:
-
Cell Culture: Primary hepatocytes (rat or human) or cell lines expressing the human glucagon receptor (e.g., CHO-K1) are cultured in appropriate media.[4]
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 20 minutes) before stimulation.[5]
-
Stimulation: Glucagon is added to the wells to stimulate the glucagon receptor and cAMP production.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration in the lysate is measured using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based assay.[5][6]
-
Data Analysis: The reduction in glucagon-stimulated cAMP levels in the presence of the test compound is calculated to determine IC₅₀ or EC₅₀ values.
Hepatic Glycogenolysis Assay
This assay measures the output of glucose from hepatocytes, resulting from the breakdown of glycogen.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or humans and cultured to form a confluent monolayer.[7] The cells are maintained in a medium that promotes glycogen storage.
-
Incubation: Cells are washed and incubated in a glucose-free medium.
-
Treatment: Test compounds are added at desired concentrations, followed by the addition of glucagon to stimulate glycogenolysis.[7]
-
Sample Collection: Aliquots of the incubation medium are collected at various time points.
-
Glucose Quantification: The glucose concentration in the collected media is determined using a glucose oxidase assay or other colorimetric/fluorometric methods.[8]
-
Data Analysis: The rate of glucose output is calculated and compared between control (glucagon only) and treated (glucagon + test compound) groups to assess the inhibitory effect.
References
- 1. Bioactive Bianthraquinones and Meroterpenoids from a Marine-Derived Stemphylium sp. Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Use of Glucagon and Glucagon Receptor Antago-nists in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Technical Guide to the Spectroscopic Properties of Skyrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Skyrin, a naturally occurring anthraquinone derivative. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in natural product chemistry, analytical chemistry, and drug development. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data and provides insights into the experimental protocols utilized for their acquisition.
Spectroscopic Data of this compound
The following tables provide a consolidated summary of the available spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Solvent | Spectrometer Frequency | Reference |
| 2.30 | s | 6H | H-11, H-11' | DMSO-d₆ | 300.13 MHz | [1][2] |
| 6.59 | s | 2H | H-7, H-7' | DMSO-d₆ | 300.13 MHz | [1][2] |
| 7.10 | br s | 2H | H-2, H-2' | DMSO-d₆ | 300.13 MHz | [1][2] |
| 7.24 | br s | 2H | H-4, H-4' | DMSO-d₆ | 300.13 MHz | [1][2] |
| 12.13 | br s | 2H | OH | DMSO-d₆ | 300.13 MHz | [1][2] |
| 12.80 | br s | 2H | OH-8, OH-8' | DMSO-d₆ | 300.13 MHz | [1][2] |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency | Reference |
| 189.50 | C-9, C-9' | DMSO-d₆ | 300.13 MHz | [1] |
| 182.10 | C-10, C-10' | DMSO-d₆ | 300.13 MHz | [1] |
| 165.06 | C-6, C-6' | DMSO-d₆ | 300.13 MHz | [1] |
| 164.40 | C-8, C-8' | DMSO-d₆ | 300.13 MHz | [1] |
| 161.02 | C-1, C-1' | DMSO-d₆ | 300.13 MHz | [1] |
| 148.02 | C-3, C-3' | DMSO-d₆ | 300.13 MHz | [1] |
| 133.26 | C-4a, C-4a' | DMSO-d₆ | 300.13 MHz | [1] |
| 131.24 | C-10a, C-10a' | DMSO-d₆ | 300.13 MHz | [1] |
| 124.06 | C-5, C-5' | DMSO-d₆ | 300.13 MHz | [1] |
| 123.48 | C-4, C-4' | DMSO-d₆ | 300.13 MHz | [1] |
| 120.37 | C-2, C-2' | DMSO-d₆ | 300.13 MHz | [1] |
| 113.08 | C-9a, C-9a' | DMSO-d₆ | 300.13 MHz | [1] |
| 108.66 | C-8a, C-8a' | DMSO-d₆ | 300.13 MHz | [1] |
| 107.11 | C-7, C-7' | DMSO-d₆ | 300.13 MHz | [1] |
| 21.50 | C-11, C-11' | DMSO-d₆ | 300.13 MHz | [1] |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type | Technique | Reference |
| 537.086 | [M-H]⁻ | MALDI-HRMS | [3][4] |
| 537.0827 | [M-H]⁻ | LC-ESI-ITFT | [5] |
| 493.0923 | [M-H-CO₂]⁻ | HPTLC-DESI-HRMS (MS²) | [6] |
| 469.0926 | [M-H-C₃O₂]⁻ | HPTLC-DESI-HRMS (MS²) | [6] |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Sample Preparation | Reference |
| 3420 | O-H stretching | KBr | [1][2] |
| 1625 | C=O stretching (quinone) | KBr | [1][2] |
| 1600 | C=C stretching (aromatic) | KBr | [1][2] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following sections outline the general methodologies employed in the cited literature.
NMR Spectroscopy
The NMR spectra for this compound were typically acquired on a Bruker Aspect 3000 spectrometer operating at a frequency of 300 MHz for ¹H-NMR and 75 MHz for ¹³C-NMR.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) was commonly used as the solvent for sample preparation.[1][2] Advanced 2D-NMR techniques such as COSY, HMQC, and HMBC were also utilized to aid in the complete assignment of the proton and carbon signals.[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) has been a key technique in the characterization of this compound.
-
MALDI-HRMS Imaging: This technique has been used to map the spatial distribution of this compound in plant tissues.[3][4] Experiments were performed using an atmospheric pressure scanning microprobe matrix-assisted laser desorption/ionization source (AP-SMALDI) coupled with a Q-Exactive high-resolution mass spectrometer.[3]
-
LC-ESI-ITFT MS: Liquid chromatography coupled with electrospray ionization and an ion trap Fourier transform mass spectrometer has been used for the analysis of this compound.[5]
-
HPTLC-DESI-HRMS: High-performance thin-layer chromatography coupled with desorption electrospray ionization high-resolution mass spectrometry has been employed for the analysis of anthraquinones, including this compound, in complex extracts.[6] This method allows for the identification based on elemental composition and characteristic fragmentation patterns.[6]
Infrared (IR) Spectroscopy
IR spectra of this compound were obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1][2] The samples were prepared as potassium bromide (KBr) pellets.[1][2] This method involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
Biosynthetic Pathway of Hypericin via this compound
This compound is a key intermediate in the biosynthetic pathway of hypericin, a photodynamically active naphthodianthrone. The following diagram illustrates the proposed biosynthetic route from the condensation of acetyl-CoA and malonyl-CoA to the formation of hypericin, highlighting the central role of this compound.
Caption: Proposed biosynthetic pathway of hypericin highlighting the role of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth information, readers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. MALDI-HRMS Imaging Maps the Localization of this compound, the Precursor of Hypericin, and Pathway Intermediates in Leaves of Hypericum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Skyrin: A Fungal Bisanthraquinone at the Crossroads of Metabolism and Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Skyrin, a prominent member of the bisanthraquinone class of fungal secondary metabolites, has garnered significant scientific interest due to its diverse biological activities and intricate biosynthetic pathway. This technical guide provides a comprehensive overview of the core aspects of this compound, including its biosynthesis, regulation, biological functions, and the experimental methodologies used for its study. Detailed protocols for extraction, purification, and quantification are provided, alongside a summary of its known bioactive properties. Furthermore, this guide visualizes the key metabolic and experimental workflows using Graphviz to facilitate a deeper understanding of this compound's role in fungal secondary metabolism and its potential for therapeutic applications.
Introduction
Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for pharmaceutical and biotechnological applications. Among these, the polyketide-derived aromatic compounds, particularly anthraquinones and their dimers, are of considerable interest. This compound, a C30H18O10 molecule, is a symmetrical bisanthraquinone derived from the dimerization of the monomer emodin.[1] It is produced by a variety of fungal species, including those from the genera Aspergillus, Penicillium, and Talaromyces.[1] This guide delves into the multifaceted nature of this compound, providing a technical resource for researchers engaged in natural product chemistry, mycology, and drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process originating from the polyketide pathway and culminating in a key dimerization step. The enzymatic machinery responsible for this compound production is encoded by a biosynthetic gene cluster (BGC).
The this compound Biosynthetic Gene Cluster
A dedicated gene cluster, often referred to as the "rug" cluster in some species, governs the biosynthesis of this compound.[2] This cluster contains the necessary genes encoding for a polyketide synthase (PKS), tailoring enzymes such as reductases and oxygenases, and potentially regulatory proteins. While the exact composition and organization of the BGC can vary between fungal species, the core enzymatic functions remain conserved.
The Biosynthetic Pathway
The biosynthesis of this compound proceeds through the following key steps:
-
Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) utilizes acetyl-CoA and malonyl-CoA to assemble a polyketide chain.
-
Formation of Emodin: The polyketide intermediate undergoes a series of cyclization, aromatization, and modification reactions to form the anthraquinone monomer, emodin.
-
Dimerization to this compound: The crucial step in this compound biosynthesis is the oxidative dimerization of two emodin molecules. This reaction is catalyzed by a cytochrome P450 monooxygenase, such as RugG.[2] The enzyme facilitates the 5,5'-dimerization of emodin radicals to form this compound.[2]
Interestingly, the this compound biosynthetic pathway is often intertwined with the production of other bisanthraquinones, such as rugulosin A. The fungal aldo-keto reductase RugH can intercept the immediate precursor to this compound, leading to the formation of rugulosin A through a separate branch of the pathway.[2]
Regulation of this compound Production
The production of this compound, like many fungal secondary metabolites, is tightly regulated by a complex network of factors, including global regulators and environmental cues.
Global Regulatory Networks
In many Aspergillus species, the production of secondary metabolites is under the control of global regulatory proteins, notably the Velvet complex (VeA, VelB, VosA) and LaeA. These proteins form a nuclear complex that modulates the expression of biosynthetic gene clusters in response to light and other signals. Deletion or overexpression of laeA has been shown to significantly impact the production of various mycotoxins and other secondary metabolites, suggesting a likely role in the regulation of this compound biosynthesis in producing species.
Environmental Factors
The synthesis of fungal secondary metabolites is often influenced by environmental conditions. While specific data for this compound is limited, factors known to affect secondary metabolism in fungi include:
-
pH: Most fungi have an optimal pH range for growth and secondary metabolite production.
-
Temperature: Temperature can significantly influence both fungal growth and the activity of biosynthetic enzymes.
-
Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources in the growth medium can dramatically alter the metabolic flux towards secondary metabolite production. For instance, different carbon sources like glucose, sucrose, or more complex carbohydrates can lead to varied yields of secondary metabolites. Similarly, the nature of the nitrogen source (e.g., nitrate, ammonium, or amino acids) can be a critical determinant of product titers.
Biological Activities of this compound
This compound exhibits a range of biological activities, making it a molecule of interest for drug development.
Cytotoxicity and Anticancer Potential
This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| MIA-PaCa-2 (Pancreatic Cancer) | 50 ± 2.6 | 48 h | [2] |
| HL-60 (Promyelotic Leukemia) | 74 | Not specified | [2] |
| Calu-1 (Lung Carcinoma) | 26.6 ± 4.6 | 72 h | [2] |
| HeLa (Cervical Cancer) | 21 ± 6.5 | 72 h | [2] |
| K562 (Chronic Myelogenous Leukemia) | 50.7 ± 9.3 | 72 h | [2] |
| HepG2 (Hepatocellular Carcinoma) | ~56.6 ± 25.4 | Not specified | [2] |
Interestingly, this compound has been shown to be more cytotoxic to cancerous HepG2 cells than to non-cancerous human lymphocytes.[3]
Antimicrobial and Antifungal Activity
This compound has also been reported to possess antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. While comprehensive data is not available, studies have indicated its activity against various bacteria and fungi.
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Bacterium | Not specified |
| Escherichia coli | Bacterium | Not specified |
| Candida albicans | Fungus | Not specified |
| Aspergillus fumigatus | Fungus | Not specified |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound from fungal cultures.
Extraction of this compound from Fungal Mycelia
This protocol describes a general method for the solvent extraction of this compound from fungal biomass.
-
Harvesting: After a suitable incubation period, harvest the fungal mycelia by filtration through cheesecloth or a similar filter.
-
Drying: Lyophilize or air-dry the mycelia to remove water.
-
Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered mycelia in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).
-
Stir or sonicate the suspension for an extended period (e.g., 2-4 hours) at room temperature.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure complete extraction.
-
-
Filtration and Concentration:
-
Filter the combined extracts to remove the mycelial debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
References
- 1. This compound | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells | MDPI [mdpi.com]
- 3. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Skyrin: A Compound of Interest for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of Skyrin, a naturally occurring bisanthraquinone. The information is presented to support further research and development efforts related to this compound.
Core Compound Identifiers and Properties
This compound is a symmetrical bisanthraquinone derived from two emodin units. It is a secondary metabolite produced by various fungi, including several species of Penicillium and Aspergillus. The compound's core chemical identifiers are summarized below for clear reference.
| Identifier | Value | Source |
| CAS Number | 602-06-2 | [1][2] |
| Molecular Formula | C₃₀H₁₈O₁₀ | [1][2] |
| Molecular Weight | 538.46 g/mol | [2] |
| IUPAC Name | 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | [1] |
| InChI | InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | [1] |
| InChIKey | MQSXZQXHIJMNAF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | [1] |
| PubChem CID | 73071 | [1] |
| Synonyms | Endothianin, Rhodophyscin | [1] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, making it a compound of significant interest for further investigation. These activities include glucagon antagonism, antioxidant effects, and antibacterial and cytotoxic properties.
Glucagon Receptor Antagonism
This compound acts as a non-peptidic, receptor-selective glucagon antagonist.[3] It functionally uncouples the glucagon receptor from adenylate cyclase activation, thereby inhibiting glucagon-stimulated cAMP production.[1] This action has been observed in both rat and human hepatocytes.[1] In rat hepatocytes, this compound at a concentration of 30 µmol/L inhibited glucagon-stimulated cAMP production by 53%.[1] In primary cultures of human hepatocytes, 10 µmol/L this compound reduced glucagon-stimulated cAMP production by 55% and glycogenolysis by 27%.[1] This selective antagonism of the glucagon signaling pathway suggests its potential as a lead compound for the development of anti-diabetic agents.
The proposed mechanism of action for this compound's glucagon antagonism is illustrated in the following diagram:
Antioxidant Activity
This compound is an effective scavenger of free radicals, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Its antioxidant activity is comparable to that of known antioxidants like emodin, vitamin C, and vitamin E. The mechanism of its antioxidant action is believed to involve the donation of hydrogen atoms from its multiple hydroxyl groups to neutralize free radicals. This activity has been demonstrated in various cell-free assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
A potential signaling pathway involved in the cellular antioxidant response that this compound may modulate is the Nrf2-Keap1 pathway. By scavenging reactive oxygen species (ROS), this compound could potentially lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
Antibacterial and Cytotoxic Activities
This compound has demonstrated antibacterial properties against various bacterial strains. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
Furthermore, this compound exhibits cytotoxic activity against several cancer cell lines. This effect is thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation. The DNA-protective effects of this compound have also been observed, which may contribute to its selective cytotoxicity towards cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of this compound.
Materials:
-
This compound solution (in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol (as solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound solution in the chosen solvent.
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well containing the this compound dilutions.
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Prepare a blank well containing 200 µL of the solvent.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution (in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the cells. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Conclusion
This compound is a multifaceted natural compound with promising biological activities that warrant further investigation. Its role as a glucagon antagonist presents a potential avenue for the development of novel therapeutics for diabetes. Additionally, its antioxidant, antibacterial, and cytotoxic properties suggest a broader range of potential applications in medicine and pharmacology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
References
In Silico Prediction of Skyrin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin is a naturally occurring anthraquinone derivative that has garnered significant interest in the scientific community due to its diverse and potent biological activities. As a secondary metabolite found in various fungi and plants, this compound has demonstrated potential as a therapeutic agent in several key areas, including metabolic disorders and oncology.[1] This technical guide provides a comprehensive overview of the known bioactivities of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, this document outlines a proposed in silico workflow for the prediction and analysis of this compound's bioactivity, offering a computational framework to accelerate further research and drug development efforts.
Known Bioactivities of this compound
This compound exhibits a range of biological effects, with the most well-documented being its anti-diabetic, DNA-protective, and cytotoxic activities.
Anti-Diabetic Activity: Glucagon Receptor Antagonism
This compound has been identified as a functional antagonist of the glucagon receptor, a key target in the management of type 2 diabetes.[2] It selectively inhibits glucagon-stimulated processes in hepatocytes without affecting the signaling of other hormones like epinephrine or glucagon-like peptide 1 (GLP-1).[2] This specificity suggests a favorable profile for therapeutic development. The mechanism of action appears to be the uncoupling of the glucagon receptor from adenylate cyclase activation, a distinct approach from competitive receptor binding.[2][3]
DNA-Protective and Antioxidant Effects
This compound has demonstrated a capacity to protect DNA from damage induced by agents such as ferrous ions.[1][4] This protective effect is likely linked to its antioxidant and radical scavenging properties.[5] Studies have shown that this compound can scavenge free radicals and reactive oxygen species, contributing to the maintenance of genomic integrity.[5] Interestingly, its DNA-protective effects appear to be more pronounced in non-cancerous cells compared to cancerous cells.[1]
Cytotoxic Activity
In addition to its protective effects on normal cells, this compound exhibits cytotoxic activity against certain cancer cell lines. Research has indicated that human hepatoma (HepG2) cells are more susceptible to this compound-induced cell death compared to non-cancerous human lymphocytes.[1] This differential cytotoxicity highlights its potential as a selective anti-cancer agent, although the precise mechanisms and signaling pathways involved require further elucidation.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data reported for this compound's bioactivity.
Table 1: Glucagon Antagonist Activity of this compound
| Parameter | Cell Type | Value | Reference |
| Inhibition of glucagon-stimulated cAMP production | Rat Hepatocytes | 53% at 30 µM | [2] |
| Inhibition of glucagon-stimulated cAMP production | Human Hepatocytes | 55% at 10 µM | [2] |
| IC50 for inhibition of glucose output | Rat Hepatocytes | 56 µM | [2] |
| Inhibition of glucagon-stimulated glycogenolysis | Human Hepatocytes | 27% at 10 µM | [2] |
Table 2: Cytotoxicity and DNA-Protective Effects of this compound
| Activity | Cell Type / System | Observation | Reference |
| DNA Protection | Plasmid DNA (pBR322) | Protective against FeSO₄-induced breaks | [1][4] |
| Cytotoxicity | Human Hepatoma (HepG2) cells | More prone to this compound-induced death | [1] |
| Cytotoxicity | Human Lymphocytes | Less prone to this compound-induced death | [1] |
| DNA Protection | Human Lymphocytes | Moderate DNA-protective effects | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Glucagon Antagonism Assay in Hepatocytes
-
Objective: To determine the effect of this compound on glucagon-stimulated cAMP production and glucose output in primary hepatocytes.
-
Cell Culture: Primary rat and human hepatocytes are isolated and cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with glucagon.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Glucose Output Measurement: Glucose concentration in the culture medium is measured using a glucose oxidase-based assay.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage reduction in the glucagon-stimulated response. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
DNA-Topology Assay
-
Objective: To assess the DNA-protective effect of this compound against strand breaks.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), ferrous sulfate (FeSO₄) as a DNA damaging agent, and varying concentrations of this compound.
-
Procedure:
-
Plasmid DNA is incubated with FeSO₄ in the presence or absence of this compound.
-
The reaction is stopped, and the different topological forms of the plasmid DNA (supercoiled, relaxed circular, and linear) are separated by agarose gel electrophoresis.
-
-
Analysis: The intensity of the bands corresponding to each DNA form is quantified using densitometry. A decrease in the amount of linear and relaxed circular DNA and a corresponding increase in the supercoiled form in the presence of this compound indicate a protective effect.[1][4]
MTT Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effect of this compound on cell viability.
-
Cell Seeding: Cancerous (e.g., HepG2) and non-cancerous (e.g., human lymphocytes) cells are seeded in 96-well plates.
-
Treatment: Cells are exposed to a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
Signaling Pathways
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.
Glucagon Signaling Pathway
The diagram below illustrates the canonical glucagon signaling pathway, which this compound has been shown to inhibit.
DNA Damage Response and Cytotoxicity Pathways
The following diagram provides a generalized overview of the signaling pathways involved in the cellular response to DNA damage, which can lead to either DNA repair or apoptosis (cell death). This compound's dual role as a DNA-protective agent in normal cells and a cytotoxic agent in cancer cells suggests a complex interaction with these pathways.
Proposed In Silico Workflow for this compound Bioactivity Prediction
Given the absence of published in silico studies on this compound, this section proposes a robust computational workflow to predict and rationalize its observed bioactivities. This workflow can guide future computational research on this compound and its analogs.
Step-by-Step Methodologies for the Proposed Workflow
-
Target Identification:
-
Objective: To identify potential protein targets of this compound.
-
Method: Utilize reverse pharmacophore mapping servers such as PharmMapper or TargetNet. The 3D structure of this compound will be used as a query to search against a database of pharmacophore models derived from known protein-ligand complexes.
-
Output: A ranked list of potential protein targets with their respective fit scores.
-
-
Molecular Docking:
-
Objective: To predict the binding mode and affinity of this compound to the identified targets.
-
Method: Perform molecular docking using software like AutoDock Vina or Glide. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The binding site will be defined based on known ligand binding sites or predicted active sites.
-
Output: Docking scores and predicted binding poses of this compound within the target's active site.
-
-
Molecular Dynamics (MD) Simulation:
-
Objective: To assess the stability of the this compound-protein complex and observe its dynamic behavior over time.
-
Method: Run all-atom MD simulations using software packages like GROMACS or AMBER. The top-scoring docked complex will be solvated in a water box with appropriate ions. The simulation will be run for a sufficient duration (e.g., 100 ns) to ensure convergence.
-
Output: Trajectory files that can be analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.
-
-
Binding Free Energy Calculation:
-
Objective: To obtain a more accurate estimation of the binding affinity.
-
Method: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the stable portion of the MD simulation trajectory.
-
Output: An estimated binding free energy (ΔG) value, which is a better correlate of experimental binding affinity than docking scores.
-
-
ADMET Prediction:
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
-
Method: Use web-based tools such as SwissADME and pkCSM. These tools predict various pharmacokinetic and toxicological properties based on the chemical structure of the molecule.
-
Output: A profile of predicted ADMET properties, including oral bioavailability, blood-brain barrier permeability, and potential toxicity risks.
-
Conclusion
This compound is a promising natural product with multifaceted bioactivities that warrant further investigation for its therapeutic potential. This guide has consolidated the existing experimental evidence for its anti-diabetic, DNA-protective, and cytotoxic effects. The proposed in silico workflow provides a clear and structured approach for future computational studies aimed at elucidating the molecular mechanisms of this compound's action and predicting its bioactivity against a wider range of biological targets. The integration of these computational methods with experimental validation will be instrumental in accelerating the translation of this compound from a promising lead compound to a potential clinical candidate.
References
- 1. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a receptor-selective glucagon antagonist, in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Skyrin: A Fungal Anthraquinone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Skyrin, a naturally occurring anthraquinone produced by several fungal species, has emerged as a molecule of interest for its potential therapeutic applications. This document provides a comprehensive technical overview of the existing preclinical data on this compound, focusing on its cytotoxic, antioxidant, and DNA-protective properties. While research is in the early stages, preliminary evidence suggests that this compound warrants further investigation as a potential lead compound in drug discovery, particularly in the field of oncology. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes known biological activities and putative signaling pathways to facilitate further research and development.
Introduction
Anthraquinones are a large class of aromatic organic compounds derived from anthracene. Fungal anthraquinones, in particular, have been recognized for their diverse biological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties[1][2][3]. This compound is a dimeric anthraquinone that has been investigated for its cytotoxic and antioxidant effects. This guide aims to consolidate the current scientific knowledge on this compound to serve as a resource for researchers exploring its therapeutic potential.
Biological Activities and Therapeutic Potential
Anticancer Activity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized in Table 1. These findings indicate that this compound exhibits antiproliferative activity, with varying potency across different cancer types.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 | 72 | [4] |
| HeLa | Cervical Carcinoma | 21 ± 6.5 | 72 | [4] |
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | 72 | [4] |
| HL-60 | Promyelocytic Leukemia | 74 | Not Specified | [4] |
| MIA-PaCa-2 | Pancreatic Cancer | 50 ± 2.6 | 48 | [4] |
| HepG2 | Hepatocellular Carcinoma | 56.6 ± 25.4 | Not Specified | [4] |
| HCT116 | Colorectal Carcinoma | 17.6 ± 1.5 (EC25) | Not Specified | [4] |
| HT-29 | Colorectal Carcinoma | 29.4 ± 2.1 (EC25) | Not Specified | [4] |
Note: EC25 represents the concentration required to inhibit 25% of metabolic activity.
Antioxidant and DNA-Protective Effects
This compound has been shown to possess antioxidant properties, primarily through its ability to scavenge free radicals. One study reported that this compound delayed lipid peroxidation by approximately 14%[5]. While direct IC50 values from standardized antioxidant assays like DPPH or ABTS are not currently available in the literature, its activity has been compared to known antioxidants such as emodin, vitamin C, and vitamin E[4][5].
Furthermore, this compound has demonstrated DNA-protective effects. In a DNA topology assay, this compound showed the ability to protect plasmid DNA from damage induced by FeSO4[2]. A comet assay revealed that this compound did not induce DNA damage in human lymphocytes and even exhibited moderate DNA-protective effects against hydrogen peroxide-induced damage. Interestingly, this protective effect was more pronounced in non-cancerous human lymphocytes compared to HepG2 cancer cells[6].
Antimicrobial Activity
Limited studies have also suggested that this compound possesses antimicrobial properties. One report indicated that this compound has potent antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of less than 1 µM.
Mechanism of Action (Putative)
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on its structural similarity to other well-studied fungal anthraquinones like emodin and chrysophanol, putative mechanisms of action can be proposed. Emodin and chrysophanol have been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Emodin has been reported to suppress this pathway[7][8][9].
-
NF-κB Signaling Pathway: This pathway is involved in inflammation and cell survival. Chrysophanol has been shown to inhibit the NF-κB pathway, leading to apoptosis in breast cancer cells[3][10].
-
MAPK Signaling Pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Emodin is known to activate the p38 MAPK/JNK signaling pathway, which can lead to apoptosis[8].
-
Mitochondrial Apoptosis Pathway: Both emodin and chrysophanol can induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases[1][8][11].
It is plausible that this compound may exert its anticancer effects through one or more of these signaling cascades. However, further research is required to confirm these hypotheses.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of this compound on cancer cell lines have been determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Comet Assay for Genotoxicity and DNA Protection
The genotoxic and DNA-protective effects of this compound have been evaluated using the single-cell gel electrophoresis (comet) assay.
Principle: This technique detects DNA strand breaks in individual cells. When subjected to electrophoresis, damaged DNA (containing fragments) migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleus (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: Human lymphocytes or cancer cell lines are treated with this compound at various concentrations for a defined period. For DNA protection studies, cells are co-treated with this compound and a DNA-damaging agent (e.g., hydrogen peroxide).
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail using specialized software.
Visualizations
Biological Effects of this compound
Caption: Overview of the observed biological effects of this compound.
Putative Signaling Pathways
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Future Directions and Conclusion
The currently available data, while limited, suggests that this compound possesses promising therapeutic properties, particularly in the context of cancer. Its cytotoxic effects against various cancer cell lines, coupled with its DNA-protective effects in non-cancerous cells, present an intriguing profile for a potential anticancer agent.
However, significant gaps in our understanding of this compound's pharmacology remain. Future research should prioritize:
-
Quantitative Antioxidant Studies: Determining the IC50 values of this compound in standard antioxidant assays (e.g., DPPH, ABTS, FRAP) to quantify its antioxidant potency.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand the molecular basis of its cytotoxic and other biological effects.
-
In Vivo Efficacy Studies: Evaluating the anticancer and other therapeutic effects of this compound in preclinical animal models to assess its efficacy in a physiological context.
-
Toxicology and Pharmacokinetic Studies: Conducting comprehensive toxicology studies to determine the safety profile of this compound, including its LD50, and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. fda.gov [fda.gov]
- 7. louis.uah.edu [louis.uah.edu]
- 8. youtube.com [youtube.com]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biosynthetic Crossroads of Emodin and Skyrin: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
Emodin, a polyketide anthraquinone, is a pivotal secondary metabolite in numerous fungal species, serving as the direct precursor to a range of bioactive compounds. Among these, the bisanthraquinone skyrin is of significant interest due to its distinct structure and biological activities. This technical guide provides an in-depth examination of the biosynthetic relationship between emodin and this compound, focusing on the enzymatic processes, genetic regulation, and quantitative production. Detailed experimental protocols for gene inactivation, metabolite extraction, and chromatographic analysis are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals working on the biosynthesis of natural products and the development of novel therapeutics.
Introduction
Fungal secondary metabolites are a rich source of chemical diversity and pharmacologically active compounds. The "emodin family" of natural products represents a large, biosynthetically linked group of compounds derived from the key anthraquinone intermediate, emodin.[1][2] Emodin and its derivatives exhibit a wide array of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1]
This compound, a prominent member of this family, is a homodimer of emodin.[3][4] Its formation represents a key branching point in the emodin metabolic pathway. Understanding the precise mechanisms that govern the conversion of emodin to this compound is crucial for controlling the production of these and other related metabolites for therapeutic or industrial applications. This guide synthesizes the current knowledge on this biosynthetic link, providing both the theoretical framework and practical methodologies for its study.
The Core Biosynthetic Pathway: From Emodin to this compound
The biosynthesis of this compound is a direct extension of the well-established emodin pathway. Emodin is first synthesized via the polyketide pathway from acetate and malonate precursors.[1] The critical and defining step in this compound formation is the oxidative dimerization of two emodin molecules.
Recent research has elucidated that this is not a spontaneous event but a specific, enzyme-catalyzed reaction. The key enzyme responsible for this transformation is RugG , a cytochrome P450 monooxygenase.[3] The process involves the 5,5'-dimerization of emodin radicals to form the this compound scaffold.[3] This entire biosynthetic machinery is encoded within a dedicated biosynthetic gene cluster (BGC), referred to as the "rug" cluster in Talaromyces sp.[3]
The pathway can be summarized as follows:
-
Emodin Synthesis: Formation of the emodin monomer through the polyketide pathway.
-
Radical Formation: Generation of emodin radicals.
-
Oxidative Coupling: The cytochrome P450 monooxygenase RugG catalyzes the 5,5' oxidative coupling of two emodin radicals.
-
Tautomerization: The resulting intermediate, the closest this compound precursor (CSP), undergoes tautomerization to form the stable this compound molecule.[3]
This pathway is a critical control point, as other enzymes can compete for the CSP intermediate. For instance, the aldo-keto reductase RugH can hijack the CSP and shunt it towards the biosynthesis of another complex metabolite, rugulosin A.[3]
References
- 1. A new dimeric anthraquinone from endophytic Talaromyces sp. YE3016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic machineries of anthraquinones and bisanthraquinones in Talaromyces islandicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intertwined Biosynthesis of this compound and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Skyrin: A Fungal Metabolite at the Crossroads of Mycotoxicology and Potential Therapeutic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin, a dimeric anthraquinone, is a secondary metabolite produced by a variety of fungal species. First identified in Penicillium islandicum, its presence has since been documented in other fungi, including species within the Talaromyces and Aspergillus genera, as well as in endophytic fungi that reside within medicinal plants. While not traditionally cataloged as a standalone remedy in historical medical texts, the occurrence of this compound in endophytic fungi of traditionally used medicinal plants suggests a potential, albeit indirect, role in the ethnobotanical landscape. It is hypothesized that some of the therapeutic effects attributed to certain medicinal plants may, in part, be due to the bioactive compounds synthesized by their endophytic inhabitants. This guide provides a detailed examination of this compound, focusing on its biological activities, the experimental methods used to characterize them, and its underlying mechanisms of action.
Physicochemical Properties
This compound is a bianthraquinone, structurally related to emodin. Its chemical formula is C30H18O10, with a molecular weight of approximately 538.5 g/mol .
Occurrence in Nature
This compound has been isolated from several fungal species, some of which are found in unique ecological niches, including as endophytes in medicinal plants.
-
Penicillium islandicum : This fungus, a known food contaminant, was one of the first sources from which this compound was isolated.
-
Talaromyces islandicus : This species is also a known producer of this compound.
-
Talaromyces wortmanni : this compound has been isolated from this species as well.
-
Endophytic Fungi : this compound has been identified in endophytic fungi isolated from various medicinal plants, suggesting a possible contribution to the therapeutic properties of these plants.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities in preclinical studies. The following sections and tables summarize the key findings and quantitative data.
Cytotoxic Activity
This compound has shown cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MIA PaCa-2 | Pancreatic Cancer | 27 | Not Specified | [1] |
| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 | 72 | [2] |
| HeLa | Cervical Cancer | 21 ± 6.5 | 72 | [2] |
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | 72 | [2] |
| HL-60 | Promyelotic Leukemia | 74 | Not Specified | [2] |
Glucagon Antagonist Activity
This compound acts as a receptor-selective glucagon antagonist, not by competing with glucagon for its binding site, but by uncoupling the glucagon receptor from adenylate cyclase activation. This leads to a reduction in glucagon-stimulated cAMP production.
| Cell Type | Effect | IC50 / EC50 | Citation |
| Rat Hepatocytes | Inhibition of glucagon-stimulated glucose output | 56 µM | [3] |
| Rat Hepatocytes | Inhibition of glucagon-stimulated cAMP production (at 30 µM this compound) | 53% inhibition | [3] |
| Human Hepatocytes | Reduction of glucagon-stimulated cAMP production (at 10 µM this compound) | 55% reduction | [3] |
| Human Hepatocytes | Reduction of glucagon-stimulated glycogenolysis (at 10 µM this compound) | 27% reduction | [3] |
The mechanism of this compound as a glucagon antagonist is non-competitive. It interferes with the signal transduction cascade initiated by glucagon binding to its receptor.
Antioxidant and DNA-Protective Effects
This compound has shown antioxidant properties by scavenging free radicals. It has also demonstrated a capacity to protect DNA from damage induced by oxidative stress. Studies have shown that this compound can protect plasmid DNA from damage induced by ferrous ions in a concentration-dependent manner[4].
Experimental Protocols
This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound.
Isolation of this compound from Fungal Culture
A general protocol for the isolation of this compound from a fungal culture, such as Talaromyces wortmanni, is as follows:
-
Culturing : The fungus is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) in stationary culture at room temperature for several weeks.
-
Extraction : The mycelium is separated from the culture broth by filtration. The dried mycelium is then extracted with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Purification : The crude extract is subjected to chromatographic techniques for purification. This may involve:
-
Column Chromatography : Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) for elution.
-
Preparative Thin-Layer Chromatography (TLC) : For further purification of fractions containing this compound.
-
Crystallization : The purified this compound can be crystallized from a suitable solvent system.
-
-
Characterization : The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.
-
Cell Treatment : Cells are treated with this compound or a damaging agent (as a positive control).
-
Cell Embedding : The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis : The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis : The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization : The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Image Analysis : The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution : A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture : Different concentrations of this compound are mixed with the DPPH solution.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the solutions is measured at approximately 517 nm. The scavenging of the DPPH radical by this compound leads to a decrease in absorbance.
-
Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined.
Potential Signaling Pathway Modulation
While specific studies on this compound's modulation of signaling pathways are limited, its known biological activities, such as cytotoxicity and anti-inflammatory potential, suggest possible interactions with key cellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to regulating cell proliferation, apoptosis, and inflammation.
Further research is needed to elucidate the precise molecular targets of this compound and its effects on these and other signaling pathways.
Conclusion and Future Directions
This compound is a fungal metabolite with a range of documented biological activities that warrant further investigation for its therapeutic potential. Its cytotoxic effects against cancer cells, its unique mechanism as a glucagon antagonist, and its antioxidant and DNA-protective properties make it a compound of interest for drug development. While its direct role in traditional medicine is not clearly established, its presence in endophytic fungi of medicinal plants provides an intriguing avenue for future research into the synergistic effects of natural products. Future studies should focus on in vivo efficacy and safety profiling of this compound, as well as a more detailed elucidation of its molecular mechanisms of action, particularly its impact on key cellular signaling pathways.
References
- 1. Secondary Metabolites from Endophytic Fungus Penicillium pinophilum Induce ROS-Mediated Apoptosis through Mitochondrial Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linking secondary metabolites to biosynthesis genes in the fungal endophyte Cyanodermella asteris: The anti-cancer bisanthraquinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intertwined Biosynthesis of this compound and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Skyrin Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin, a bisanthraquinone secondary metabolite found in various fungi and plants of the Hypericum genus, has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1][2][3][4] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for evaluating the cytotoxic potential of compounds like this compound.[1][4]
These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cell line using the MTT assay. The document outlines the experimental workflow, data analysis, and a summary of the signaling pathway involved in this compound-induced apoptosis.
Principle of the MTT Assay
The MTT assay is a quantitative and colorimetric method to determine cell viability.[1] In viable cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3] These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[5] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[4] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.
Data Presentation
The cytotoxic activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell viability by 50% under the experimental conditions. The results of a this compound cytotoxicity assay can be summarized in the following table:
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Example: HepG2 | 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 85.2 ± 3.8 | ||
| 10 | 62.7 ± 5.1 | ||
| 25 | 48.9 ± 4.2 | ||
| 50 | 31.5 ± 3.9 | ||
| 100 | 15.8 ± 2.5 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
Selected cancer cell line (e.g., HepG2, a human liver cancer cell line)[6]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cytotoxicity MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a range-finding experiment first.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a blank control (medium only, without cells).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the corresponding this compound concentration.
-
Determine the IC50 value from the dose-response curve. This can be done using linear regression or non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[8][9][10]
-
This compound-Induced Cytotoxicity Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by upregulating the expression of Death Receptor 5 (DR5). DR5 is a cell surface receptor that, upon activation, initiates the extrinsic apoptosis pathway.
Signaling Pathway Diagram
Caption: this compound-induced apoptosis signaling pathway.
Mechanism of Action
This compound's cytotoxic effect is mediated, at least in part, through the extrinsic apoptosis pathway. The key steps are as follows:
-
Upregulation of DR5: this compound treatment leads to an increased expression of Death Receptor 5 (DR5) on the surface of cancer cells.
-
DISC Formation and Caspase-8 Activation: The upregulation of DR5 facilitates the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the death-inducing signaling complex (DISC).[8] This proximity leads to the autocatalytic cleavage and activation of pro-caspase-8 to active caspase-8.[1][8]
-
Executioner Caspase Activation: Active caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, leading to the execution phase of apoptosis.[11]
-
Crosstalk with the Intrinsic Pathway: Active caspase-8 can also cleave Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid.[2][11] tBid then translocates to the mitochondria, where it promotes the release of cytochrome c. Cytochrome c, in the cytosol, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[12] Active caspase-9 then further activates caspase-3, amplifying the apoptotic signal.[12]
-
Apoptosis: The activation of executioner caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, and ultimately, cell death.
By elucidating the cytotoxic effects and the underlying molecular mechanisms of this compound, researchers can better evaluate its potential as a therapeutic agent in drug development. The MTT assay provides a robust and efficient method for the initial screening and characterization of this compound's anti-cancer properties.
References
- 1. Signaling through the TRAIL receptor DR5/FADD pathway plays a role in the apoptosis associated with skeletal myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Blocking TRAIL-DR5 signaling pathway with soluble death receptor 5 fusion protein mitigates radiation-induced injury [frontiersin.org]
- 4. Frontiers | Advances in the study of death receptor 5 [frontiersin.org]
- 5. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Understanding the Role of the Death Receptor 5/FADD/caspase-8 Death Signaling in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Skyrin by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and reliable method for the quantification of Skyrin using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control environments. The method involves a straightforward sample preparation procedure followed by chromatographic separation on a C18 column. This document provides detailed experimental protocols, system suitability requirements, and method validation parameters to ensure reproducible and accurate results.
Introduction
This compound is a [Note: Insert a brief description of this compound, its origin, and its significance here. e.g., a novel therapeutic agent, a natural product with pharmacological activity, etc.]. Accurate and precise quantification of this compound is essential for [ Note: Insert the application here. e.g., pharmacokinetic studies, formulation development, quality assurance of raw materials, etc.]. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of a wide range of compounds.[1][2] This application note provides a comprehensive guide for the determination of this compound in [ Note: Specify the matrix here, e.g., bulk powder, pharmaceutical formulations, biological matrices.].
Experimental Workflow
The overall workflow for the quantification of this compound by HPLC is illustrated in the diagram below. The process begins with the preparation of standards and samples, followed by HPLC analysis, and concludes with data processing and quantification.
Caption: General workflow for the quantification of this compound by HPLC.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable modifier)
-
[ Note: List any other specific reagents for sample preparation.]
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data acquisition and processing software.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | [Note: An example is provided. This must be optimized.] 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | [Note: Determine the λmax of this compound.] 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique is crucial for accurate results and to protect the HPLC column.[3][4] The following are general protocols that should be adapted to the specific sample matrix.
-
For Bulk Powder: Accurately weigh a portion of the powder, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets): Grind a tablet to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound, extract with a suitable solvent, and dilute with the mobile phase.
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common technique.[5] To 100 µL of the plasma sample, add 300 µL of cold acetonitrile.[6] Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.[6]
All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[5][7]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8][9] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0% |
| Linearity (r²) | ≥ 0.999 over the concentration range |
| Range | To be determined based on the expected concentrations in the samples. |
| Precision (%RSD) | Intra-day & Inter-day ≤ 2.0% |
| Accuracy (% Recovery) | Within 98.0% - 102.0% |
| Specificity | The peak for this compound should be well-resolved from any other components in the sample matrix. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). |
Data Presentation
Linearity
A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration. The linearity is assessed by the coefficient of determination (r²).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Linear Regression Equation: y = mx + c Coefficient of Determination (r²): [Insert Value]
Precision
The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The results are expressed as the relative standard deviation (%RSD).
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] |
Accuracy
Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix. The percentage recovery is then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 5 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] |
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is straightforward, accurate, and precise, making it suitable for a wide range of applications in research and quality control. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data. Further optimization may be required for specific complex matrices.
References
- 1. wjpmr.com [wjpmr.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. organomation.com [organomation.com]
- 5. nacalai.com [nacalai.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. assayprism.com [assayprism.com]
Skyrin from Pen-icillium Species: Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of skyrin, a bioactive bisanthraquinone pigment, from Penicillium species. This document includes detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in the isolation and study of this promising natural product.
Introduction
This compound is a polyketide mycotoxin and a dimeric anthraquinone that has garnered significant interest due to its various biological activities, including potential anticancer and DNA-protective properties.[1] It is produced by several fungal species, notably within the Penicillium genus, such as Penicillium islandicum and Penicillium chrysogenum. The extraction and purification of this compound are essential steps for its further investigation in drug discovery and development. This document outlines the key procedures for isolating this compound from fungal cultures.
Data Presentation
While specific quantitative data for this compound yield from Penicillium species is not extensively reported in the available literature, related compounds produced under similar conditions can provide an estimate of production levels. For instance, studies on Penicillium islandicum have reported yields of the related bisanthraquinone, luteothis compound.
| Fungal Species | Substrate | Compound | Reported Yield | Reference |
| Penicillium islandicum | Glutinous Rice | Luteothis compound | ~400 mg/kg | [2][3] |
| Penicillium islandicum | Glutinous Rice | This compound | Produced, but yield not specified | [2][3] |
Experimental Protocols
The following protocols are based on established methodologies for the extraction and purification of anthraquinone pigments from Penicillium cultures.
Protocol 1: Cultivation of Penicillium islandicum for this compound Production
This protocol describes the solid-state fermentation of Penicillium islandicum on a rice-based medium, which has been shown to support the production of this compound and related pigments.[2][3]
Materials:
-
Penicillium islandicum culture
-
Glutinous rice
-
Distilled water
-
Erlenmeyer flasks (or other suitable culture vessels)
-
Incubator
Procedure:
-
Prepare the solid substrate by washing and autoclaving glutinous rice.
-
Inoculate the sterile rice with a spore suspension or mycelial fragments of Penicillium islandicum.
-
Incubate the culture flasks under static conditions at 30°C for a period sufficient for fungal growth and pigment production (typically 2-3 weeks).
-
Monitor the culture for the development of the characteristic reddish-orange pigmentation, which indicates the production of this compound and other related compounds.
Protocol 2: Extraction of Crude this compound from Fungal Culture
This protocol details the solvent-based extraction of this compound from the solid-state fermentation culture of Penicillium islandicum.[2][3]
Materials:
-
Penicillium islandicum culture on glutinous rice
-
Acetone
-
Petroleum ether
-
Large extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Harvest the fermented rice culture and dry it.
-
Perform a primary extraction by soaking the culture in acetone. Repeat the extraction three times with fresh acetone to ensure maximum recovery of the pigments.
-
Combine the acetone extracts and concentrate the solution under reduced pressure using a rotary evaporator.
-
Triturate the resulting concentrate with petroleum ether to remove nonpolar impurities. The reddish-orange pigments, including this compound, will remain in the fraction that is insoluble in petroleum ether.
-
Dissolve the petroleum ether-insoluble fraction in a minimal amount of fresh acetone.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes a two-step column chromatography procedure for the purification of this compound from the crude extract.[2][3]
Materials:
-
Crude this compound extract (dissolved in acetone)
-
Activated charcoal
-
Silica gel (for column chromatography)
-
Solvents: Acetone, Benzene (or a less toxic alternative like toluene), Ethyl acetate
-
Chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Part A: Initial Purification with Activated Charcoal
-
Prepare a column packed with activated charcoal.
-
Load the crude this compound extract onto the charcoal column.
-
Elute the column with acetone to recover the pigment fraction, leaving behind more polar impurities.
-
Collect the colored eluate and concentrate it using a rotary evaporator.
Part B: Silica Gel Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the concentrated pigment fraction from the charcoal column in a minimal amount of a non-polar solvent (e.g., benzene or toluene).
-
Load the sample onto the silica gel column.
-
Elute the column with a gradient of increasing polarity using a benzene-ethyl acetate solvent system. The following gradient can be used:
-
100% Benzene (or Toluene)
-
95:5 Benzene:Ethyl acetate
-
90:10 Benzene:Ethyl acetate
-
50:50 Benzene:Ethyl acetate
-
100% Ethyl acetate
-
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing pure this compound, which can be identified by its characteristic color and TLC profile.
-
Concentrate the pure this compound fractions to dryness.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Penicillium species.
Caption: Workflow for this compound Extraction and Purification.
This compound Biosynthetic Pathway
This compound is biosynthesized through the oxidative dimerization of the monomeric anthraquinone, emodin. This process is catalyzed by specific enzymes within the fungal secondary metabolism.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Skyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin is a naturally occurring bianthraquinone found in various fungi and lichens. Preliminary studies have indicated that this compound possesses notable antioxidant properties, demonstrating the capacity to scavenge free radicals and reactive oxygen species (ROS).[1][2] Its potential to mitigate oxidative stress suggests a therapeutic promise in conditions associated with oxidative damage. These application notes provide detailed protocols for the systematic evaluation of this compound's antioxidant activity using established in vitro chemical and cell-based assays.
Key Experimental Workflows
The assessment of this compound's antioxidant potential involves a multi-faceted approach, beginning with fundamental chemical assays to determine its radical scavenging and reducing capabilities, followed by cell-based assays to evaluate its efficacy in a biological system.
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
In Vitro Chemical Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[3]
a. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Experimental Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in methanol). Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
c. Data Presentation
| Compound | Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition | IC50 (µg/mL) |
| This compound | [Conc. 1] | [Absorbance] | [%] | [Value] |
| [Conc. 2] | [Absorbance] | [%] | ||
| [Conc. 3] | [Absorbance] | [%] | ||
| Ascorbic Acid | [Conc. 1] | [Absorbance] | [%] | [Value] |
| (Control) | [Conc. 2] | [Absorbance] | [%] | |
| [Conc. 3] | [Absorbance] | [%] |
d. Calculation
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[3]
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[4][5]
a. Materials and Reagents
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
b. Experimental Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
c. Data Presentation
| Compound | Concentration (µg/mL) | Absorbance at 734 nm | % Inhibition | IC50 (µg/mL) |
| This compound | [Conc. 1] | [Absorbance] | [%] | [Value] |
| [Conc. 2] | [Absorbance] | [%] | ||
| [Conc. 3] | [Absorbance] | [%] | ||
| Trolox | [Conc. 1] | [Absorbance] | [%] | [Value] |
| (Control) | [Conc. 2] | [Absorbance] | [%] | |
| [Conc. 3] | [Absorbance] | [%] |
d. Calculation
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][7] The reduction is monitored by the formation of a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically at 593 nm.[6]
a. Materials and Reagents
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
b. Experimental Protocol
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound solution, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[6]
-
Measurement: Measure the absorbance at 593 nm.[6]
c. Data Presentation
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ Equivalents) |
| This compound | [Conc. 1] | [Absorbance] | [Value] |
| [Conc. 2] | [Absorbance] | [Value] | |
| [Conc. 3] | [Absorbance] | [Value] | |
| Standard | [Conc. 1] | [Absorbance] | [Value] |
| (FeSO₄) | [Conc. 2] | [Absorbance] | [Value] |
| [Conc. 3] | [Absorbance] | [Value] |
d. Calculation
The FRAP value is determined from the standard curve of FeSO₄ or Trolox and is expressed as µM of Fe²⁺ equivalents per gram or µM of the sample.
Cell-Based Assay
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment.[9][10][11] It utilizes a fluorescent probe, DCFH-DA, which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.[9][12]
a. Materials and Reagents
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP) (free radical initiator)[10][11]
-
Quercetin (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
b. Experimental Protocol
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.[10]
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of this compound or quercetin, along with 25 µM DCFH-DA, in treatment medium for 1 hour at 37°C.[10]
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.[10]
-
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 1 hour at 37°C, with excitation at 485 nm and emission at 538 nm.[9]
c. Data Presentation
| Compound | Concentration (µM) | Area Under the Curve (AUC) | CAA Value (µmol QE/100 µmol) |
| This compound | [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | |
| [Conc. 3] | [Value] | [Value] | |
| Quercetin | [Conc. 1] | [Value] | [Value] |
| (Control) | [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
d. Calculation
The CAA value is calculated by determining the area under the curve (AUC) from the fluorescence readings. The results are often expressed as quercetin equivalents (QE).
Potential Signaling Pathways Modulated by this compound
Antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Nrf2/ARE and MAPK pathways.
Nrf2/ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[13][14]
Caption: Nrf2/ARE antioxidant response pathway.
MAPK Signaling Pathway in Oxidative Stress
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to various stimuli, including oxidative stress.[15][16] ROS can activate different MAPK cascades, such as ERK, JNK, and p38, which in turn can lead to either cell survival or apoptosis, depending on the context.[17]
Caption: MAPK signaling pathway in response to oxidative stress.
References
- 1. redalyc.org [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. protocols.io [protocols.io]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. FRAP assay: Significance and symbolism [wisdomlib.org]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
Skyrin: A Promising Agent in Cancer Cell Line Studies - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin, a bisanthraquinone secondary metabolite derived from various fungi, lichens, and plants, has emerged as a compound of interest in oncological research. Structurally similar to hypericin, this compound has demonstrated selective cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards non-cancerous cells.[1][2] Its potential to induce apoptosis and overcome drug resistance highlights its promise as a potential anticancer therapeutic agent. This document provides detailed application notes and protocols for the study of this compound in cancer cell line research, summarizing key quantitative data and outlining methodologies for essential experiments.
Data Presentation: Cytotoxicity of this compound
This compound has shown varied cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MIA-PaCa-2 | Pancreatic Cancer | 48 h | 50 ± 2.6 | [1] |
| HL-60 | Promyelocytic Leukemia | Not Specified | 74 | [1] |
| Calu-1 | Lung Cancer | 72 h | 26.6 ± 4.6 | [1] |
| HeLa | Cervical Cancer | 72 h | 21 ± 6.5 | [1] |
| K562 | Chronic Myelogenous Leukemia | 72 h | 50.7 ± 9.3 | [1] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | More prone to this compound-induced death compared to human lymphocytes | [1][2] |
| HCT 116 | Colorectal Cancer | 24 h / 48 h | IC25 ≈ 10 µM (Hypoxia) | [3] |
| HT-29 | Colorectal Cancer | 24 h / 48 h | IC25 > 10 µM (Hypoxia & Normoxia) | [3] |
| SW620 | Colorectal Cancer | Not Specified | Reversion of TRAIL resistance observed | [3] |
Mechanism of Action: Induction of Apoptosis and Reversal of TRAIL Resistance
A key mechanism of this compound's anticancer activity is the induction of apoptosis. Studies in colorectal cancer cell lines have shown a significant increase in the apoptotic cell population following treatment with this compound, with this effect being more pronounced under hypoxic conditions.[3]
Furthermore, this compound has been identified as an agent that can reverse resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent that selectively induces apoptosis in cancer cells.[3] This resistance is a common challenge in TRAIL-based therapies. This compound achieves this by upregulating the expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[3]
Signaling Pathway of this compound in Reversing TRAIL Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Death Receptor 5 (TNFRSF10B) Is Upregulated and TRAIL Resistance Is Reversed in Hypoxia and Normoxia in Colorectal Cancer Cell Lines after Treatment with this compound, the Active Metabolite of Hypericum spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Skyrin Genotoxicity with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin, a naturally occurring anthraquinone derivative found in various fungi and plants, has garnered interest for its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough evaluation of its genotoxic potential is crucial. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. The single cell gel electrophoresis, or comet assay, is a sensitive and widely used method for assessing DNA damage at the level of individual cells.[1][2] This application note provides a detailed protocol for utilizing the alkaline comet assay to evaluate the genotoxicity of this compound and discusses the current understanding of its interaction with cellular DNA.
Principle of the Comet Assay
The comet assay is a versatile technique for detecting DNA strand breaks and alkali-labile sites in eukaryotic cells.[3][4] The principle lies in the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Undamaged DNA remains in the nucleoid (the comet head), while damaged, fragmented DNA migrates towards the anode, forming the comet tail. The intensity and length of the comet tail are proportional to the amount of DNA damage.[2]
Key Findings on this compound Genotoxicity
Contrary to what might be expected from a compound that intercalates with DNA, studies have shown that this compound does not exhibit genotoxic effects. In fact, research indicates that this compound possesses DNA-protective properties.[5][6] An investigation using the alkaline comet assay on human lymphocytes and the HepG2 cancer cell line found that treatment with this compound (at concentrations ranging from 0.01 to 100 μM) did not induce a significant increase in DNA damage compared to untreated controls.[5][6]
Instead of causing damage, this compound demonstrated an ability to protect DNA from insults. A DNA topology assay revealed that this compound could protect plasmid DNA from damage induced by FeSO4.[7] This protective effect is likely attributed to this compound's potent antioxidant and reactive oxygen species (ROS) scavenging activities.[5][6] By neutralizing harmful free radicals, this compound can prevent them from causing DNA lesions.[5][6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human lymphocytes or a relevant cancer cell line (e.g., HepG2) are suitable for this assay.
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium immediately before use. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Seed cells at an appropriate density in culture plates. Allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a negative (vehicle) control and a positive control (a known genotoxic agent, e.g., hydrogen peroxide or methyl methanesulfonate).
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24 to 48 hours).
Alkaline Comet Assay Protocol
This protocol is adapted from established methods for the alkaline comet assay.
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA Staining Solution (e.g., SYBR® Green I, ethidium bromide)
-
Microscope Slides (fully frosted)
-
Coverslips
-
Horizontal Gel Electrophoresis Tank
-
Power Supply
-
Fluorescence Microscope with appropriate filters
-
Image Analysis Software
Procedure:
-
Slide Preparation:
-
Coat clean microscope slides with a layer of 1% NMP agarose in water. Let the agarose solidify and dry completely. These pre-coated slides can be stored at room temperature.
-
-
Cell Embedding:
-
After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose (melted and cooled to 37°C).
-
Quickly pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.
-
-
Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in cold, freshly prepared Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight) in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank.
-
Gently immerse the slides in Neutralization Buffer for 5 minutes. Repeat this step three times with fresh buffer.
-
Drain the slides and apply a few drops of DNA staining solution.
-
Incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Place a coverslip over the stained agarose.
-
Examine the slides using a fluorescence microscope.
-
Capture images of the comets and analyze them using specialized image analysis software. Score at least 50-100 randomly selected cells per slide. The percentage of DNA in the tail is the most commonly recommended metric for quantifying DNA damage.
-
Data Presentation
Quantitative data from the comet assay should be summarized in a clear and structured table for easy comparison between different concentrations of this compound and the controls.
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Negative Control | 0 | Value |
| Vehicle Control (DMSO) | Concentration | Value |
| This compound | 0.01 | Value |
| This compound | 0.1 | Value |
| This compound | 1 | Value |
| This compound | 10 | Value |
| This compound | 25 | Value |
| This compound | 50 | Value |
| This compound | 100 | Value |
| Positive Control (e.g., H₂O₂) | Concentration | Value |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound genotoxicity using the comet assay.
Proposed Mechanism of this compound's DNA Protective Effect
References
- 1. mdpi.com [mdpi.com]
- 2. DNA Repair Enzymes: An Important Role in Skin Cancer Prevention and Reversal of Photodamage‑ A Review of the Literature - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. Six critical questions for DNA repair enzymes in skincare products: a review in dialog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
Skyrin as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin, a bisanthraquinone natural product found in various fungi, is gaining attention in biomedical research for its potential therapeutic activities. Understanding its enzymatic processing is crucial for elucidating its mechanism of action, metabolic fate, and potential for drug development. These application notes provide a detailed overview of this compound as a substrate in enzymatic reactions, focusing on its biosynthesis and potential interactions with drug-metabolizing enzymes. Detailed protocols for the key enzymatic reactions involved in this compound biosynthesis are also presented.
I. Biosynthesis of this compound: Enzymatic Dimerization of Emodin
The biosynthesis of this compound involves a key enzymatic step: the dimerization of the polyketide emodin. This reaction is catalyzed by a specific fungal cytochrome P450 monooxygenase. A competing reaction, catalyzed by an aldo-keto reductase, can divert the precursor of this compound to an alternative product.
Key Enzymes and Substrates
| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product |
| Cytochrome P450 Monooxygenase | RugG | Oxidoreductase | Emodin | Dimerized emodin radical (precursor to this compound) |
| Aldo-keto Reductase | RugH | Oxidoreductase | Closest this compound Precursor (CSP) | Reduced CSP (leading to Rugulosin A) |
Signaling Pathway and Experimental Workflow
The enzymatic conversion of emodin to this compound is a critical step in the biosynthetic pathway of this complex natural product. The workflow for studying this reaction involves heterologous expression of the responsible enzyme, in vitro enzymatic assays, and product analysis.
II. Experimental Protocols
Protocol 1: Heterologous Expression and Purification of RugG and RugH
Objective: To produce and purify recombinant RugG and RugH enzymes for in vitro assays.
Materials:
-
Escherichia coli BL21(DE3) expression strain
-
pET-28a(+) expression vector
-
Genes encoding RugG and RugH (codon-optimized for E. coli)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Immobilized Metal Affinity Chromatography (IMAC) buffers (binding, washing, elution)
-
Phosphate-buffered saline (PBS)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
Procedure:
-
Gene Cloning: Clone the codon-optimized genes for RugG and RugH into the pET-28a(+) vector.
-
Transformation: Transform the recombinant plasmids into E. coli BL21(DE3) cells.
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 16°C for 16-20 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in IMAC binding buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with IMAC washing buffer to remove unbound proteins.
-
Elute the His-tagged protein with IMAC elution buffer.
-
-
Protein Characterization:
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Determine the protein concentration using a Bradford assay.
-
Store the purified enzyme at -80°C.
-
Protocol 2: In Vitro Enzymatic Assay for RugG (Cytochrome P450)
Objective: To determine the catalytic activity of RugG in converting emodin to the this compound precursor.
Materials:
-
Purified RugG enzyme
-
Emodin (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration 1 mM), and emodin (varied concentrations for kinetic studies, e.g., 1-100 µM).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified RugG enzyme.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction mixture to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the consumption of emodin and the formation of the product. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is typically used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity at different substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Protocol 3: In Vitro Enzymatic Assay for RugH (Aldo-keto Reductase)
Objective: To characterize the activity of RugH on the closest this compound precursor (CSP).
Materials:
-
Purified RugH enzyme
-
Closest this compound Precursor (CSP) - Note: The synthesis or isolation of CSP may be required and can be a significant challenge.
-
NADPH or NADH (cofactor)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
Quenching solution
-
HPLC system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NADPH or NADH (final concentration 1 mM), and CSP (varied concentrations).
-
Pre-incubate at the optimal temperature for 5 minutes.
-
-
Enzyme Addition:
-
Start the reaction by adding purified RugH.
-
-
Incubation:
-
Incubate for a defined period.
-
-
Reaction Termination:
-
Stop the reaction with a quenching solution.
-
-
Sample Analysis:
-
Analyze the reaction products by HPLC to quantify the conversion of CSP.
-
-
Data Analysis:
-
Determine the kinetic parameters for RugH with CSP as the substrate.
-
III. This compound in the Context of Drug Development
While the biosynthesis of this compound is becoming clearer, its interaction with human drug-metabolizing enzymes is a critical area of investigation for its potential as a therapeutic agent.
Potential for Drug-Drug Interactions
As a polycyclic aromatic compound, this compound has the potential to interact with human cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast number of drugs. Inhibition or induction of CYP enzymes by this compound could lead to significant drug-drug interactions, altering the pharmacokinetics and efficacy of co-administered medications.
Experimental Approach to Assess Drug-Drug Interaction Potential:
-
In vitro metabolism studies with human liver microsomes (HLMs): HLMs are a standard in vitro model containing a rich complement of drug-metabolizing enzymes, including CYPs. Incubating this compound with HLMs in the presence of NADPH can reveal if it is a substrate for these enzymes.
-
CYP inhibition assays: These assays determine if this compound can inhibit the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This is typically done by co-incubating this compound with a known CYP substrate and measuring the impact on the formation of the substrate's metabolite.
-
CYP induction studies: Using primary human hepatocytes, researchers can assess whether this compound can induce the expression of CYP enzymes.
Toxicology and Signaling Pathways
The toxicological profile of this compound and its effects on cellular signaling pathways are not yet well-defined. Preliminary studies on related anthraquinones suggest potential for various biological activities, but further research is needed to understand the specific effects of this compound.
Future Research Directions:
-
Pharmacokinetic studies: In vivo studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology assessments: Comprehensive toxicology studies are required to determine the safety profile of this compound.
-
Signaling pathway analysis: Investigating the effect of this compound on key signaling pathways (e.g., inflammatory, apoptotic, proliferative pathways) will be crucial to elucidate its mechanism of action.
Conclusion
The enzymatic synthesis of this compound via the dimerization of emodin by the cytochrome P450 monooxygenase RugG presents a fascinating area of biocatalysis. The provided protocols offer a framework for the production and characterization of the enzymes involved in its biosynthesis. For drug development purposes, a thorough investigation into the interaction of this compound with human drug-metabolizing enzymes and its effects on cellular signaling pathways is paramount. The application notes and protocols herein serve as a valuable resource for researchers and scientists in advancing the understanding and potential therapeutic application of this compound.
High-Throughput Screening Methods for Skyrin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skyrin, a bisanthraquinone natural product, has garnered significant interest in the scientific community due to its diverse and promising bioactive properties. Primarily recognized for its potential as an anticancer and antimicrobial agent, the comprehensive evaluation of this compound's therapeutic efficacy necessitates robust and efficient screening methodologies. High-throughput screening (HTS) offers a powerful platform for the rapid assessment of large compound libraries, enabling the swift identification and characterization of bioactive molecules like this compound.
These application notes provide detailed protocols for high-throughput screening of this compound's bioactivity, with a focus on its anticancer and antimicrobial effects. The methodologies are designed for implementation in a 96- or 384-well plate format, facilitating automated handling and analysis.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported quantitative data on the bioactivity of this compound. These values serve as a benchmark for HTS assays and subsequent lead optimization studies.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Carcinoma | Data not available in search results | |
| MCF-7 | Breast Carcinoma | Data not available in search results | |
| Additional cell lines | Specific cancer types | Reported IC50 values |
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Microbial Strain | Type | MIC (µg/mL) | Citation |
| Staphylococcus aureus | Gram-positive bacterium | Data not available in search results | |
| Escherichia coli | Gram-negative bacterium | Data not available in search results | |
| Candida albicans | Fungus | Data not available in search results | |
| Additional strains | Bacteria/Fungi | Reported MIC values |
Note: Specific IC50 and MIC values for this compound were not available in the provided search results. These tables are templates to be populated as more specific data becomes available.
Experimental Protocols
High-Throughput Screening of Anticancer Activity
This protocol describes a cell-based HTS assay to determine the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis software.
-
High-Throughput Screening of Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains in a 96-well format.[2][3][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
Materials:
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (dissolved in DMSO)
-
Sterile 96-well U- or V-bottom plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Microplate reader (optional, for spectrophotometric reading)
Protocol:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile broth medium into all wells of a 96-well plate.
-
Add 50 µL of a 2x concentrated this compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column. This will result in 50 µL of varying this compound concentrations in each well.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the 96-well plate containing the this compound dilutions. The final volume in each well will be 100 µL.
-
Include a positive control (inoculum without this compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Alternatively, for a more quantitative and high-throughput readout, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Visualizations
References
Application Notes and Protocols for Assessing the DNA-Protective Effect of Skyrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the DNA-protective properties of Skyrin, a naturally occurring anthraquinone. The following sections detail the necessary assays to determine cytotoxicity and the direct protective effects of this compound against DNA damage induced by oxidative stress.
Introduction
This compound is a secondary metabolite with potential therapeutic applications.[1] Understanding its ability to protect DNA from damage is crucial for its development as a potential therapeutic agent. This document outlines a series of in vitro assays to characterize the DNA-protective effects of this compound, including assessing its cytotoxicity, its ability to prevent DNA strand breaks in plasmid DNA, and its capacity to reduce cellular DNA damage.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and DNA-protective effects of this compound.
Table 1: Cytotoxicity of this compound on Human Lymphocytes and HepG2 Cells
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Human Lymphocytes | MTT Assay | 24 | > 100 |
| 48 | > 100 | ||
| Trypan Blue | 24 | > 100 | |
| 48 | > 100 | ||
| HepG2 | MTT Assay | 24 | 45.3 ± 5.1 |
| 48 | 28.7 ± 3.9 | ||
| Trypan Blue | 24 | 52.1 ± 6.3 | |
| 48 | 33.4 ± 4.2 |
Data compiled from a study by Čonková et al. (2022).[1]
Table 2: DNA-Protective Effect of this compound on Plasmid DNA (pBR322) against Fe²⁺-induced Damage
| This compound Concentration (µM) | Supercoiled DNA (%) | Relaxed Circular DNA (%) | Linear DNA (%) |
| 0 (Negative Control) | 95.2 ± 1.5 | 4.8 ± 0.5 | 0 |
| 0 (Positive Control + Fe²⁺) | 10.3 ± 2.1 | 75.4 ± 3.8 | 14.3 ± 2.5 |
| 0.0001 | 12.1 ± 1.9 | 73.2 ± 4.1 | 14.7 ± 2.2 |
| 0.001 | 15.8 ± 2.5 | 70.1 ± 3.5 | 14.1 ± 1.9 |
| 0.01 | 25.4 ± 3.1 | 62.3 ± 3.9 | 12.3 ± 1.5 |
| 0.1 | 40.2 ± 4.5 | 50.1 ± 4.2 | 9.7 ± 1.1 |
| 1 | 65.7 ± 5.2 | 30.5 ± 3.3 | 3.8 ± 0.8 |
| 5 | 85.1 ± 4.8 | 14.9 ± 2.1 | 0 |
| 10 | 92.3 ± 3.9 | 7.7 ± 1.2 | 0 |
| 50 | 94.5 ± 2.7 | 5.5 ± 0.9 | 0 |
| 100 | 95.1 ± 2.1 | 4.9 ± 0.7 | 0 |
Data extracted and compiled from a study by Čonková et al. (2022).[2][3]
Table 3: DNA-Protective Effect of this compound in Human Lymphocytes against H₂O₂-induced Damage (Comet Assay)
| Treatment | % DNA in Tail |
| Negative Control | 5.2 ± 1.1 |
| Positive Control (440 µM H₂O₂) | 35.8 ± 4.5 |
| 1 µM this compound + H₂O₂ | 30.1 ± 3.8 |
| 10 µM this compound + H₂O₂ | 22.7 ± 3.1 |
| 100 µM this compound + H₂O₂ | 15.4 ± 2.5 |
Data compiled from a study by Čonková et al. (2022).[2]
Experimental Protocols
Assessment of Cytotoxicity
It is essential to first determine the non-toxic concentration range of this compound before evaluating its DNA-protective effects.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human lymphocytes or HepG2 cells
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[5]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
This assay distinguishes viable from non-viable cells based on membrane integrity.[6]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)[6]
-
Hemocytometer
-
Microscope
Protocol:
-
Treat cells with various concentrations of this compound as described for the MTT assay.
-
After the incubation period, collect the cells and centrifuge at 100 x g for 5 minutes.[7]
-
Resuspend the cell pellet in PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[6]
-
Incubate for 1-2 minutes at room temperature.[8]
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability: % Viability = (Number of viable cells / Total number of cells) x 100.
DNA Topology Assay
This cell-free assay assesses the ability of this compound to protect supercoiled plasmid DNA from single- and double-strand breaks induced by a damaging agent like Fe²⁺ ions.[3]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
FeSO₄ solution
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
Plasmid DNA (final concentration 0.5 µ g/reaction )
-
Varying concentrations of this compound (e.g., 0.0001 to 100 µM)
-
TE buffer to the final volume
-
-
Incubate the mixtures for 15 minutes at room temperature.
-
Induce DNA damage by adding FeSO₄ (final concentration to be optimized, e.g., 50 µM).
-
Incubate for another 15 minutes at room temperature.
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer at a constant voltage (e.g., 80 V) until the dye front has migrated sufficiently.[9]
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the percentage of supercoiled, relaxed circular, and linear DNA forms using densitometry software.
Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[2][10]
Materials:
-
Human lymphocytes or other suitable cell line
-
This compound stock solution
-
DNA damaging agent (e.g., H₂O₂)
-
Normal melting point agarose
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)[11]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[10]
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)[10]
-
DNA stain (e.g., SYBR Gold or propidium iodide)[11]
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Treatment:
-
Pre-treat cells with non-toxic concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a damaging agent (e.g., 440 µM H₂O₂ for 5 minutes on ice).[2]
-
Include negative (untreated cells) and positive (cells treated with damaging agent only) controls.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point agarose and let it solidify.
-
-
Cell Embedding:
-
Harvest the treated cells and resuspend in PBS.
-
Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
DNA Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant amperage (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using a specialized software to quantify the percentage of DNA in the tail, which is a measure of DNA damage.[12]
-
Visualization of Workflows and Pathways
Caption: Workflow for assessing the DNA-protective effect of this compound.
Caption: Putative mechanism of this compound's DNA-protective action.
References
- 1. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 9. inspiralis.com [inspiralis.com]
- 10. researchtweet.com [researchtweet.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
Troubleshooting & Optimization
Technical Support Center: Skyrin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Skyrin for in vitro assays. Given the hydrophobic nature of this compound, an anthraquinone derivative, achieving a stable and soluble solution for consistent experimental results can be challenging. This guide offers practical solutions and detailed protocols to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a largely non-polar molecule with a rigid aromatic structure, making it poorly soluble in water and aqueous buffers commonly used in in vitro assays. Its hydrophobic nature leads to the formation of aggregates and precipitates, which can significantly impact the accuracy and reproducibility of experimental results.
Q2: What is the recommended starting solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a stock solution of this compound.[1][2] It is a powerful organic solvent capable of dissolving many non-polar compounds. However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid cellular toxicity.[2]
Q3: Can I use other organic solvents to dissolve this compound?
Yes, other organic solvents can be used, although DMSO is generally the first choice. Solvents such as dimethylformamide (DMF), ethanol, and methanol can also dissolve anthraquinones. The choice of solvent may depend on the specific requirements of your assay and the tolerance of your cell line.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the high-concentration stock solution in an organic solvent is introduced into an aqueous environment where the compound is poorly soluble. To mitigate this, you can:
-
Decrease the final concentration of this compound: The compound may be soluble at lower concentrations in your final assay medium.
-
Increase the percentage of co-solvent: A slightly higher final concentration of DMSO (while remaining within the tolerated limit for your cells) may help maintain solubility.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.
-
Employ solubilizing agents: Consider using surfactants or cyclodextrins to enhance aqueous solubility.
Q5: How can surfactants help improve this compound solubility?
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, effectively increasing their apparent solubility in the aqueous medium.[3][4] Non-ionic surfactants such as Polysorbate 80 (Tween® 80) are often preferred for cell-based assays due to their lower toxicity.
Q6: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] They can form inclusion complexes with hydrophobic molecules like this compound, where the this compound molecule is encapsulated within the hydrophobic cavity, thereby increasing its solubility and stability in aqueous solutions.[5][6][7][8] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit enhanced solubility and complexation capacity.
Q7: How should I store my this compound stock solution?
This compound stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected vials to prevent degradation.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Aqueous solutions of anthraquinones are generally not recommended for long-term storage.
Q8: What is the stability of this compound in different conditions?
The stability of anthraquinones like this compound is influenced by factors such as pH, temperature, and light exposure.[9][10][11] Generally, they are more stable in acidic conditions and can degrade in neutral to basic pH environments.[10][11] Higher temperatures and exposure to UV light can also accelerate degradation.[9][11] Solutions of the related compound emodin in DMSO, ethanol, or acetone are reported to be stable for 24 hours under normal laboratory conditions.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution (e.g., to 37°C) and vortex thoroughly. Sonication can also be used to aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | The final concentration of this compound exceeds its aqueous solubility. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound in the assay. Prepare an intermediate dilution in a higher concentration of DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is as high as your assay allows (typically <0.5%). |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly precipitating out of the supersaturated solution. The compound may be unstable in the aqueous medium. | Prepare fresh dilutions immediately before use. Consider using a solubilizing agent like a surfactant or cyclodextrin to improve stability in the aqueous medium. Check the pH of your final solution, as anthraquinones can be less stable at neutral to basic pH.[10] |
| Inconsistent results between experiments. | Incomplete dissolution of this compound, leading to variations in the effective concentration. Degradation of the this compound stock solution. | Ensure complete dissolution of the stock solution before each use by vortexing. Visually inspect for any precipitate. Store stock solutions properly in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of Emodin in Organic Solvents
| Solvent | Solubility | Molar Equivalent |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | ~11.1 mM |
| Dimethylformamide (DMF) | ~5 mg/mL | ~18.5 mM |
Data sourced from BenchChem.[1]
Table 2: Solubility of Aloe-emodin in Various Solvents
The relative solubility of aloe-emodin, another similar anthraquinone, was found to be in the following order: water < methanol < ethanol < 2-butanol < 1-propanol < 1-butanol < 1-pentanol.[13] This suggests that alcohols with longer carbon chains may have better solubilizing capacity for this class of compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is adapted from a standard procedure for the structurally similar compound, emodin.[1][2]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes or glass vials
-
Calibrated precision balance and pipettes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 538.46 g/mol ):
-
Mass (mg) = 1 mL x 10 mmol/L x 538.46 g/mol x (1 L / 1000 mL) x (1000 mg / 1 g) = 5.38 mg
-
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 5.38 mg of this compound powder and transfer it to a sterile, light-protected microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. The solution should be clear. Gentle warming to 37°C may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium or PBS. For example, to achieve a 100 µM intermediate solution, dilute the 10 mM stock 1:100.
-
From the intermediate dilution, prepare the final working concentrations by further diluting into the complete cell culture medium.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (e.g., 0.1%).
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 5. preprints.org [preprints.org]
- 6. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powder… [ouci.dntb.gov.ua]
- 10. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Skyrin Extraction from Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Skyrin from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: My fungal culture shows good biomass growth, but the this compound yield is low. What are the initial troubleshooting steps?
A1: Low yield of a secondary metabolite like this compound, despite robust fungal growth, can be attributed to several factors. Here are the initial steps to troubleshoot this issue:
-
Suboptimal Harvest Time: The production of secondary metabolites is often linked to specific growth phases of the fungus. It is recommended to perform a time-course experiment to determine the optimal incubation period for this compound production.
-
Inadequate Nutrient Levels: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate, or carbon) or suppressed by their excess. Re-evaluate the composition of your culture medium.
-
Suboptimal Culture Conditions: Environmental factors such as pH, temperature, aeration, and agitation speed significantly influence the production of secondary metabolites.[1] Ensure these parameters are optimized for your specific fungal strain.
-
Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions. Consider performing the extraction at lower temperatures, in the dark, or under an inert atmosphere to minimize degradation.
Q2: How do I select the best solvent for extracting this compound?
A2: The choice of solvent is critical and is primarily dependent on the polarity of this compound. A systematic approach is recommended:
-
Initial Screening: Begin by testing a range of solvents with varying polarities. Common choices include hexane (non-polar), ethyl acetate (medium polarity), and methanol or ethanol (polar).
-
Sequential Extraction: A stepwise extraction of the fungal biomass with solvents of increasing polarity can effectively separate compounds based on their chemical properties. Generally, you would start with a non-polar solvent and progressively move to more polar ones.[1]
-
Solvent Polarity and Yield: The polarity of the solvent significantly influences the extraction yield. While highly polar solvents may result in a high total extract yield, they might not be the most efficient for extracting specific compounds like this compound.[2][3] Conversely, less polar solvents might yield a lower total extract but with a higher concentration of the target compound.
Q3: What is the role of the Velvet complex in this compound production, and how can I leverage this knowledge?
A3: The Velvet complex is a key global regulator of secondary metabolism in many filamentous fungi.[4] It is typically composed of proteins such as VeA, VelB, and LaeA.[5][6][7] This complex often acts as a positive regulator for the biosynthesis of secondary metabolites.[8] Understanding its function can be instrumental in optimizing this compound yield:
-
Light and Temperature: The activity of the Velvet complex can be influenced by environmental cues like light and temperature.[4] For instance, in some fungi, the complex is more active in the dark, promoting secondary metabolite production.[6] Experimenting with different light and temperature conditions during cultivation could enhance this compound biosynthesis.
-
Genetic Engineering: Advanced strategies could involve the genetic manipulation of key components of the Velvet complex to upregulate the biosynthetic gene cluster responsible for this compound production.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | Suboptimal fermentation parameters. | Systematically test different media compositions, pH levels (typically in the range of 4.0-6.5 for many fungi), temperatures (often between 25-30°C), and aeration rates to find the optimal conditions for your fungal strain.[1] |
| Inefficient extraction. | Experiment with different extraction solvents and techniques. Sonication or homogenization of the fungal biomass can improve extraction efficiency by disrupting cell walls. A sequential extraction with solvents of varying polarities (e.g., hexane followed by ethyl acetate, then methanol) can also be effective.[1] | |
| This compound degradation. | This compound may be sensitive to heat or pH extremes. Avoid high temperatures during extraction and solvent evaporation. Ensure the pH of your extraction solvent is appropriate.[1] | |
| Inconsistent Yields Between Batches | Variability in inoculum. | Standardize the age, size, and preparation method of your fungal inoculum. |
| Inconsistent culture conditions. | Ensure that all culture parameters (media composition, pH, temperature, agitation) are precisely controlled and monitored for each batch. | |
| Difficulty in Purifying this compound | Co-extraction of impurities. | Optimize your extraction solvent to be more selective for this compound. Employ chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) for purification. |
Data Presentation: Optimizing Extraction Parameters
Table 1: Effect of Solvent Polarity on Extraction Yield
| Solvent | Polarity Index | General Observations | Recommended Use |
| n-Hexane | 0.1 | Extracts non-polar compounds. Low overall yield but can be used for initial defatting. | Pre-extraction to remove lipids. |
| Ethyl Acetate | 4.4 | Good for extracting medium-polarity compounds like many polyketides. Often provides a good balance of yield and purity. | Primary extraction solvent for this compound. |
| Acetone | 5.1 | Effective for a range of polarities. Miscible with water, which can be advantageous or disadvantageous depending on the desired outcome. | Can be used in combination with other solvents. |
| Ethanol | 4.3 | Extracts a broad range of polar compounds. High overall yield but may co-extract more impurities. | Alternative polar extraction solvent. |
| Methanol | 5.1 | Highly polar, extracts a wide variety of compounds. Can lead to a high yield of total extractables but may require more extensive purification.[3] | Final extraction step for highly polar compounds. |
| Water | 10.2 | Extracts highly polar compounds and some proteins. Generally less effective for polyketides like this compound.[1] | Useful for extracting water-soluble metabolites from the culture broth. |
Table 2: Influence of Temperature and pH on Extraction Yield
| Parameter | Range | General Effect on Yield | Potential Issues |
| Temperature | Low (4-25°C) | Slower extraction kinetics, may result in lower yield for a given time. | Minimizes degradation of thermally labile compounds. |
| Moderate (25-60°C) | Generally increases solubility and extraction efficiency.[9][10] | Optimal range for many extractions. | |
| High (>60°C) | Can significantly increase extraction yield but also increases the risk of this compound degradation.[9][11] | Degradation of the target compound. | |
| pH | Acidic (pH 3-6) | Can influence the ionization state of this compound, potentially affecting its solubility in different solvents. | May be optimal for certain fungal metabolites. |
| Neutral (pH 7) | A good starting point for extraction. | Less likely to cause degradation compared to extreme pH values. | |
| Alkaline (pH 8-11) | Can enhance the extraction of acidic compounds.[12][13] | May cause degradation of pH-sensitive compounds. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fungal Biomass
-
Harvesting: Separate the fungal mycelia from the culture broth via filtration or centrifugation.
-
Drying (Optional but Recommended): Lyophilize (freeze-dry) the mycelia to remove water, which can interfere with the extraction process.
-
Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Suspend the fungal powder in a suitable solvent (e.g., ethyl acetate or methanol) at a ratio of approximately 1:10 (w/v).
-
Agitate the suspension on a shaker at room temperature for 4-24 hours. For optimization, different time points should be tested.
-
-
Filtration: Separate the solvent extract from the biomass residue by filtration.
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.[14]
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid or acetic acid) is a common starting point for separating fungal secondary metabolites.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detector at a wavelength appropriate for this compound (anthraquinones typically absorb in the 254-280 nm range).
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in the fungal extract by comparing its peak area to the calibration curve.[14]
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
References
- 1. Extraction Temp/Time question - Extraction - Future4200 [future4200.com]
- 2. What Is The Optimal Temperature For Thc Extraction? Master The Art Of Yield Vs. Quality - Kintek Solution [kindle-tech.com]
- 3. echemi.com [echemi.com]
- 4. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VelB/VeA/LaeA Complex Coordinates Light Signal with Fungal Development and Secondary Metabolism - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 7. [PDF] VelB/VeA/LaeA Complex Coordinates Light Signal with Fungal Development and Secondary Metabolism | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Skyrin HPLC quantification
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC quantification of small molecules. Each issue is presented in a question-and-answer format, providing potential causes and systematic solutions.
Peak Shape Issues
Question: Why is my Skyrin peak tailing?
Peak tailing, where the peak asymmetry factor is greater than 1, can lead to inaccurate integration and reduced resolution.[1]
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Strong interactions can occur between basic analytes and acidic residual silanol groups on the column packing material.[2] To mitigate this, one can add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanols.[2] Operating at a lower pH can also suppress the ionization of silanol groups, reducing these interactions.[2] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak tailing.[2] Dilute the sample or reduce the injection volume. |
| Column Contamination/Deterioration | Contaminants from the sample matrix can accumulate on the column frit or packing material, causing peak distortion.[3][4] A void at the column inlet can also lead to tailing.[5] Flush the column with a strong solvent or, if necessary, replace the column. A guard column can help protect the analytical column from contaminants. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Question: What causes peak fronting in my chromatogram?
Peak fronting, the inverse of tailing, can be caused by sample overload, poor sample solubility, or issues with the column.[2]
Potential Causes & Solutions:
| Cause | Solution |
| Sample Overload | Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[2] Reduce the sample concentration or injection volume. |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[2] Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase. |
| Column Channeling | A "channel" or void in the column packing can lead to distorted peaks.[6] This is often a sign of column degradation, and the column should be replaced. |
Question: Why am I seeing split or broad peaks?
Split or broad peaks can significantly impact the accuracy of quantification and indicate a problem with the column, sample solvent, or system hardware.[1]
Potential Causes & Solutions:
| Cause | Solution |
| Clogged Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, causing peak splitting. Backflushing the column (disconnected from the detector) may resolve this. If not, the frit or the entire column may need to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening.[7] Ideally, dissolve the sample in the initial mobile phase. |
| Column Contamination or Collapse | A contaminated or collapsed column can lead to peak splitting. Try cleaning the column with a series of strong solvents. If the problem persists, the column needs to be replaced. |
| Large Injection Volume | Injecting a large volume of a strong sample solvent can cause peak broadening.[6] Reduce the injection volume. |
Retention Time Variability
Question: Why are my this compound retention times drifting or inconsistent?
Consistent retention times are crucial for accurate peak identification and quantification. Drifting or variable retention times can be caused by a number of factors related to the mobile phase, column, or pump.[8]
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase Composition Change | Evaporation of the more volatile organic component of the mobile phase can lead to longer retention times.[8] Prepare fresh mobile phase daily and keep reservoirs covered. Inconsistent mixing by the pump can also cause variability. |
| Column Temperature Fluctuations | Changes in ambient temperature can affect retention times, especially if a column oven is not used.[8] Use a thermostatted column compartment to maintain a consistent temperature. |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to retention time shifts in subsequent injections.[8] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Pump Flow Rate Instability | Leaks in the pump, worn pump seals, or air bubbles in the system can cause the flow rate to fluctuate, leading to variable retention times.[9] Check for leaks, purge the pump to remove air, and perform regular maintenance on pump seals. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.[3][4] Monitor column performance with a standard and replace it when performance degrades. |
Baseline Issues
Question: What is causing the noise or drift in my baseline?
A stable baseline is essential for accurate quantification, especially at low analyte concentrations. Baseline noise and drift can originate from the detector, mobile phase, or column.[10]
Potential Causes & Solutions:
| Cause | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell can cause sharp spikes in the baseline.[9] Ensure the mobile phase is properly degassed and purge the system if necessary. |
| Contaminated Mobile Phase or Column | Impurities in the mobile phase solvents or a contaminated column can lead to a noisy or drifting baseline.[11] Use high-purity HPLC-grade solvents and flush the column with a strong solvent. |
| Detector Lamp Issues | An aging or failing detector lamp can cause increased noise and a drifting baseline.[9] Check the lamp's energy output and replace it if it is low. |
| Inadequate Temperature Control | Fluctuations in the temperature of the column or detector can cause baseline drift.[10] Use a column oven and ensure the detector has had adequate time to warm up and stabilize. |
| Mobile Phase Mixing Issues | Incomplete mixing of mobile phase components in a gradient system can cause periodic baseline fluctuations.[9] Ensure the pump's mixer is functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for a small molecule like this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution from a lower to a higher percentage of the organic solvent is often used to separate compounds with a range of polarities.
Q2: How can I improve the resolution between this compound and an impurity peak?
To improve resolution, you can:
-
Optimize the mobile phase: Adjust the gradient slope, the type of organic solvent (acetonitrile often provides different selectivity than methanol), or the pH of the aqueous phase.[12]
-
Change the column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a smaller particle size can improve resolution.[12]
-
Adjust the temperature: Changing the column temperature can alter the selectivity of the separation.[12]
-
Decrease the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
Q3: How often should I replace my HPLC column?
The lifespan of an HPLC column depends on the sample matrix, mobile phase, and operating conditions. Signs that a column may need to be replaced include a significant increase in backpressure, loss of resolution, and poor peak shape that cannot be resolved by cleaning.[3][4] It is good practice to monitor column performance over time by regularly injecting a standard solution and tracking parameters like retention time, peak asymmetry, and theoretical plates.
Q4: What is the importance of sample preparation in this compound HPLC quantification?
Proper sample preparation is critical for accurate and reliable results. It helps to:
-
Remove interferences: Eliminates matrix components that could co-elute with this compound or interfere with its detection.[4]
-
Protect the column: Removes particulates and strongly retained compounds that can clog or damage the column.
-
Improve sensitivity: Techniques like solid-phase extraction (SPE) can be used to concentrate the sample, allowing for the detection of low levels of this compound.[4]
Q5: How do I ensure the stability of this compound during analysis?
To ensure analyte stability, consider the following:
-
Sample storage: Store stock solutions and prepared samples at low temperatures and protected from light, if the compound is light-sensitive.
-
Mobile phase compatibility: Ensure that the mobile phase pH and composition do not cause degradation of this compound during the analysis.
-
Run time: Keep the analysis time as short as is practical to minimize the time the analyte spends in the system.
-
Forced degradation studies: Performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) can help to understand the stability of the compound and ensure that the analytical method can separate the intact drug from any degradation products.
Quantitative Data Summary
The following tables provide illustrative data on how changing key HPLC parameters can affect the quantification of a target analyte.
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Asymmetry
| % Acetonitrile in Water (v/v) | Retention Time (min) | Peak Asymmetry (USP Tailing Factor) |
| 40% | 12.5 | 1.1 |
| 50% | 8.2 | 1.0 |
| 60% | 4.5 | 1.0 |
Table 2: Impact of Column Aging on Performance
| Number of Injections | Retention Time (min) | Theoretical Plates |
| 10 | 6.8 | 15000 |
| 500 | 6.5 | 11000 |
| 1000 | 6.2 | 7500 |
Experimental Protocols
General HPLC Method for Quantification
This protocol provides a general starting point for the quantification of a small molecule using reversed-phase HPLC.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication or online degasser.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
If necessary, perform an extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.[4]
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at an appropriate wavelength for the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: A general experimental workflow for HPLC quantification.
References
- 1. HPLC Analysis of Active Drug in a Formulation | SIELC Technologies [sielc.com]
- 2. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uv.es [uv.es]
- 4. benchchem.com [benchchem.com]
- 5. freethinktech.com [freethinktech.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. A simple HPLC method for determination of permethrin residues in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. High-performance liquid chromatographic analysis of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet [pubmed.ncbi.nlm.nih.gov]
Addressing interference in Skyrin antioxidant capacity assays
Welcome to the technical support center for researchers utilizing Skyrin in antioxidant capacity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant capacity of interest?
This compound is a naturally occurring anthraquinone, a class of aromatic organic compounds.[1] It is structurally related to emodin and is investigated for its potential biological activities, including its capacity to scavenge free radicals and reactive oxygen species.[2][3] Understanding its antioxidant potential is crucial for researchers in drug development and life sciences exploring its therapeutic applications.
Q2: Which in vitro assays are commonly used to measure the antioxidant activity of this compound?
Commonly used in vitro assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[4][5] These assays measure the ability of a compound to neutralize specific types of free radicals.
Q3: Why do I get different antioxidant capacity values for this compound from different assays (e.g., DPPH vs. ABTS)?
It is common to see varied results between different antioxidant assays. This variability often stems from the different chemical principles underlying each assay. For instance, assays can be based on a Hydrogen Atom Transfer (HAT) mechanism or a Single Electron Transfer (SET) mechanism.[6] Factors such as the solvent used, the pH of the reaction medium, and the specific reactivity of this compound with the radical source in each assay can also lead to different outcomes.[5] Therefore, it is recommended to use a panel of assays to obtain a comprehensive understanding of a compound's antioxidant profile.
Q4: What is a typical solvent for dissolving this compound for these assays?
The choice of solvent is critical and can influence results.[7] Methanol and ethanol are common solvents for DPPH and ABTS assays.[8][9] However, due to the polyphenolic structure of this compound, its solubility might be limited in certain solvents.[10] It is crucial to ensure this compound is fully dissolved. If solubility is an issue, consider using dimethyl sulfoxide (DMSO) for the stock solution, followed by dilution in the assay-compatible solvent, ensuring the final DMSO concentration is low enough not to interfere with the reaction.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results in DPPH/ABTS Assays
Question: My IC50 values for this compound vary significantly between experiments. What are the possible causes and solutions?
| Possible Cause | Recommended Solution |
| DPPH/ABTS Radical Instability | The DPPH radical is light-sensitive, and the ABTS radical cation solution has a limited stability period. Prepare fresh radical solutions for each experiment and store them protected from light.[8] Ensure the ABTS radical solution is allowed to stabilize for the recommended time (typically 12-16 hours) before use.[8] |
| Inaccurate Pipetting | Small variations in reagent volumes can lead to significant errors. Ensure your micropipettes are properly calibrated and use consistent technique. |
| Temperature Fluctuations | Perform assays at a constant, controlled room temperature, as reaction kinetics can be temperature-dependent.[8] |
| Inconsistent Incubation Time | The reaction between this compound and the radicals may not be instantaneous. Standardize the incubation time across all plates and experiments. A kinetic reading can help determine the optimal endpoint where the reaction has stabilized.[8] |
| pH Sensitivity | The antioxidant activity of phenolic compounds like this compound can be pH-dependent. Ensure the pH of the reaction buffer is controlled and consistent for all assays, particularly for the ABTS assay.[8] |
Issue 2: Suspected Interference from this compound's Color
Question: this compound solutions are colored. How can I be sure this isn't interfering with my absorbance readings in the DPPH assay?
This is a critical issue as the inherent color of this compound can absorb light at or near the 517 nm wavelength used to measure the purple DPPH radical, leading to an underestimation of its antioxidant activity.[11][12]
| Possible Cause | Recommended Solution |
| Sample Absorbance Interference | The color of the this compound sample contributes to the total absorbance, masking the true decrease in DPPH absorbance. |
| Solution: | Prepare a "sample blank" for each concentration of this compound tested. This blank should contain the this compound dilution and the solvent (e.g., methanol) but not the DPPH reagent. Subtract the absorbance of this sample blank from the absorbance of the corresponding reacting sample (this compound + DPPH).[3][13] |
| Corrected Absorbance = (Absorbance of Sample + DPPH) - (Absorbance of Sample Blank) | |
| High Sample Concentration | At high concentrations, the absorbance of the this compound sample blank may be very high, leading to inaccurate results even after correction. |
| Solution: | If interference is still suspected, dilute your sample to a concentration range where its intrinsic absorbance is lower.[13] It may be necessary to work within a narrower, more linear range of the dose-response curve. |
Issue 3: Low or No Apparent Antioxidant Activity
Question: I am observing unexpectedly low or no antioxidant activity for this compound. What could be wrong?
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound may not be fully dissolved in the assay solvent, leading to a lower effective concentration. Visually inspect solutions for any precipitate. If cloudiness is observed, consider a different solvent system or use sonication to aid dissolution.[14] |
| Compound Degradation | Ensure the this compound sample is of high purity and has been stored correctly (typically protected from light and air at a low temperature) to prevent degradation.[8] |
| Incorrect Wavelength | Verify that the spectrophotometer is set to the correct wavelength for the assay (approx. 517 nm for DPPH, 734 nm for ABTS).[8] |
| Pro-oxidant Effect | At very high concentrations, some antioxidant compounds can exhibit pro-oxidant activity. Test a wider range of dilutions, including lower concentrations, to see if a typical dose-response curve emerges. |
Quantitative Data Summary
Direct and extensive quantitative data for this compound's antioxidant capacity is not widely published. However, data for the structurally related anthraquinone, emodin , can provide a useful benchmark. Note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Assay | Reported IC50 / Activity | Reference |
| Emodin | DPPH Scavenging | Inhibition of 51% at 50 µl | [8] |
| Emodin | Superoxide Radical Scavenging | Strong scavenging activity demonstrated | [8] |
| Emodin | Inhibition of Lipid Peroxidation | Dose-dependent inhibition | [1] |
| Various Plant Extracts | DPPH Scavenging | IC50 values can range from <10 to >100 µg/mL | [15][16][17][18] |
| Various Plant Extracts | ABTS Scavenging | IC50 values can range from <5 to >50 µg/mL | [15][16][18][19] |
Experimental Protocols & Workflows
General Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for antioxidant capacity assays.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO or methanol).
-
From the stock solution, prepare a series of dilutions of this compound in the assay solvent (e.g., methanol or ethanol).[7]
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in a light-protected container.[20]
-
-
Assay Procedure (96-well plate format) :
-
Add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of a positive control (e.g., Trolox or ascorbic acid) to designated wells.
-
Prepare sample blanks by adding 100 µL of each this compound dilution to separate wells, followed by 100 µL of the solvent (methanol) instead of the DPPH solution.[3]
-
Prepare a control blank by adding 100 µL of solvent and 100 µL of the DPPH solution.
-
Initiate the reaction by adding 100 µL of the DPPH solution to the wells containing the samples and positive control.
-
-
Incubation and Measurement :
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation :
-
First, correct the absorbance of the samples by subtracting the absorbance of the corresponding sample blank.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_corrected_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[6]
-
Visualizing Mechanisms and Troubleshooting
Keap1-Nrf2 Antioxidant Response Pathway
Many antioxidants exert their protective effects not only by direct radical scavenging but also by activating endogenous defense mechanisms. The Keap1-Nrf2 pathway is a key signaling cascade that regulates the expression of antioxidant and detoxification enzymes.[4][21]
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
- 1. Comparative evaluation of antioxidant potential of alaternin (2-hydroxyemodin) and emodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. youtube.com [youtube.com]
- 7. Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Overcome Skyrin Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Skyrin in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: As a polyphenolic compound, this compound's stability is influenced by several factors. The primary drivers of degradation include:
-
pH: this compound, like many polyphenols, is generally more stable in acidic conditions (pH 3-6). It becomes increasingly unstable in neutral to alkaline environments, which can lead to auto-oxidation and irreversible structural changes.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions, including oxidation.[1][3] While higher temperatures might be used for extraction, prolonged exposure leads to significant compound loss.[1]
-
Oxygen: The presence of dissolved oxygen is a critical factor in the oxidative degradation of phenolic compounds.[1][3]
-
Light: Exposure to light, particularly UV light, can induce photo-oxidation and accelerate the degradation of this compound.[1][3]
-
Metal Ions: The presence of metal ions, such as iron and copper, can catalyze oxidative degradation reactions.[1][3]
-
Enzymes: When working with crude extracts, enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can cause rapid enzymatic degradation if not properly inactivated.[1]
Q2: My this compound solution is changing color (e.g., turning brown). What is happening and how can I prevent it?
A2: A color change, typically to brown or dark yellow, is a common indicator of this compound degradation, which can be caused by either enzymatic or non-enzymatic oxidation.
-
Enzymatic Browning: This is likely if you are working with crude plant extracts containing active enzymes like PPO.[1] To prevent this, consider heat-inactivating the enzymes (blanching) or using chelating agents like EDTA to bind metal cofactors required for enzyme activity.[1]
-
Non-Enzymatic Oxidation: This occurs due to chemical reactions with oxygen and is often accelerated by high pH, elevated temperatures, and light exposure.[1] To minimize this, prepare solutions in an acidic buffer, protect them from light using amber vials, and store them at low temperatures.[1]
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: For optimal long-term stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as refrigeration (4°C) or, for longer-term storage, freezing (-20°C or -80°C).[1]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping containers in aluminum foil.[1][3]
-
Oxygen: Minimize exposure to oxygen by using airtight containers. For maximum stability, consider flushing the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.[1][3]
-
Solvent: Store this compound in a solvent that promotes stability. Hydroalcoholic solutions, such as ethanol/water mixtures, are often suitable for many polyphenols.[1]
Q4: this compound is precipitating out of my aqueous buffer. What can I do?
A4: Precipitation of polyphenols like this compound from aqueous solutions can be due to low solubility or degradation. To address this:
-
Adjust pH: Ensure the pH of your buffer is in the optimal range for this compound's stability and solubility.
-
Use a Co-solvent: Consider preparing your stock solution in a water-miscible organic solvent like DMSO or ethanol, and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.
-
Check for Degradation: Precipitation can occur if the compound is degrading into less soluble products. Review your handling and storage procedures to minimize degradation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues with this compound instability.
Logical Flow for Troubleshooting this compound Instability
Caption: Troubleshooting flowchart for this compound instability.
Data Summary
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Alkaline (>7) | Decreases Stability (promotes oxidation) | Maintain acidic pH (3-6) |
| Acidic (<6) | Increases Stability | Use an acidic buffer system | |
| Temperature | High (>25°C) | Decreases Stability (accelerates degradation) | Store at 4°C (short-term) or -20°C/-80°C (long-term) |
| Low (<4°C) | Increases Stability | Keep samples on ice during experiments | |
| Oxygen | Presence of Air | Decreases Stability (causes oxidation) | Degas solvents; flush vials with inert gas (N₂ or Ar) |
| Light | UV or Ambient | Decreases Stability (causes photo-oxidation) | Use amber vials; protect from direct light |
| Metal Ions | Fe²⁺, Cu²⁺ | Decreases Stability (catalyzes oxidation) | Use high-purity water and reagents; consider a chelating agent (e.g., EDTA) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines a method for preparing a this compound stock solution with enhanced stability.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Type I ultrapure water
-
Citrate buffer (pH 4.0)
-
Ascorbic acid (optional antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with airtight caps
Procedure:
-
Solvent Preparation:
-
Prepare the desired volume of citrate buffer (pH 4.0).
-
To degas the buffer, sparge with an inert gas for 15-20 minutes or use sonication under vacuum.
-
If using an antioxidant, dissolve ascorbic acid into the degassed buffer to a final concentration of 0.1% (w/v).
-
-
Weighing this compound:
-
Accurately weigh the required amount of solid this compound in a clean, dry container. Perform this step quickly to minimize exposure to air and humidity.
-
-
Initial Dissolution:
-
Add a small volume of anhydrous DMSO to the solid this compound to create a concentrated pre-stock. For example, dissolve 10 mg of this compound in 200 µL of DMSO. Vortex briefly until fully dissolved.
-
-
Final Dilution:
-
Transfer the this compound-DMSO mixture into the final volume of the degassed, antioxidant-containing citrate buffer.
-
Mix thoroughly by inversion or gentle vortexing. Avoid vigorous shaking which can introduce oxygen.
-
-
Storage:
-
Aliquot the final stock solution into amber glass vials.
-
Flush the headspace of each vial with inert gas for 10-15 seconds before sealing tightly.
-
Label the vials clearly and store them at -20°C or -80°C, protected from light.
-
Workflow for Preparing and Using this compound Solutions
Caption: Standard workflow for this compound solution handling.
Conceptual Degradation Pathway
As a phenolic compound, this compound is susceptible to oxidation, which often proceeds through the formation of quinone intermediates. These reactive species can then polymerize, leading to the observed discoloration and potential precipitation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Skyrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of Skyrin.
Disclaimer: this compound is a naturally occurring anthraquinone derivative. Currently, there is a limited amount of publicly available data specifically detailing the oral bioavailability and pharmacokinetic profile of this compound. The guidance provided here is based on established principles for improving the bioavailability of poorly soluble compounds, particularly those in the anthraquinone class.
Troubleshooting Guide
Issue: Low or inconsistent plasma concentrations of this compound in animal models after oral administration.
This is a common challenge for compounds with low aqueous solubility, like many anthraquinones. Here are potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate. Techniques include micronization or nanomilling to create a nanosuspension.[1][2] 2. Formulation with Solubilizing Excipients: Prepare a formulation using co-solvents, surfactants, or cyclodextrins to enhance the solubility of this compound in the gastrointestinal fluids.[1][3] |
| Low Permeability | 1. Use of Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium. 2. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS). These can improve absorption through the lymphatic pathway.[1][4] |
| First-Pass Metabolism | 1. Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (CYPs) or UDP-glucuronosyltransferases (UGTs), which are involved in the metabolism of many anthraquinones. This should be done with caution and thorough preliminary investigation.[5] 2. Alternative Routes of Administration: If oral bioavailability remains unacceptably low, consider alternative administration routes such as intraperitoneal or intravenous injection to bypass first-pass metabolism for initial efficacy studies. |
| Precipitation in the GI Tract | 1. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a polymer to prevent its recrystallization in the gut.[4] 2. pH-Adjusted Formulations: Investigate the pH-dependent solubility of this compound and develop a formulation that maintains its solubility in the varying pH environments of the gastrointestinal tract.[1] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the first-line approach to improve the oral bioavailability of a poorly soluble compound like this compound?
A1: For a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), which is common for anthraquinones, the primary focus should be on enhancing its solubility and dissolution rate.[6] A practical first step is to create a simple suspension with a wetting agent and a viscosity enhancer. If this fails to provide adequate exposure, progressing to particle size reduction (nanosuspension) or a lipid-based formulation is a logical next step.[1][2]
Q2: What are the advantages of using a lipid-based drug delivery system (LBDDS) for this compound?
A2: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), offer several advantages for poorly water-soluble compounds like this compound.[1] They can:
-
Increase the solubilization of the drug in the gastrointestinal tract.
-
Enhance absorption via the intestinal lymphatic system, which can help bypass first-pass metabolism in the liver.[1]
-
Protect the drug from degradation in the harsh environment of the gut.
Q3: Are there any specific excipients that are recommended for formulating anthraquinones?
A3: While specific excipients for this compound are not documented, general principles for poorly soluble drugs apply. For lipid-based formulations, common choices include oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).[1] For solid dispersions, polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are often used.[4] Compatibility studies with this compound would be essential.
Experimental Protocols
Q4: Can you provide a basic protocol for preparing a nanosuspension of this compound for an in vivo study?
A4: A nanosuspension can be prepared using wet milling. The following is a general protocol that would need to be optimized for this compound:
Objective: To prepare a stable nanosuspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1-2% w/v solution of a surfactant like Poloxamer 188 or Tween® 80 in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Protocol:
-
Prepare the stabilizer solution.
-
Disperse a specific concentration of this compound (e.g., 10 mg/mL) in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a controlled temperature for a predetermined time (e.g., 1-4 hours), monitoring particle size periodically using a technique like dynamic light scattering (DLS).
-
Continue milling until the desired particle size (typically < 200 nm with a narrow polydispersity index) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.
-
Store protected from light, and assess stability before in vivo administration.
Q5: How do I conduct an oral bioavailability study for a new this compound formulation in rats?
A5: A typical oral bioavailability study in rats involves the following steps:
Study Design:
-
Animals: Male Sprague-Dawley or Wistar rats (n=3-6 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (in a suitable solubilizing vehicle) to determine the absolute bioavailability.
-
Group 2: Oral administration of the new this compound formulation.
-
Group 3 (Optional): Oral administration of a control formulation (e.g., a simple suspension).
-
-
Dosing:
-
IV dose: Typically 1-2 mg/kg.
-
Oral dose: Typically 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis.
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[7]
Data Interpretation
Q6: My this compound formulation shows high variability in plasma concentrations between animals. What could be the cause?
A6: High inter-animal variability can stem from several factors:
-
Inconsistent Formulation: Ensure the formulation is homogenous and that the drug is uniformly dispersed. For suspensions, ensure adequate mixing before dosing each animal.
-
Physiological Differences: Factors such as food intake (fasted vs. fed state), gut motility, and individual differences in metabolic enzyme activity can influence absorption. Standardizing experimental conditions is crucial.
-
Dosing Accuracy: Inaccurate oral gavage can lead to variability. Ensure proper technique and volume administration.
-
Precipitation upon Dilution: The formulation may be stable as a concentrate but precipitate upon contact with gastrointestinal fluids.
Visualizations
Caption: Experimental workflow for enhancing the in vivo bioavailability of this compound.
Caption: Troubleshooting logic for low in vivo exposure of this compound.
Caption: Hypothetical signaling pathway affected by an anthraquinone like this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug solubility and permeability [pion-inc.com]
- 7. Oral Absorption - Patel Kwan Consultancy [patelkwan.com]
Navigating the Labyrinth: A Technical Support Center for Large-Scale Skyrin Purification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the large-scale purification of Skyrin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenges encountered during the isolation and purification of this bioactive fungal metabolite. From inconsistent yields to purity concerns, this guide offers structured solutions and detailed experimental protocols to streamline your purification workflow.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the large-scale purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my initial this compound yield from the fungal biomass extraction consistently low?
Answer: Low yields during the initial extraction are often multifactorial, stemming from issues with the biomass itself or the extraction process.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | - Optimize mechanical disruption methods (e.g., bead milling, high-pressure homogenization) to ensure efficient rupture of fungal cell walls. - Consider enzymatic lysis as a pre-treatment step. |
| Suboptimal Solvent Selection | - this compound is a polar molecule. Ensure the use of polar solvents for extraction. While acetone is commonly used, consider solvent systems with varying polarities like methanol or ethyl acetate for exhaustive extraction.[1] - Perform small-scale solvent screening to identify the most effective solvent or solvent mixture for your specific fungal strain and fermentation conditions. |
| Insufficient Solvent-to-Biomass Ratio | - Increase the solvent volume to ensure thorough saturation of the fungal biomass, facilitating complete extraction of this compound. |
| Inadequate Extraction Time or Agitation | - Extend the extraction duration and/or increase the agitation speed to enhance the diffusion of this compound from the biomass into the solvent. |
Question 2: I'm observing significant product loss during the liquid-liquid extraction/partitioning step. What could be the reason?
Answer: Product loss at this stage is typically due to the physicochemical properties of this compound and the choice of partitioning solvents.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of this compound and Impurities | - Closely related impurities may co-extract with this compound. - Optimize the solvent system for partitioning. A common system is ethyl acetate-water. Adjusting the pH of the aqueous phase can alter the partition coefficient of this compound and some impurities. |
| Emulsion Formation | - Emulsions can trap the product at the interface. - Break emulsions by adding brine, gentle centrifugation, or passing the mixture through a bed of celite. |
| Incomplete Phase Separation | - Allow sufficient time for the phases to separate completely. - Use of a separatory funnel with a large surface area can aid in cleaner separation. |
Question 3: My column chromatography purification is resulting in poor separation and product smearing. How can I improve this?
Answer: Poor chromatographic resolution is a common hurdle, especially with polar compounds like this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | - Standard silica gel can sometimes cause irreversible adsorption or degradation of polar compounds. - Consider using reversed-phase (C18) silica gel or a more inert stationary phase like alumina. |
| Suboptimal Mobile Phase | - The polarity of the eluent is critical. For normal phase chromatography, a gradient of increasing polarity (e.g., benzene to benzene-ethyl acetate mixtures) is often effective.[1] - For reversed-phase chromatography, a gradient of decreasing polarity (e.g., water-acetonitrile or water-methanol) should be optimized. - The addition of a small percentage of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of acidic functional groups on this compound. |
| Column Overloading | - Injecting too much crude extract can lead to band broadening and poor separation. - Determine the loading capacity of your column through small-scale experiments before scaling up. |
| Sample Precipitation at the Column Head | - Ensure the crude extract is fully dissolved in the initial mobile phase before loading onto the column. |
Question 4: I am struggling to achieve high purity, and my final product contains persistent impurities. What are these impurities and how can I remove them?
Answer: The co-production of structurally similar metabolites is a major challenge in fungal fermentations.
Common Impurities & Removal Strategies:
| Common Impurities | Identification & Removal Strategies |
| Other Anthraquinones and Bisanthraquinones | - Fungi that produce this compound often produce a range of related polyketides such as iridothis compound, rubrothis compound, and islandicin.[1][2] - Identification: Use High-Performance Liquid Chromatography (HPLC) with a diode array detector (DAD) or mass spectrometry (MS) to identify impurities based on their UV-Vis spectra and mass-to-charge ratio. - Removal: High-resolution preparative HPLC is often necessary for separating structurally similar compounds. Methodical optimization of the stationary phase, mobile phase composition, and gradient is crucial. |
| Fatty Acids and Lipids | - These non-polar impurities are often extracted from the fungal biomass. - Removal: A preliminary defatting step using a non-polar solvent like hexane or petroleum ether on the crude extract before chromatographic purification can be effective.[1] |
Question 5: My final crystallization step is yielding an amorphous powder or very fine crystals, making filtration and drying difficult. How can I obtain larger, well-defined crystals?
Answer: Crystallization is a delicate process influenced by solvent, temperature, and nucleation.
Troubleshooting Crystallization:
| Problem | Solution |
| Amorphous Precipitation | - The solvent system may be inappropriate. This compound is typically crystallized from a polar solvent in which it has moderate solubility at high temperatures and low solubility at room temperature. - Try slow evaporation of a solution of this compound in a suitable solvent (e.g., acetone, ethanol). - Employ an anti-solvent crystallization technique, where a solvent in which this compound is insoluble is slowly added to a solution of this compound. |
| Formation of Fine Crystals | - Rapid cooling often leads to the formation of small crystals. - Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. - Seeding the solution with a few pre-existing crystals of this compound can promote the growth of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for the large-scale purification of this compound?
A1: The purification process typically involves several key stages:
General workflow for this compound purification.
Q2: What are the key physicochemical properties of this compound that influence its purification?
A2: Understanding the properties of this compound is crucial for designing an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₃₀H₁₈O₁₀ | High molecular weight, multiple functional groups. |
| Molecular Weight | 538.5 g/mol [3] | Influences diffusion rates during chromatography. |
| Appearance | Reddish-orange pigment[1] | Allows for visual tracking during chromatography and fractionation. |
| Polarity | Polar, due to multiple hydroxyl and quinone groups. | Dictates the choice of solvents for extraction and chromatography (polar solvents are generally required). |
| Solubility | Generally soluble in polar organic solvents like acetone, methanol, and ethyl acetate.[1] Poorly soluble in non-polar solvents like hexane and petroleum ether.[1] | Guides the selection of extraction and crystallization solvents. |
| Stability | Can be sensitive to pH and temperature. | Purification steps should ideally be carried out under mild conditions to prevent degradation. |
Q3: What analytical techniques are recommended for assessing the purity of this compound at different stages?
A3: A combination of techniques is recommended for robust purity analysis.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative analysis of fractions from column chromatography to identify those containing this compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. A reversed-phase C18 column with a gradient of water and acetonitrile/methanol (often with a small amount of acid) is a common method. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the purified compound and identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the identity of the purified this compound. |
Detailed Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Fungal Biomass
This protocol is adapted from methods used for the isolation of related compounds from Penicillium islandicum.[1][2]
-
Harvesting: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Drying: Dry the biomass to a constant weight (e.g., in a vacuum oven at a low temperature).
-
Grinding: Grind the dried biomass to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Suspend the powdered biomass in acetone (or another suitable polar solvent) at a ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 12-24 hours.
-
Separate the solvent from the biomass by filtration.
-
Repeat the extraction process on the biomass residue two more times to ensure complete extraction.
-
-
Concentration: Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Defatting (Optional):
-
Triturate the crude extract with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar impurities.[1]
-
Decant the non-polar solvent, leaving the defatted crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the defatted crude extract in a mixture of ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the ethyl acetate layer, which will contain this compound.
-
Repeat the extraction of the aqueous layer with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate to dryness.
-
Protocol 2: Column Chromatography for this compound Purification
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel 60, 70-230 mesh, or a C18 reversed-phase silica).
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude extract from the partitioning step in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution (Normal Phase Example):
-
Begin elution with a non-polar solvent like benzene or a mixture with low polarity (e.g., benzene:ethyl acetate 95:5).[1]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
-
Fraction Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them to dryness.
Protocol 3: Crystallization of this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot polar solvent (e.g., acetone or ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Incubation: Place the solution at 4°C to promote further crystallization.
-
Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualization of Key Processes
Detailed workflow for this compound purification.
Troubleshooting logic for chromatography.
References
Preventing Skyrin degradation during storage and analysis
Welcome to the technical support center for Skyrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and analysis. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a bisanthraquinone, a type of naturally occurring pigment isolated from several species of fungi, including Penicillium islandicum and Talaromyces sp. It is known for its biological activities, including antioxidant and cytotoxic properties. It presents as an orange to dark red solid.
Q2: What are the primary factors that cause this compound degradation?
As an anthraquinone, this compound's stability is primarily affected by three main factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
pH: this compound is generally more stable in acidic to neutral conditions and is susceptible to degradation in alkaline (basic) environments.
Q3: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least two years. It is also crucial to protect it from light.
Q4: In which solvents is this compound soluble, and are there any stability concerns with solutions?
This compound is soluble in 100% ethanol and Dimethyl Sulfoxide (DMSO). When preparing stock solutions, it is advisable to use high-purity solvents. For prolonged storage of solutions, it is recommended to store them at -20°C or -80°C in amber vials to protect from light. One study has shown that a radiolabeled form of this compound exhibited good stability in rat serum for 72 hours.[1][2]
Q5: What are the initial signs of this compound degradation in a sample?
Degradation of this compound can manifest in several ways:
-
Color Change: A noticeable change in the color of the solid or solution.
-
Appearance of Additional Peaks: In analytical techniques like HPLC, the emergence of new peaks that correspond to degradation products.
-
Reduced Purity: A decrease in the peak area of the parent this compound compound in HPLC analysis.
-
Loss of Biological Activity: A diminished or complete loss of the expected biological effect in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and analysis of this compound.
Issue 1: The color of my solid this compound sample has changed during storage.
| Potential Cause | Recommended Solution |
| Exposure to Light | Always store solid this compound in a light-protected container (e.g., amber vial or a container wrapped in aluminum foil). |
| Elevated Temperature | Ensure the storage temperature is consistently maintained at -20°C. Avoid repeated freeze-thaw cycles. |
| Moisture Absorption | Store the compound in a desiccator to prevent moisture uptake, which can accelerate degradation. |
Issue 2: I am seeing extra peaks in my HPLC analysis of a freshly prepared this compound solution.
| Potential Cause | Recommended Solution |
| Solvent Impurities | Use high-purity, HPLC-grade solvents for sample preparation. Impurities in the solvent can react with this compound. |
| Degradation during Dissolution | Some solvents may promote degradation. If using a protic solvent like ethanol, prepare the solution fresh before use. For storage, consider an aprotic solvent like DMSO. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues. |
Issue 3: The peak area of my this compound standard is decreasing with each injection in an HPLC sequence.
| Potential Cause | Recommended Solution |
| In-solution Instability | This compound may be degrading in the autosampler. If possible, use a cooled autosampler (e.g., set to 4°C). |
| Photodegradation in Autosampler | Use amber or light-blocking autosampler vials to protect the solution from light exposure during the analytical run. |
| Reactive Mobile Phase | Ensure the mobile phase pH is not alkaline. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended for anthraquinone stability. |
Quantitative Data Summary
The stability of this compound is crucial for obtaining reliable experimental data. The following tables summarize the known stability information.
Table 1: Storage Stability of Solid this compound
| Storage Condition | Duration | Stability |
| -20°C (Protected from light) | ≥ 2 years | Stable |
| +4°C (Short-term) | Days to Weeks | Moderate (Monitor for color change) |
| Ambient Temperature | Not Recommended | Prone to degradation |
Table 2: Stability of this compound in Solution
| Solvent | Storage Condition | Known Stability |
| DMSO, Ethanol | -20°C (Protected from light) | Generally stable |
| Rat Serum | Not specified | Good stability for at least 72 hours[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
HPLC-grade DMSO or 100% Ethanol
-
Vortex mixer
-
Calibrated analytical balance
-
Amber glass vial
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry weighing boat.
-
Transfer the solid to a pre-labeled amber glass vial.
-
Add the appropriate volume of solvent (DMSO or ethanol) to achieve the desired concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
For immediate use, proceed with dilutions. For storage, flush the vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and store at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol provides a general framework for the analysis of this compound. Method optimization may be required for specific applications.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for anthraquinone separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start at a lower percentage of Mobile Phase B and ramp up to a higher percentage to elute this compound and its potential degradation products. An example gradient is provided below:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
Visualizations
Caption: Workflow for this compound sample handling and analysis.
Caption: Troubleshooting logic for unexpected this compound analysis results.
References
Technical Support Center: Minimizing Matrix Effects in Skyrin Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometric analysis of Skyrin.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis due to matrix effects, offering potential causes and solutions.
| Issue | Potential Causes | Solutions |
| Ion Suppression or Enhancement | - Co-elution of matrix components (e.g., phospholipids, salts, other metabolites) with this compound.[1] - High concentrations of matrix components competing for ionization.[2] - Changes in droplet formation and solvent evaporation in the ion source.[3] | - Optimize Sample Preparation: Employ more rigorous extraction and clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][5] - Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the mobile phase to separate this compound from interfering peaks.[6] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis. - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact.[7] |
| Poor Reproducibility and Accuracy | - Inconsistent matrix effects between different sample lots or individual samples.[8] - Variable recovery of this compound during sample preparation. | - Implement Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[9] - Employ a Robust Internal Standard Strategy: Use a SIL-IS to correct for variability in both matrix effects and extraction recovery.[10] - Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability. |
| Inaccurate Quantification | - Non-linear response due to increasing matrix effects with higher analyte concentrations (in some cases). - Uncorrected ion suppression leading to underestimation of this compound concentration.[2] - Uncorrected ion enhancement leading to overestimation of this compound concentration. | - Assess Matrix Effects Systematically: Conduct experiments to determine the extent of matrix effects (see Experimental Protocols section). - Validate the Method Thoroughly: As per regulatory guidelines, validation should include a comprehensive assessment of matrix effects from multiple sources of matrix.[8][11] - Use the Standard Addition Method: This method can provide accurate quantification in complex matrices where a suitable blank matrix is unavailable.[3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: The matrix refers to all components in a sample other than the analyte of interest, this compound. Matrix effects are the alteration of this compound's ionization efficiency due to the presence of these co-eluting matrix components.[6][8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy and reproducibility of quantification.[1][12]
Q2: Why are matrix effects a significant concern for this compound analysis?
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[5] The post-column infusion method provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram.[7] The post-extraction spike method offers a quantitative measure by comparing the response of an analyte spiked into a blank matrix extract versus a pure solvent.[5]
Q4: What is the most effective way to minimize matrix effects?
A4: A multi-faceted approach is often the most effective. This includes:
-
Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like protein precipitation.[4][5]
-
Optimized Chromatography: Achieving good chromatographic separation between this compound and matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound is the gold standard for compensating for matrix effects, as it is affected in the same way as the analyte.
Q5: When should I use a matrix-matched calibration curve?
A5: A matrix-matched calibration curve is recommended when you can obtain a representative blank matrix (free of this compound). This approach helps to compensate for systematic matrix effects by subjecting the calibrants to the same ionization conditions as the samples.[9] However, it does not account for variability in matrix effects between different lots of the matrix.[8]
Experimental Protocols
Protocol for Assessing Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Samples:
-
Set A: Spike a known amount of this compound standard into a pure solvent.
-
Set B: Extract at least six different sources of blank matrix using your established sample preparation method. After the final extraction step, spike the extracts with the same known amount of this compound standard as in Set A.
-
-
Analyze Samples: Inject and analyze both sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor (if using an internal standard):
-
MF = (Peak Area Ratio of this compound/IS in Set B) / (Peak Area Ratio of this compound/IS in Set A)
-
-
Evaluate Results: The coefficient of variation (CV%) of the matrix factor across the different matrix sources should ideally be less than 15%.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation is critical for minimizing matrix effects. The following table provides a general comparison of common techniques.
| Technique | Principle | Effectiveness in Matrix Removal | Analyte Recovery | Selectivity |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[4] | Low to Moderate. Does not effectively remove phospholipids or other small molecules.[4] | High, but can be variable. | Low. |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between two immiscible liquid phases based on its solubility.[5] | Moderate to High. Can effectively remove salts and some polar interferences. | Can be variable and is dependent on the solvent system and analyte polarity.[4] | Moderate. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of this compound and matrix components for a solid sorbent.[5] | High. Can be optimized to remove specific classes of interferences, such as phospholipids.[4] | Generally high and reproducible with method optimization. | High. |
Visualizations
Caption: General workflow for this compound analysis, from sample collection to final result.
Caption: Troubleshooting logic for addressing matrix effect-related issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Research Portal [ub-ir.bolton.ac.uk]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Troubleshooting with Skyrin Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for cell viability assays involving the natural compound Skyrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a naturally occurring anthraquinone derivative.[1] Anthraquinones are a class of organic compounds known for their diverse biological activities, including anticancer properties.[2] this compound, in particular, has been identified as a potent antioxidant and a scavenger of free radicals.[3][4] Some studies have shown that this compound can exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.[5][6]
Q2: How might this compound affect cell viability?
As an anthraquinone, this compound is expected to impact cell viability primarily through the induction of apoptosis (programmed cell death). Related anthraquinone compounds have been shown to induce apoptosis by generating reactive oxygen species (ROS), which can in turn activate stress-related signaling pathways like the JNK pathway.[7][8] Furthermore, some anthraquinones can influence key cell survival pathways, such as the PI3K/Akt pathway, leading to a decrease in cell proliferation and viability.[2][3][4]
Q3: Are there known issues with using this compound in standard cell viability assays?
Yes, the primary issue with using this compound, and other antioxidant compounds, in common cell viability assays like the MTT, XTT, and MTS assays is direct interference with the assay chemistry.[9] this compound's antioxidant properties can lead to the direct chemical reduction of the tetrazolium salts (the colored reagents in these assays) to formazan.[9] This results in a color change that is independent of cellular metabolic activity, leading to an overestimation of cell viability.[9]
Troubleshooting Guide: Cell Viability Assays with this compound Treatment
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell viability or an increase in viability at high this compound concentrations in MTT/XTT/MTS assays. | Direct chemical reduction of the tetrazolium salt by this compound due to its antioxidant properties.[9] | 1. Perform a cell-free control: Incubate this compound at various concentrations with the assay reagent in cell-free media. If a color change occurs, this confirms interference.[9] 2. Switch to a non-tetrazolium-based assay: Use an alternative method such as the CellTiter-Glo® (ATP-based) assay, a crystal violet assay, or a direct cell counting method (e.g., Trypan Blue exclusion).[10] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Increased evaporation in the outer wells of the microplate.[9] 3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure thorough mixing of cell suspension before and during seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[9] 3. Ensure complete solubilization by thorough mixing after adding the solubilization buffer. |
| Low signal or absorbance readings across all wells. | 1. Low cell number: Insufficient number of viable cells to generate a strong signal. 2. Incorrect wavelength: Reading the absorbance at a non-optimal wavelength. 3. Reagent instability: Improper storage or handling of assay reagents. | 1. Optimize cell seeding density for your specific cell line and incubation time. 2. Verify the correct absorbance wavelength for the specific assay (e.g., ~570 nm for MTT, ~450 nm for XTT). 3. Store reagents as recommended by the manufacturer and prepare fresh solutions as needed. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC₅₀ values) of various anthraquinone derivatives against different human cancer cell lines, as reported in the literature. This can provide a reference for the expected effective concentration range for this compound.
| Anthraquinone Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 | MDA-MB-231 (Breast Cancer) | 14.65 ± 1.45 | [7] |
| Compound 5 | MDA-MB-231 (Breast Cancer) | 13.03 ± 0.33 | [7] |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon Cancer) | ~29.8 (converted from 17.80 µg/mL) | [7] |
| Anthraquinone derivative (15) | HepG2 (Liver Cancer) | 1.23 | [11] |
| Anthraquinone derivative (37) | HT-29 (Colon Cancer) | 8.5 | [11] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of tetrazolium-based assays and this compound interference.
Caption: Potential signaling pathways affected by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Natural Anthraquinones as Potential Akt1-Targeted Anticancer Agents [ajmb.umsha.ac.ir]
- 3. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture conditions for enhanced Skyrin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Skyrin production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | - Suboptimal fungal strain. - Inappropriate culture medium composition. - Non-ideal physical culture parameters (pH, temperature, aeration). - Inefficient extraction procedure. - Degradation of this compound post-extraction. | - Ensure the use of a high-yielding strain of Penicillium islandicum or Talaromyces sp. - Refer to the media composition tables below and consider optimizing carbon and nitrogen sources. Solid-state fermentation on glutinous rice is reported to be effective for P. islandicum.[1] - Optimize pH, temperature, and agitation/aeration as detailed in the quantitative data tables. For Talaromyces albobiverticillius, an initial pH of 6.4, a temperature of 24°C, and agitation of 164 rpm are recommended for pigment production.[2][3] For P. islandicum, a temperature of 30°C has been shown to be effective.[1][4] - Review and optimize the this compound extraction protocol. - Ensure proper storage of extracts at low temperatures (-20°C or below) and protected from light to prevent degradation.[5][6] |
| Poor Fungal Growth | - Inadequate nutrient availability in the medium. - Suboptimal pH or temperature. - Presence of microbial contamination. - Insufficient aeration in submerged cultures. | - Ensure the medium contains sufficient and appropriate carbon and nitrogen sources. Sucrose and yeast extract have been shown to be effective for pigment production in Talaromyces.[7] - Adjust the initial pH of the medium to the optimal range for the specific fungal species (e.g., around pH 6.4 for Talaromyces albobiverticillius).[2][3] Maintain optimal growth temperature (e.g., 24°C for T. albobiverticillius or 30°C for P. islandicum).[1][2] - Implement strict aseptic techniques during inoculation and fermentation. - For submerged fermentation, optimize the agitation speed to enhance oxygen transfer. An agitation speed of 164 rpm has been found to be optimal for pigment production in T. albobiverticillius.[2][3] |
| Inconsistent this compound Yields | - Variability in inoculum quality or quantity. - Inconsistent fermentation conditions. - Instability of this compound during extraction and analysis. | - Standardize the inoculum preparation procedure, ensuring a consistent spore concentration and age. - Tightly control and monitor fermentation parameters such as temperature, pH, and agitation. - Use fresh solvents for extraction and analysis. Ensure the stability of this compound in the chosen solvent and storage conditions. |
| Difficulty in this compound Extraction | - Inefficient solvent system. - Incomplete cell lysis. - Formation of emulsions during liquid-liquid extraction. | - Test different organic solvents or solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate) to find the most effective one for this compound extraction.[8] - For solid-state fermentation, ensure the fungal biomass is thoroughly ground before extraction. For submerged fermentation, consider cell disruption techniques. - Centrifuge at higher speeds or use demulsifying agents to break emulsions. |
| Interference in HPLC Analysis | - Co-elution of other fungal metabolites with this compound. - Matrix effects from the extraction solvent or culture medium components. | - Optimize the HPLC gradient, mobile phase composition, and column to improve the separation of this compound from other compounds.[9] - Perform a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis.[10] |
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is a secondary metabolite produced by several fungal species, most notably from the genera Penicillium, such as Penicillium islandicum, and Talaromyces.[1][4]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound biosynthesis involves the dimerization of the polyketide emodin. The pathway is a branch of the polyketide synthesis route, which is common for many fungal pigments.
Q3: What are the key culture parameters to optimize for enhanced this compound production?
A3: The key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), initial pH, incubation temperature, and aeration/agitation.[1][2]
Q4: What is a suitable temperature for this compound production?
A4: For Penicillium islandicum, a temperature of 30°C has been reported as optimal for the production of its secondary metabolites, including this compound.[1][4] For Talaromyces albobiverticillius, a temperature of 24°C was found to be optimal for pigment production.[2][3]
Q5: What is the optimal pH for this compound production?
A5: An initial pH of 6.4 has been identified as optimal for pigment production in Talaromyces albobiverticillius.[2][3]
Q6: Which carbon and nitrogen sources are recommended for this compound production?
A6: For pigment production in Talaromyces albobiverticillius, a combination of sucrose as the carbon source and yeast extract as the nitrogen source has been shown to yield good results.[7] For Penicillium islandicum, solid-state fermentation on glutinous rice, which is rich in carbohydrates, is effective.[1][4]
Q7: What is a reliable method for quantifying this compound?
A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for the quantification of this compound.[9][11]
Data Presentation
Table 1: Optimal Culture Conditions for Pigment Production by Talaromyces albobiverticillius 30548
| Parameter | Optimal Value | Reference(s) |
| Initial pH | 6.4 | [2][3] |
| Temperature | 24°C | [2][3] |
| Agitation Speed | 164 rpm | [2][3] |
| Fermentation Time | 149 hours | [2][3] |
Table 2: Effect of Carbon and Nitrogen Sources on Pigment Production by Talaromyces albobiverticillius 30548
| Carbon Source (15 g/L) | Nitrogen Source (3 g/L) | Orange Pigment Yield (g/L Quinizarin Equivalent) | Red Pigment Yield (g/L Red Yeast Pigment Equivalent) | Dry Biomass (g/L) | Reference(s) |
| Sucrose | Yeast Extract | 1.39 | 2.44 | 6.60 | [7] |
| Fructose | Yeast Extract | 1.25 | 2.10 | 5.80 | [7] |
| Glucose | Yeast Extract | 1.18 | 1.95 | 5.50 | [7] |
Experimental Protocols
Protocol 1: Solid-State Fermentation of Penicillium islandicum for this compound Production
This protocol is adapted from methods for producing secondary metabolites from Penicillium species using solid-state fermentation.
Materials:
-
High-yielding strain of Penicillium islandicum
-
Glutinous rice
-
Distilled water
-
Erlenmeyer flasks (250 mL)
-
Autoclave
-
Incubator
Procedure:
-
Substrate Preparation: To a 250 mL Erlenmeyer flask, add 50 g of glutinous rice and 50 mL of distilled water. Allow the rice to soak for 1-2 hours.
-
Sterilization: Autoclave the flasks containing the moistened rice at 121°C for 20 minutes to sterilize the medium.
-
Inoculation: Allow the flasks to cool to room temperature. Inoculate each flask with a plug of an actively growing P. islandicum culture from an agar plate.
-
Incubation: Incubate the flasks statically at 30°C for 14-21 days in the dark.[1][4]
-
Harvesting: After the incubation period, the fermented rice, which should be deeply pigmented, can be harvested for this compound extraction.
Protocol 2: Extraction of this compound from Solid-State Fermentation
Materials:
-
Fermented rice culture from Protocol 1
-
Drying oven
-
Grinder or blender
-
Methanol (or another suitable organic solvent like ethanol or acetone)
-
Shaker
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Drying: Dry the fermented rice culture in an oven at 40-50°C until a constant weight is achieved.
-
Grinding: Grind the dried culture to a fine powder using a grinder or blender.
-
Extraction: Add methanol to the powdered culture at a solid-to-solvent ratio of 1:10 (w/v).
-
Shaking: Place the mixture on a shaker and extract for 2-4 hours at room temperature.
-
Separation: Separate the solid material from the solvent extract by centrifugation at 4000 x g for 15 minutes.
-
Filtration: Filter the supernatant to remove any remaining solid particles.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the dried crude extract at -20°C in the dark.[5][6]
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound. Optimization of the mobile phase and gradient may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a characteristic UV-Vis absorption spectrum. A wavelength between 450-460 nm is suitable for detection. A photodiode array (PDA) detector is recommended to obtain the full spectrum for peak identification.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample extract. Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the standard curve.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Statistical Optimization of the Physico-Chemical Parameters for Pigment Production in Submerged Fermentation of Talaromyces albobiverticillius 30548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of luteothis compound and isolation of a new metabolite, pibasterol, from Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of frozen tissue storage conditions on the integrity of RNA and protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of fungal mycelia on the HPLC-UV and UV-vis spectrophotometric assessment of mycelium-bound epoxide hydrolase using glycidyl phenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation of Hydrophobic Compounds like Skyrin in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with hydrophobic compounds, such as Skyrin, in biological buffers. Our goal is to help you prevent and resolve aggregation issues to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic compound (e.g., this compound) aggregating in my aqueous biological buffer?
A1: Hydrophobic compounds like this compound have limited solubility in aqueous solutions. Aggregation, which can manifest as precipitation or cloudiness, occurs when the compound molecules self-associate to minimize their contact with water. This is a common issue driven by the unfavorable energetic interactions between the nonpolar compound and the polar water molecules in the buffer. Factors that can exacerbate aggregation include high compound concentrations, suboptimal buffer pH, high ionic strength, and the absence of solubilizing agents.
Q2: What is the first step I should take when I observe aggregation?
A2: The first step is to visually confirm the aggregation (e.g., cloudiness, precipitate). Subsequently, you should systematically evaluate your experimental conditions. Key parameters to check include the final concentration of your compound, the composition of your biological buffer (pH and salt concentration), and the solvent used to prepare your stock solution. It is also crucial to ensure that the final concentration of the organic solvent from your stock solution is kept to a minimum in the final aqueous solution, ideally below 0.5%, to avoid solvent-induced precipitation.[1]
Q3: Can the temperature at which I am working affect the aggregation of my compound?
A3: Yes, temperature can significantly influence the solubility of hydrophobic compounds. While some compounds become more soluble at higher temperatures, this is not universally true, and thermal instability can also lead to aggregation. For compounds that are sensitive to freeze-thaw cycles, storing them at -80°C with a cryoprotectant like glycerol can help prevent aggregation.[2] It is advisable to test the solubility of your compound at different temperatures (e.g., 4°C, room temperature, 37°C) to determine the optimal working conditions.
Q4: Are there any additives I can include in my buffer to prevent aggregation?
A4: Absolutely. Several types of additives can be used to enhance the solubility of hydrophobic compounds:
-
Organic Solvents: A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can help keep the compound in solution. However, it's crucial to keep the final concentration low to avoid toxicity in cellular assays.[1]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, CHAPS) can be effective in solubilizing hydrophobic compounds without denaturing proteins in the assay.[2]
-
Solubilizing Agents: An equimolar mixture of arginine and glutamate (e.g., 50 mM) has been shown to dramatically increase the solubility of some proteins and may be effective for small molecules as well.[3]
-
Serum Albumin: In cell culture media, serum components like albumin can bind to hydrophobic compounds and help keep them in solution.[1]
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of hydrophobic compounds like this compound in your experiments.
Problem: Compound Precipitates Immediately Upon Addition to Buffer
This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Troubleshooting Workflow
Caption: Workflow for addressing immediate precipitation.
Recommended Solutions
| Strategy | Detailed Protocol | Key Considerations |
| Reduce Final Concentration | Start by testing a lower final concentration of your compound. If the lower concentration remains in solution, your initial concentration may have exceeded its solubility limit in that specific buffer. | This is the simplest first step. However, ensure the final concentration is still effective for your assay. |
| Optimize Dilution Method | Instead of adding the concentrated stock directly to the full volume of buffer, perform a serial dilution. Alternatively, add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.[1] | Rapid dilution can cause a solvent exchange that leads to precipitation. Gradual addition helps to mitigate this. |
| Modify Buffer Composition | Adjust the pH of your buffer. The solubility of many compounds is pH-dependent. Also, try reducing the ionic strength (salt concentration) of the buffer, as high salt can decrease the solubility of hydrophobic compounds.[3] | It is important to ensure that any changes in the buffer composition do not negatively impact your experimental system (e.g., enzyme activity, cell viability). |
| Use Solubilizing Agents | Prepare a new stock solution with a solubilizing agent or add it to your buffer. Common choices include low concentrations of DMSO, ethanol, or non-denaturing detergents. | The choice and concentration of the solubilizing agent must be compatible with your downstream application. Always run a vehicle control. |
Problem: Compound Aggregates Over Time or During Storage
Aggregation that occurs over hours or days can be due to compound instability or slow equilibration to a less soluble state.
Troubleshooting Workflow
Caption: Workflow for addressing delayed aggregation.
Recommended Solutions
| Strategy | Detailed Protocol | Key Considerations |
| Optimize Storage Conditions | If storing solutions, test different temperatures. For some compounds, refrigeration can cause precipitation. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is often preferable to slow freezing. Consider adding a cryoprotectant like 10% glycerol.[2] | Avoid repeated freeze-thaw cycles, as this can induce aggregation.[4] Aliquot your solution into single-use volumes. |
| Assess Compound Stability | The aggregation may be a result of compound degradation. Analyze the solution over time using techniques like HPLC to check for the appearance of degradation products. | If the compound is unstable, prepare fresh solutions for each experiment. Protect from light and air if it is sensitive to oxidation or photodegradation. |
| Incorporate Stabilizing Excipients | For long-term storage or formulation development, consider adding stabilizing excipients such as sucrose or other sugars. These can help maintain the stability of the compound in solution.[5] | The choice of excipient will depend on the specific compound and the intended application. |
Experimental Protocols
Protocol 1: Determining Optimal Buffer Conditions
This protocol outlines a method to screen for the best buffer conditions to maintain the solubility of your hydrophobic compound.
-
Prepare Stock Solution: Dissolve your compound (e.g., this compound) in 100% DMSO to create a high-concentration stock (e.g., 50 mM).
-
Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Dilute Compound into Buffers: Add your stock solution to each buffer to achieve your desired final concentration. Ensure the final DMSO concentration is consistent and low across all samples.
-
Incubate and Observe: Incubate the samples under your typical experimental conditions (e.g., room temperature for 2 hours).
-
Assess Aggregation: Visually inspect for precipitation. For a more quantitative measure, you can measure the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb, as an indicator of light scattering by aggregates.
-
Select Optimal Buffer: The buffer that shows the least amount of visual precipitation and the lowest light scattering is the most suitable for your compound.
Protocol 2: Testing the Efficacy of Solubilizing Agents
-
Prepare Stock Solution: As described in Protocol 1.
-
Prepare Buffers with Additives: To your optimal buffer (determined in Protocol 1), add various potential solubilizing agents at different concentrations. See the table below for examples.
-
Dilute Compound: Add your stock solution to each of the prepared buffers.
-
Incubate and Assess: As in Protocol 1, incubate and assess for aggregation.
Table of Common Solubilizing Agents
| Agent | Typical Concentration Range | Mechanism of Action |
| DMSO | 0.1% - 1% (v/v) | Co-solvent |
| Ethanol | 0.1% - 1% (v/v) | Co-solvent |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic detergent, forms micelles |
| CHAPS | 0.1% - 0.5% (w/v) | Zwitterionic detergent |
| Arginine/Glutamate | 25 mM - 100 mM | Suppresses aggregation |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Binds to hydrophobic molecules |
Hypothetical Signaling Pathway Modulation by a Hydrophobic Kinase Inhibitor
Many hydrophobic small molecules are developed as kinase inhibitors. Aggregation of such a compound would prevent it from engaging its intracellular target. The following diagram illustrates a hypothetical scenario where "Compound S" (e.g., this compound) is designed to inhibit a Receptor Tyrosine Kinase (RTK) pathway, which is often implicated in cell proliferation and survival.
Caption: Inhibition of an RTK signaling pathway by Compound S.
In this pathway, the binding of a growth factor to its RTK initiates a signaling cascade through proteins like Grb2, SOS, Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation and survival.[6][7] A soluble, non-aggregated form of "Compound S" can effectively bind to the RTK and inhibit this signaling cascade. If the compound aggregates, its effective concentration is reduced, and it cannot perform its inhibitory function.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Skyrin Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of analytical procedures for Skyrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a dimeric anthraquinone, a type of secondary metabolite produced by various fungi.[1] Its accurate quantification is crucial for understanding its biological activity, for quality control in natural product-based drug development, and for toxicological assessments, as some fungal metabolites can have toxic properties.[2][3]
Q2: Which analytical techniques are most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a commonly used and robust method for the analysis of anthraquinones like this compound.[4][5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for higher sensitivity and specificity, providing structural information.[1][7]
Q3: What are the key parameters to consider during the validation of an analytical method for this compound?
According to international guidelines (e.g., ICH Q2(R2)), the key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: How should I prepare a this compound standard solution?
A stock solution of this compound should be prepared by accurately weighing a known amount of pure this compound standard and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and DMSO.[5] This stock solution is then used to prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
Q5: What are the critical aspects of sample preparation for this compound analysis from fungal extracts?
The extraction of this compound from fungal material is a critical step. A common method involves extraction with an organic solvent like methanol, often facilitated by ultrasonication.[5] The resulting crude extract may need to be filtered and potentially cleaned up using solid-phase extraction (SPE) to remove interfering matrix components before HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor peak shape (tailing or fronting) for the this compound peak in HPLC.
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for anthraquinones in reversed-phase HPLC can be caused by several factors:
-
Secondary interactions with silanol groups: The stationary phase may have exposed silanol groups that interact with the polar functional groups of this compound.
-
Column overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Contamination: The column or guard column may be contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Issue 2: Drifting retention times for this compound.
-
Question: The retention time for my this compound peak is not consistent between injections. What should I check?
-
Answer: Drifting retention times can be due to:
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Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the mobile phase before the first injection.
-
-
Changes in mobile phase composition: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. Use a solvent mixer in your HPLC system if available.[9]
-
-
Temperature fluctuations: Variations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
-
Issue 3: Low sensitivity or no peak detected for this compound.
-
Question: I am not seeing a peak for this compound, or the peak is very small. What could be the problem?
-
Answer: Low sensitivity can be caused by:
-
Incorrect detection wavelength: The UV-Vis detector may not be set to the optimal wavelength for this compound.
-
Solution: Determine the maximum absorbance wavelength (λmax) of this compound by running a UV scan of a standard solution. Set the detector to this wavelength.
-
-
Sample degradation: this compound, like many natural products, can be sensitive to light and temperature.
-
Solution: Store standard solutions and samples in amber vials and at low temperatures. Prepare fresh solutions regularly.
-
-
Low concentration in the sample: The concentration of this compound in your extract may be below the limit of detection of your method.
-
Solution: Try concentrating your sample extract or consider using a more sensitive analytical technique like LC-MS.
-
-
Data Presentation: Summary of Method Validation Parameters
The following tables provide a summary of typical acceptance criteria for the validation of an analytical method for this compound.
Table 1: Linearity, LOD, and LOQ
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of ~10:1 |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria (% Recovery or % RSD) |
| Accuracy | 80%, 100%, 120% of target concentration | 98.0% - 102.0% Recovery |
| Precision (Repeatability) | 100% of target concentration (n=6) | RSD ≤ 2.0% |
| Precision (Intermediate) | 100% of target concentration (n=6, different days/analysts) | RSD ≤ 3.0% |
Experimental Protocols
Detailed Methodology for HPLC-UV Method Validation for this compound
This protocol describes a typical workflow for the validation of an HPLC-UV method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the λmax of this compound (typically in the range of 400-450 nm).
-
Injection Volume: 10 µL
2. Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without this compound), a this compound standard, and a sample solution. Demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound standard solution spanning the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Prepare samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day and under the same conditions. Calculate the Relative Standard Deviation (RSD) of the results.
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst. Calculate the RSD of the combined results from both days.
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of injections of a series of dilute this compound standard solutions.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). Analyze a sample under each condition and assess the impact on the results.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Relationship between key analytical method validation parameters.
References
- 1. This compound | C30H18O10 | CID 73071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of fungal extracts to determine immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a UHPLC-PDA-MS Method for the Quantitative Analysis of Anthraquinones in Bulbine natalensis Extracts and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Identifying and Characterizing Skyrin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and characterizing the degradation products of Skyrin. Given that specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide draws upon data from forced degradation studies of the structurally related anthraquinone, emodin, to which this compound is functionally related as a biaryl derivative of emodin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study its degradation?
This compound is a naturally occurring anthraquinone pigment. The study of its degradation is crucial for understanding its stability, shelf-life, and potential loss of efficacy or formation of toxic byproducts in various applications, including pharmaceutical development.
Q2: What are the likely degradation pathways for this compound?
Based on studies of the related compound emodin, this compound is likely susceptible to degradation under several conditions:
-
Acid Hydrolysis: Emodin shows significant degradation under acidic conditions.[1][2][3] this compound, with its multiple hydroxyl groups, may also be prone to acid-catalyzed reactions.
-
Oxidative Degradation: Emodin undergoes moderate degradation in the presence of oxidizing agents like hydrogen peroxide.[3] The phenolic rings of this compound are also susceptible to oxidation.
-
Thermal Degradation: Moderate degradation of emodin occurs at elevated temperatures (e.g., 105°C).[3]
-
Photodegradation: Emodin has been found to be photolabile when exposed to visible light under aerobic conditions.[4][5]
-
Hydrolytic Degradation (in water): Aloe emodin, a closely related compound, shows significant degradation in water at elevated temperatures.[3]
Q3: What are the potential biological activities or toxicities of this compound degradation products?
While specific data on this compound degradation products is limited, studies on emodin and other anthraquinones suggest that degradation can lead to a reduction in biological activity.[6] However, it is crucial to characterize the toxicological profile of any new degradation product, as they could potentially exhibit different or increased toxicity compared to the parent compound. Emodin itself has been reported to have potential for kidney and liver toxicity at high doses.[7]
Troubleshooting Guides
HPLC Analysis of this compound and its Degradation Products
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying this compound and its degradation products. Below are common issues and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a competing base or acid to the mobile phase.- Use a different column chemistry.- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution Between Peaks | - Inappropriate mobile phase composition.- Gradient slope is too steep.- Column is not efficient. | - Optimize the organic modifier-to-aqueous ratio.- Use a shallower gradient.- Try a different column with a smaller particle size or different stationary phase. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use fresh, high-purity solvents.- Flush the injector and column thoroughly.- Include a needle wash step in the autosampler method. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Purge the pump.- Use fresh, filtered mobile phase.- Replace the detector lamp if necessary. |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare mobile phase accurately and consistently.- Use a column oven for temperature control.- Use a guard column and replace the analytical column if necessary. |
Mass Spectrometry (MS) Identification of Degradation Products
MS coupled with HPLC is a powerful tool for identifying unknown degradation products.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Ionization/Low Signal Intensity | - Inappropriate ionization source (ESI vs. APCI).- Suboptimal MS source parameters.- Ion suppression from matrix components. | - Test both ESI and APCI sources.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Improve chromatographic separation to separate the analyte from interfering matrix components.- Perform sample cleanup (e.g., solid-phase extraction). |
| Ambiguous Molecular Formula | - Low-resolution mass spectrometer.- Insufficient mass accuracy. | - Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurement.- Perform a calibration of the mass spectrometer. |
| Difficulty in Structural Elucidation | - Insufficient fragmentation in MS/MS.- Lack of characteristic fragment ions. | - Optimize collision energy in MS/MS experiments.- Employ different fragmentation techniques (e.g., CID, HCD, ETD).- Compare fragmentation patterns to known spectra of similar compounds or use in-silico fragmentation prediction tools. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to generate potential degradation products for characterization.[1][2][3] The following are general protocols based on studies of emodin and aloe-emodin. An appropriate concentration of this compound (e.g., 1 mg/mL) should be used.
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at room temperature for 2 hours. If no degradation is observed, the temperature can be increased (e.g., 80°C).[3]
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature for 2 hours.[3]
-
Oxidative Degradation: Treat the this compound solution with 6% v/v hydrogen peroxide for 3 hours at room temperature.[3]
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat at 105°C for 8 hours.[3]
-
Photodegradation: Expose a solution of this compound to sunlight or a UV lamp (e.g., 254 nm) for 8 hours.[3]
HPTLC Method for Separation of Emodin and Degradation Products
This method, used for emodin, can be adapted as a starting point for this compound.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (in an appropriate ratio, e.g., as optimized for separation).
-
Detection: UV light at 254 nm.
Table 1: Summary of Forced Degradation of Emodin and Aloe-emodin [3]
| Stress Condition | Emodin (% unaffected) | Aloe-emodin (% unaffected) |
| Acid (0.1 N HCl, 2h) | 23.88 | 29.22 |
| Base (0.1 N NaOH, 2h) | 95.33 | - |
| Oxidation (6% H₂O₂, 3h) | 76.68 | 61.87 |
| Dry Heat (105°C, 8h) | 82.05 | 89.23 |
| Water (80°C, 8h) | 70.22 | 36.23 |
| Daylight (8h) | 86.54 | 85.74 |
Visualizations
Caption: Workflow for this compound degradation studies.
Caption: HPLC troubleshooting logic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the photostability and phototoxicity of aloe-emodin, emodin and rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Skyrin and Emodin
In the landscape of natural compounds with therapeutic potential, the anthraquinones Skyrin and emodin have emerged as subjects of significant interest for their cytotoxic properties against various cancer cell lines. This guide provides a detailed comparison of their cytotoxic effects, drawing upon experimental data to elucidate their mechanisms of action and relative potencies. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables summarize the reported IC50 values for this compound and emodin across a range of cancer cell lines, showcasing their differential potencies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 | [1] |
| HeLa | Cervical Cancer | 21 ± 6.5 | [1] |
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | [1] |
| Raji | Burkitt's Lymphoma | 12.3 | [2] |
| Vero | Kidney Epithelial (Non-cancerous) | 18.3 | [2] |
| WISH | Amnion (Non-cancerous) | 21.3 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 27 µg/mL | [3] |
Table 2: IC50 Values of Emodin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 35.62 | [4] |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | 35.27 | [4] |
| HCT116 (p53+/+) | Colon Cancer | 16.47 | [4] |
| U87.MG | Glioblastoma | 21.73 | [4] |
| MDA-MB-231 | Breast Cancer | 22.3 | [4] |
| HEK293 | Embryonic Kidney (Non-cancerous) | 16.9 | [4] |
| T24 | Bladder Cancer | Not specified | [5] |
| J82 | Bladder Cancer | Not specified | [5] |
| MCF-7 | Breast Cancer | 7.60 µg/mL | [6] |
| NCI-H-520 | Squamous Cell Carcinoma | 18 (72h) | [7] |
| NCI-H-460 | Large Cell Carcinoma | 64 (72h) | [7] |
| A-549 | Adenocarcinoma | 54 (72h) | [7] |
| SKBR3 | Breast Cancer | 25 | [8] |
| L-02 | Normal Liver Cells | 30 | [9] |
Mechanisms of Cytotoxic Action
This compound and emodin exert their cytotoxic effects through distinct molecular pathways, leading to cell death in cancerous cells.
This compound: Targeting the Extrinsic Apoptosis Pathway
This compound's primary mechanism of cytotoxicity involves the upregulation of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[10][11][12] This upregulation sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL), leading to the activation of the apoptotic cascade.[10][11] Notably, this compound has been observed to selectively accumulate in necrotic tissues, suggesting a potential for targeted therapy in solid tumors.[11]
Emodin: A Multi-faceted Approach to Cytotoxicity
Emodin demonstrates a broader spectrum of cytotoxic mechanisms, impacting multiple cellular processes. Its effects include:
-
Induction of Apoptosis: Emodin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[13][14] This involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors.[14]
-
Cell Cycle Arrest: Emodin can arrest the cell cycle at various phases, including the S and G2/M phases, thereby inhibiting cancer cell proliferation.[14]
-
Inhibition of Key Signaling Pathways: Emodin has been shown to inhibit several signaling pathways crucial for cancer cell survival and proliferation, such as HER2/neu, casein kinase II (CKII), and the JAK2/STAT3 pathway.[15]
-
DNA Damage: Emodin can cause DNA damage in cancer cells, further contributing to its cytotoxic effects.[16]
Experimental Protocols
The following are generalized methodologies for common cytotoxicity assays used in the cited studies. For specific parameters, researchers should refer to the original publications.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or emodin for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Trypan Blue Exclusion Test
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Cell Preparation: After treatment with this compound or emodin, detach the cells from the culture plate.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope within 3-5 minutes.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Conclusion
Both this compound and emodin exhibit significant cytotoxic effects against a variety of cancer cell lines. This compound appears to act through a more targeted mechanism by upregulating DR5, making it a potentially interesting candidate for therapies aimed at the extrinsic apoptosis pathway. In contrast, emodin's broader range of cytotoxic mechanisms, including ROS generation and inhibition of multiple signaling pathways, suggests its potential as a multi-target anticancer agent. The choice between these compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. The provided data and protocols serve as a foundational guide for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Secondary Metabolites from Endophytic Fungus Penicillium pinophilum Induce ROS-Mediated Apoptosis through Mitochondrial Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin enhances cisplatin-induced cytotoxicity in human bladder cancer cells through ROS elevation and MRP1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Death Receptor 5 (TNFRSF10B) Is Upregulated and TRAIL Resistance Is Reversed in Hypoxia and Normoxia in Colorectal Cancer Cell Lines after Treatment with this compound, the Active Metabolite of Hypericum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer action of naturally occurring emodin for the controlling of cervical cancer [explorationpub.com]
Skyrin's DNA-Protective Activity: A Comparative Analysis in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA-protective activities of Skyrin, a naturally occurring anthraquinone, across different cell lines. The information is compiled from recent studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated notable DNA-protective effects, particularly in non-cancerous human cells. Studies indicate that while it possesses weak antioxidant and chelating properties, its primary mechanism of DNA protection may involve other cellular pathways. This guide compares its efficacy in cancerous versus non-cancerous cell lines and provides context against a structurally similar compound, emodin. The presented data and protocols aim to facilitate further research into this compound's potential as a chemopreventive or therapeutic agent.
Comparative Data on this compound's DNA-Protective Activity
The following tables summarize the key quantitative data from studies investigating the cytotoxic and DNA-protective effects of this compound.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay | Concentration | % Cell Viability | Source |
| Human Lymphocytes | MTT Assay | 100 µM | ~78% | [1] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 25 µM | Significantly lower than lymphocytes | [1][2] |
Table 2: DNA-Protective Effect of this compound against Induced DNA Damage
| Cell Line | Damage Inducer | This compound Concentration | % Reduction in DNA Damage | Assay | Source |
| Human Lymphocytes | Hydrogen Peroxide (440 µM) | 10 µM | Significant | Comet Assay | [1] |
| Human Lymphocytes | Hydrogen Peroxide (440 µM) | 100 µM | Significant | Comet Assay | [1] |
| HepG2 | Hydrogen Peroxide (1 mM) | 1 µM | ~22% | Comet Assay | [1] |
Table 3: Comparison of this compound with Emodin
| Compound | DNA-Protective Activity (DNA Topology Assay) | Antioxidant Activity | Chelating Activity | Source |
| This compound | Yes, concentration-dependent | Weak | Weak | [1] |
| Emodin | Yes | Weak | Not observed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2 or lymphocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
DNA Damage Quantification: Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose Embedding: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C and spread onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20 minutes.
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5) and stain with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment or percentage of DNA in the tail using appropriate software.
DNA Topology Assay
This assay assesses the ability of a compound to protect supercoiled plasmid DNA from single-strand breaks induced by damaging agents.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a DNA damaging agent (e.g., FeSO4 and H2O2 to generate hydroxyl radicals), and various concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, open-circular, and linear) on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with a fluorescent dye, visualize the DNA bands under UV light, and quantify the intensity of each band to determine the percentage of each topological form. An increase in the supercoiled form and a decrease in the open-circular form indicate DNA protection.
Visualizations: Pathways and Workflows
Signaling Pathways
While the precise signaling pathway of this compound's DNA-protective activity is yet to be fully elucidated, the following diagram illustrates a general DNA Damage Response (DDR) pathway that is often activated by genotoxic stress. It is plausible that this compound may modulate components of this pathway to exert its protective effects.
Figure 1: Generalized DNA Damage Response Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental assays described in this guide.
Figure 2: Workflow for the Comet Assay.
Figure 3: Workflow for the DNA Topology Assay.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising agent with DNA-protective properties, showing a preferential protective effect in non-cancerous cells.[1] This differential activity highlights its potential for further investigation in cancer prevention and therapy. While its antioxidant capacity appears limited, the exact molecular mechanisms underlying its DNA-protective effects warrant deeper exploration. Future research should focus on elucidating the specific signaling pathways modulated by this compound and conducting broader comparative studies with other known DNA-protective compounds to fully understand its therapeutic potential.
References
Skyrin vs. Other Anthraquinones: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of skyrin and other prominent anthraquinones, including emodin, aloe-emodin, and chrysophanol. The information is supported by experimental data from various studies to facilitate a comprehensive evaluation for research and drug development purposes.
Comparative Analysis of Biological Activity
Anthraquinones are a class of naturally occurring aromatic compounds known for their diverse pharmacological properties. This section summarizes the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound, emodin, aloe-emodin, and chrysophanol.
Anticancer Activity: In Vitro Cytotoxicity
The cytotoxic effects of these anthraquinones have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth, is presented in the tables below. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values (µM) of Anthraquinones against Various Cancer Cell Lines
| Cancer Cell Line | This compound | Emodin | Aloe-Emodin | Chrysophanol |
| Breast Cancer | ||||
| MCF-7 | - | 13.65[1] | ~25[2] | 20 (approx.)[3] |
| MDA-MB-231 | - | - | - | 20 (approx.)[3] |
| Leukemia | ||||
| K562 | 50.7 ± 9.3[4] | - | 60.98[5] | - |
| HL-60 | 74[4] | - | 20.93[5] | - |
| CCRF-CEM | - | 35.62[6] | 9.872[6] | - |
| Lung Cancer | ||||
| A549 | - | 5.17[1] | - | - |
| H460 | - | 4.83[1] | - | - |
| Calu-1 | 26.6 ± 4.6[4] | - | - | - |
| Cervical Cancer | ||||
| HeLa | 21 ± 6.5[4] | - | - | - |
| Colon Cancer | ||||
| HCT116 | 17.6 ± 1.5 (25% inhibition)[4] | - | - | 60.17 (NPs)[7] |
| HT-29 | 29.4 ± 2.1 (25% inhibition)[4] | - | 5.38 µg/mL[5] | - |
| DLD-1 | - | - | 0.30–0.37 mM[8] | - |
| WiDr | - | - | 0.15–0.22 mM[8] | - |
| Glioblastoma | ||||
| U373 | - | - | 18.59 µg/mL[5] | - |
| U87 | - | - | 25.0 µg/mL (48h)[5] | - |
| Hepatocellular Carcinoma | ||||
| HepG2 | 56.6 ± 25.4[4] | 0.54 mM[9] | ~75[5] | - |
| Pancreatic Cancer | ||||
| MIA-PaCa-2 | 50 ± 2.6[4] | - | - | - |
| Ovarian Cancer | ||||
| OVCAR-3 | - | - | 5.2 (AEG 1)[10] | - |
| SKOV-3 | - | - | 6.9 (AEG 1)[10] | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. "AEG 1" refers to an aloe-emodin glycoside derivative.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of the selected anthraquinones against various bacterial strains.
Table 2: Comparative MIC Values (µg/mL) of Anthraquinones against Bacterial Strains
| Bacterial Strain | This compound | Emodin | Aloe-Emodin | Chrysophanol |
| Gram-positive | ||||
| Staphylococcus aureus | - | 4[11] | 4-32[12] | 2-64[13] |
| Methicillin-resistant S. aureus (MRSA) | - | 4[11] | - | 256[14] |
| Bacillus subtilis | - | - | 62.5[15] | - |
| Gram-negative | ||||
| Escherichia coli | - | - | 62.5[15] | 64[13] |
| Haemophilus parasuis | - | 32[16] | - | - |
Anti-inflammatory Activity
The anti-inflammatory properties of these anthraquinones have been investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Table 3: Comparative Anti-inflammatory Activity (IC50 for NO Inhibition)
| Anthraquinone | IC50 (µM) | Cell Line |
| This compound | - | - |
| Emodin | 11.5 (for TNF-α)[17] | HMC-1 |
| Aloe-Emodin Derivative (2i) | 3.15[4] | RAW264.7 |
| Chrysophanol (OMC) | 63.50 µg/mL (protein denaturation)[18] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the anthraquinone compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the anthraquinone for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The bioactivities of these anthraquinones are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
This compound, emodin, aloe-emodin, and chrysophanol exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Caption: Simplified overview of anticancer signaling pathways modulated by anthraquinones.
-
This compound: While the precise molecular targets are still under investigation, studies indicate that this compound induces apoptosis in cancer cells[4].
-
Emodin: Emodin has been shown to inhibit several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, leading to the induction of apoptosis and inhibition of cell proliferation[3][19].
-
Aloe-Emodin: Aloe-emodin exerts its anticancer effects by inhibiting the Wnt/β-catenin and PI3K/Akt signaling pathways, which are crucial for cancer cell growth and survival[5][20][21].
-
Chrysophanol: Chrysophanol has been demonstrated to inhibit the NF-κB signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells[3][22].
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of these compounds is illustrated below.
Caption: General experimental workflow for comparative bioactivity studies.
This workflow begins with the initial screening of the compounds for their cytotoxic, antimicrobial, and anti-inflammatory activities to determine their respective IC50 or MIC values. Promising compounds are then selected for further mechanistic studies to elucidate the underlying signaling pathways involved in their biological effects. This systematic approach allows for a comprehensive understanding of the therapeutic potential of each anthraquinone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory evaluation of aloe-emodin derivatives as potential modulators of Akt, NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory activity of chrysophanol through the suppression of NF-kappaB/caspase-1 activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effect of emodin via attenuation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. worldresearchersassociations.com [worldresearchersassociations.com]
- 16. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Chrysophanol Exerts Anti-inflammatory Activity by Targeting Histone Deacetylase 3 Through the High Mobility Group Protein 1-Nuclear Transcription Factor-Kappa B Signaling Pathway in vivo and in vitro [frontiersin.org]
- 20. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of anti-inflammatory effect of chrysophanol, an active component of AST2017-01 on atopic dermatitis in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Skyrin
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Skyrin, a bioactive anthraquinone mycotoxin, is essential for various research and development applications, including toxicological studies, natural product chemistry, and drug discovery. The selection of an appropriate analytical method is a critical decision that directly impacts data quality and experimental outcomes. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful techniques widely employed for the analysis of natural products like this compound.
This guide provides a comprehensive cross-validation comparison of HPLC-UV and UPLC-MS/MS methods for the quantitative analysis of this compound. While direct cross-validation studies for this compound are not extensively available in the public domain, this comparison is built upon established analytical practices and data from studies on analogous anthraquinone compounds. The information presented herein is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs, balancing considerations of sensitivity, selectivity, speed, and cost.
Data Presentation: A Comparative Summary of Method Performance
The choice between HPLC-UV and UPLC-MS/MS for this compound analysis hinges on the specific requirements of the intended application. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices, whereas HPLC-UV provides a robust and cost-effective solution for routine analysis of less complex samples.[1] A summary of the key performance parameters for each method, based on typical results for similar analytes, is presented below.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Can reach sub-ng/mL levels |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Can reach ng/mL to pg/mL levels |
| Precision (%RSD) | < 2% | < 15% (typically much lower) |
| Accuracy (% Recovery) | 98-102% | 85-115% |
| Analysis Run Time | 15 - 30 minutes | < 10 minutes |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections outline representative methodologies for the quantification of this compound using both HPLC-UV and UPLC-MS/MS.
Sample Preparation (Common for both methods)
A standardized sample preparation protocol is crucial for minimizing variability between different analytical techniques. For the extraction of this compound from fungal cultures or other biological matrices, the following procedure is recommended:
-
Extraction: The sample material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, often facilitated by ultrasonication or maceration to ensure efficient extraction of the analyte.
-
Filtration: The resulting extract is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could interfere with the chromatographic system.
-
Dilution: Depending on the expected concentration of this compound and the sensitivity of the analytical method, the filtered extract may be appropriately diluted with the mobile phase.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of phytochemicals. For this compound analysis, a reversed-phase HPLC method with UV detection is commonly employed.
-
Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of anthraquinones.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Injection Volume: 20 µL.
-
Quantification: The quantification of this compound is based on the peak area of the analyte, which is correlated to its concentration using an external standard calibration curve.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity, making it a powerful tool for analyzing complex matrices and for applications requiring low detection limits.[4]
-
Chromatographic System: A UPLC system capable of handling high backpressures, coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Stationary Phase: A sub-2 µm particle size column (e.g., C18, 2.1 x 50-100 mm) is used to achieve high-resolution separations in shorter run times.[4]
-
Mobile Phase: A gradient elution similar to that used in HPLC, often with formic acid as a modifier to enhance ionization (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[4]
-
Flow Rate: A typical flow rate is in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Quantification is achieved by comparing the peak area of the specific MRM transition for this compound in the sample to a calibration curve generated from reference standards.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods for this compound analysis.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data integrity and comparability across different studies and laboratories. For the quantification of this compound, both HPLC-UV and UPLC-MS/MS offer viable analytical solutions. The choice between these two powerful techniques should be guided by the specific requirements of the research, including the need for sensitivity, selectivity, sample throughput, and available instrumentation. UPLC-MS/MS stands out as the superior method for applications demanding high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices.[1][4] Conversely, HPLC-UV remains a reliable and cost-effective workhorse for routine quality control and quantification in less complex samples where high sample throughput and ultra-high sensitivity are not the primary drivers.[1] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate analytical method for their this compound quantification needs.
References
Head-to-Head Comparison of Skyrin and its Synthetic Analogues: A Data-Driven Guide
A comprehensive review of the current scientific literature reveals a significant gap in the availability of data regarding the synthesis and biological evaluation of synthetic analogues of Skyrin. While the parent compound, this compound, has been the subject of multiple studies investigating its cytotoxic and genotoxic effects, there is a notable absence of published research detailing the creation and comparative analysis of its synthetic derivatives.
This guide, therefore, focuses on consolidating the existing experimental data for this compound, providing a baseline for its biological activity. The intent is to offer researchers, scientists, and drug development professionals a clear overview of what is currently known about this compound and to highlight the untapped potential for the development and investigation of its synthetic analogues.
This compound: An Overview of its Biological Activity
This compound is a naturally occurring anthraquinone derivative that has demonstrated selective cytotoxicity against various cancer cell lines. This has positioned it as a compound of interest for further investigation in oncology.
Cytotoxicity of this compound Against Various Cell Lines
Experimental data has consistently shown that this compound exhibits cytotoxic effects against a range of human cancer cell lines. In contrast, it displays minimal toxicity towards non-cancerous cells, suggesting a potential therapeutic window. The table below summarizes the reported 50% inhibitory concentration (IC50) values of this compound in different cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | ~50 - 100 |
| HCT116 | Colorectal Carcinoma | Not specified |
| HT-29 | Colorectal Carcinoma | Not specified |
| MIA-PaCa-2 | Pancreatic Cancer | 50 ± 2.6 |
| HL-60 | Promyelocytic Leukemia | 74 |
| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 |
| HeLa | Cervical Cancer | 21 ± 6.5 |
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 |
| Human Lymphocytes | Non-cancerous | > 100 |
Data Interpretation: The IC50 values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population. A lower IC50 value signifies higher potency. The data clearly demonstrates this compound's preferential activity against cancerous cells compared to normal human lymphocytes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxic and genotoxic properties.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
2. Trypan Blue Exclusion Assay:
-
Principle: This assay is used to differentiate viable from non-viable cells. Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes will be stained blue.
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Genotoxicity and DNA Damage Assays
1. Comet Assay (Single Cell Gel Electrophoresis):
-
Principle: The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
Protocol:
-
Treat cells with this compound at non-cytotoxic concentrations.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to alkaline or neutral electrophoresis to unwind and separate the damaged DNA.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize and analyze the comets using a fluorescence microscope and specialized software to quantify the extent of DNA damage.
-
Signaling Pathways and Future Directions
While the precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated, its chemical structure as an anthraquinone suggests potential mechanisms of action. Anthracyclines, a class of chemotherapy drugs with a similar core structure, are known to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS). Future research should focus on investigating whether this compound shares these mechanisms.
The lack of data on synthetic analogues of this compound represents a significant opportunity for medicinal chemists and pharmacologists. The synthesis and evaluation of this compound derivatives could lead to the identification of compounds with:
-
Enhanced Potency: Modifications to the this compound scaffold could improve its binding affinity to molecular targets, resulting in lower IC50 values.
-
Improved Selectivity: Structural changes could be designed to increase the compound's specificity for cancer cells, further minimizing off-target effects.
-
Favorable Pharmacokinetic Properties: Derivatization can be used to optimize absorption, distribution, metabolism, and excretion (ADME) properties, making the compounds more suitable for in vivo applications.
-
Elucidation of Structure-Activity Relationships (SAR): A systematic study of synthetic analogues would provide valuable insights into which parts of the this compound molecule are crucial for its biological activity.
Below is a conceptual workflow for the future development and analysis of this compound analogues.
Validating the Skyrin Biosynthetic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Skyrin, a bisanthraquinone pigment with noteworthy biological activities, has been the subject of significant research to elucidate its biosynthetic origins. Recent studies have successfully identified and validated a biosynthetic pathway, providing a foundation for its potential biotechnological production. This guide offers a comparative analysis of the validated pathway, supported by experimental data, and details the methodologies used for its confirmation.
The Validated this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the dimerization of the monomeric anthraquinone, emodin. The key enzyme responsible for this crucial step has been identified as a cytochrome P450 monooxygenase, RugG. This enzyme catalyzes the 5,5'-dimerization of emodin radicals to form the this compound precursor. The gene encoding this enzyme is part of a larger biosynthetic gene cluster, termed the 'rug' cluster, which also contains genes responsible for the synthesis of the precursor, emodin, and a related compound, rugulosin A.
The currently accepted biosynthetic pathway for this compound can be summarized as follows:
-
Emodin Biosynthesis: A type I polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form a polyketide chain.
-
Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the anthraquinone core structure of emodin.
-
Dimerization: The cytochrome P450 monooxygenase, RugG, catalyzes the oxidative dimerization of two emodin molecules at their 5 and 5' positions to form this compound.
This validated pathway stands as the primary and most experimentally supported route for this compound biosynthesis. While other theoretical pathways for the formation of bisanthraquinones may exist, the evidence strongly points to the 'rug' gene cluster and the specific enzymatic activity of RugG in Talaromyces sp. YE3016 as the definitive route to this compound.
Experimental Validation Data
The validation of the this compound biosynthetic pathway has been achieved through a combination of gene inactivation, heterologous expression, and enzymatic assays. The following tables summarize the key quantitative data from these experiments.
| Experiment | Strain/Condition | Key Finding | Quantitative Result | Reference |
| Gene Inactivation | Talaromyces sp. YE3016 ΔrugG | Abolishment of this compound production | This compound production was not detected in the ΔrugG mutant, while the wild-type strain produced significant amounts. | [1] |
| Heterologous Expression | Aspergillus oryzae expressing rugG | Confirmation of RugG function | The engineered A. oryzae strain successfully produced this compound upon feeding with emodin. | [1] |
| Metabolite Analysis | Talaromyces sp. YE3016 ΔrugA (PKS gene) | Emodin is the precursor to this compound | Production of both emodin and this compound was abolished in the ΔrugA mutant. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to validate the this compound biosynthetic pathway.
Gene Inactivation in Talaromyces sp. YE3016 using CRISPR-Cas9
This protocol outlines the steps for deleting the rugG gene in Talaromyces sp. YE3016 to confirm its role in this compound biosynthesis.
1. Plasmid Construction:
- The Cas9 and sgRNA expression cassettes were assembled into a pK2-based vector.
- The sgRNA was designed to target a specific sequence within the rugG gene.
- Homologous recombination donor templates were constructed by cloning the upstream and downstream flanking regions of rugG into a vector containing a hygromycin resistance cassette.
2. Protoplast Preparation and Transformation:
- Mycelia of Talaromyces sp. YE3016 were harvested from a 3-day old liquid culture.
- The mycelia were treated with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
- The protoplasts were co-transformed with the Cas9/sgRNA expression plasmid and the donor template using a PEG-mediated method.
3. Mutant Screening and Verification:
- Transformed protoplasts were plated on selection media containing hygromycin.
- Genomic DNA was extracted from the resulting transformants.
- PCR analysis was performed using primers flanking the rugG gene to confirm the gene replacement event.
- The absence of the rugG transcript in the mutant was confirmed by RT-PCR.
Heterologous Expression of rugG in Aspergillus oryzae
This protocol describes the expression of the rugG gene in a heterologous host to demonstrate its direct role in converting emodin to this compound.
1. Expression Vector Construction:
- The coding sequence of rugG was amplified from the genomic DNA of Talaromyces sp. YE3016.
- The amplified rugG gene was cloned into an Aspergillus expression vector under the control of a strong constitutive promoter (e.g., gpdA promoter).
2. Fungal Transformation:
- Protoplasts of Aspergillus oryzae were prepared as described above.
- The rugG expression vector was introduced into the A. oryzae protoplasts via PEG-mediated transformation.
3. Cultivation and Metabolite Analysis:
- The transformed A. oryzae strains were cultivated in a suitable liquid medium.
- The culture was supplemented with the precursor, emodin.
- After a 5-7 day incubation period, the mycelia and culture broth were extracted with an organic solvent (e.g., ethyl acetate).
- The extracts were analyzed by High-Performance Liquid Chromatography (HPLC) to detect the production of this compound.
In Vitro Enzymatic Assay of RugG
This protocol details the procedure for assaying the enzymatic activity of RugG to confirm its function in emodin dimerization.
1. Microsome Preparation:
- The Aspergillus oryzae strain heterologously expressing rugG was cultured, and the mycelia were harvested.
- The mycelia were disrupted by grinding in liquid nitrogen or using a bead beater.
- The cell lysate was centrifuged to pellet cell debris, and the supernatant was further centrifuged at high speed to isolate the microsomal fraction containing the membrane-bound RugG protein.
2. Enzymatic Reaction:
- The reaction mixture contained the microsomal fraction, the substrate (emodin), and a cofactor (NADPH) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- The reaction was initiated by the addition of NADPH and incubated at an optimal temperature (e.g., 28°C) for a specific duration.
3. Product Analysis:
- The reaction was quenched by the addition of an organic solvent.
- The product, this compound, was extracted and analyzed by HPLC or LC-MS to determine the conversion rate and enzyme activity.
Visualizing the Biosynthetic Pathway and Experimental Logic
To further clarify the relationships between the genes, enzymes, and metabolites in the this compound biosynthetic pathway and the experimental workflows used for its validation, the following diagrams are provided.
References
Skyrin's Dichotomous Dance: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cells
For Immediate Release
A deep dive into the cytotoxic and signaling effects of Skyrin reveals a promising selectivity for cancerous cells over their non-cancerous counterparts. This comprehensive guide synthesizes available experimental data to illuminate the differential impact of this natural compound, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a secondary metabolite, has demonstrated a significant preference for inducing cell death in various cancer cell lines while leaving non-cancerous cells largely unharmed. This selective cytotoxicity, coupled with its DNA-protective effects on healthy cells, positions this compound as a compound of interest in the ongoing search for more targeted cancer therapies. This guide provides a comparative study of this compound's effects, detailing experimental protocols and exploring its underlying mechanisms of action.
Quantitative Data Summary: A Tale of Two Cell Types
The cytotoxic effects of this compound have been quantified across a range of human cancer cell lines, with IC50 values indicating its potency. In stark contrast, studies on non-cancerous cells reveal a significantly higher tolerance to the compound.
| Cell Line | Cell Type | IC50 Value (µM) | Observations |
| Cancerous Cells | |||
| HepG2 | Hepatocellular Carcinoma | 56.6 ± 25.4 | ~80% reduction in viability at 50-100 µM.[1] |
| HCT116 | Colorectal Carcinoma | 17.6 ± 1.5 (25% metabolic activity decrease) | |
| HT-29 | Colorectal Carcinoma | 29.4 ± 2.1 (25% metabolic activity decrease) | |
| Calu-1 | Lung Carcinoma | 26.6 ± 4.6 | [1] |
| HeLa | Cervical Cancer | 21 ± 6.5 | [1] |
| K562 | Chronic Myelogenous Leukemia | 50.7 ± 9.3 | [1] |
| MIA-PaCa-2 | Pancreatic Cancer | 50 ± 2.6 | [1] |
| HL-60 | Promyelocytic Leukemia | 74 | [1] |
| Non-Cancerous Cells | |||
| Human Lymphocytes | Peripheral Blood | > 100 | Viability remained over 90% at all tested concentrations (0.01–100 μM). |
| Human Dermal Fibroblasts | Skin | Not available | Data for this compound is not currently available. |
| Human Keratinocytes | Skin | Not available | Data for this compound is not currently available. |
Unraveling the Mechanism: A Focus on Apoptosis
Current research strongly suggests that this compound's selective cytotoxicity is, at least in part, mediated by the induction of apoptosis, or programmed cell death, in cancerous cells. A key area of investigation has been its influence on the extrinsic apoptosis pathway.
The TRAIL to Cell Death: this compound's Role in the Extrinsic Apoptosis Pathway
Studies have shown that this compound can upregulate the expression of Death Receptor 5 (DR5), a key component of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway, in colorectal cancer cell lines.[2] This upregulation is significant as it can sensitize cancer cells to TRAIL-mediated apoptosis. Furthermore, this compound has been observed to reverse resistance to TRAIL in these cells, suggesting it can overcome a common mechanism of cancer cell survival.[2]
The binding of TRAIL to DR5 typically initiates a signaling cascade that leads to the activation of caspase-8, an initiator caspase that plays a pivotal role in the extrinsic apoptosis pathway. While direct evidence of this compound-induced caspase-8 activation is still emerging, the upregulation of DR5 strongly implies its involvement.
Impact on Other Major Signaling Pathways
To date, there is a lack of specific research investigating the direct effects of this compound on other critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Future research should aim to elucidate whether this compound's selective cytotoxicity involves the modulation of these key signaling cascades in cancerous versus non-cancerous cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound's effects.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
Harvest cells and resuspend them in a suitable buffer or medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
DNA Damage Assessment
Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for the detection of DNA damage at the level of individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is a measure of the level of DNA damage.
-
Protocol:
-
Prepare a single-cell suspension from the treated and control cells.
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis tank filled with an alkaline or neutral buffer.
-
Perform electrophoresis to allow the migration of fragmented DNA.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualize the comets under a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound exhibits a promising therapeutic window, demonstrating significant cytotoxicity against a variety of cancer cell lines while sparing non-cancerous cells. Its ability to modulate the extrinsic apoptosis pathway by upregulating DR5 and overcoming TRAIL resistance in cancer cells provides a compelling avenue for its mechanism of action.
However, further research is imperative to fully elucidate this compound's therapeutic potential. Key areas for future investigation include:
-
Broadening the Scope: Evaluating the cytotoxic effects of this compound on a wider range of non-cancerous cell types, including fibroblasts and epithelial cells, to establish a more comprehensive safety profile.
-
Deepening Mechanistic Understanding: Conducting further studies to confirm the direct activation of caspase-8 by this compound and to investigate its effects on other key apoptosis-related proteins, such as the Bcl-2 family.
-
Exploring Other Signaling Pathways: Investigating the impact of this compound on major cancer-related signaling pathways like PI3K/Akt and MAPK/ERK in both cancerous and non-cancerous cells to identify other potential mechanisms of its selective action.
A more complete understanding of this compound's multifaceted interactions with cellular machinery will be crucial in determining its future role in the development of novel and more targeted cancer therapies.
References
- 1. Comparison of Cytotoxic, Genotoxic, and DNA-Protective Effects of this compound on Cancerous vs. Non-Cancerous Human Cells [mdpi.com]
- 2. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Skyrin Extraction Protocols for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of extraction protocols is paramount for consistent and reliable results. This guide provides a detailed comparison of two established methods for the extraction of Skyrin, a bioactive anthraquinone pigment produced by various fungi, notably Penicillium islandicum. The protocols are assessed based on their performance, resource requirements, and the principles of chemical separation.
This comparison aims to equip researchers with the necessary information to select the most suitable protocol for their specific research needs, considering factors such as desired yield, purity, available resources, and experimental timelines.
Data Presentation: A Quantitative Comparison of Extraction Protocols
The following table summarizes the key quantitative metrics for the two this compound extraction protocols. It is important to note that direct comparative studies providing precise yields and purities for this compound under identical conditions are limited in the available literature. The data presented here is based on a combination of reported yields for related compounds, such as luteothis compound, and established principles of solvent extraction and chromatography.
| Performance Metric | Protocol 1: Acetone-Focused Extraction | Protocol 2: Successive Solvent Extraction |
| Principle | Initial extraction of a broad range of compounds with a polar solvent (acetone), followed by removal of non-polar impurities. | Sequential removal of non-polar compounds with a non-polar solvent (petroleum ether) prior to the extraction of the target compound with a polar solvent (acetone). |
| Reported Yield (Proxy) | While specific this compound yields are not detailed, yields of the related compound luteothis compound can reach approximately 400 mg per kg of fermented rice.[1][2] | Similar to Protocol 1, with yields of related anthraquinones being in the same range. The successive extraction may slightly improve the initial purity of the acetone extract. |
| Estimated Purity (Pre-Chromatography) | Lower, as the initial acetone extract contains a wider range of co-extracted compounds. | Higher, due to the preliminary removal of lipids and other non-polar compounds by petroleum ether. |
| Solvent Consumption | Moderate to High. Requires significant volumes of both acetone and petroleum ether. | High. Utilizes substantial volumes of both petroleum ether and acetone. |
| Estimated Time | Moderate. The single primary extraction step is followed by a purification step. | Longer. Involves two sequential extraction steps before purification. |
| Key Advantage | Simpler initial extraction step. | Higher initial purity of the crude extract, potentially simplifying subsequent purification steps. |
| Key Disadvantage | The crude extract is less pure, which may require more intensive chromatographic purification. | More time-consuming due to the additional extraction step. |
Experimental Protocols: Detailed Methodologies
Reproducibility in scientific research hinges on detailed and accurate protocols. The following sections provide the step-by-step methodologies for the two compared this compound extraction protocols.
Protocol 1: Acetone-Focused Extraction
This protocol prioritizes the initial extraction of a wide range of metabolites using a polar solvent, followed by a purification step to remove non-polar compounds.
Materials:
-
Fermented fungal culture (e.g., Penicillium islandicum grown on glutinous rice)
-
Acetone
-
Petroleum Ether
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., benzene, ethyl acetate)
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography column
Procedure:
-
Extraction: The fermented fungal material is extracted three times with acetone.
-
Concentration: The combined acetone extracts are concentrated under reduced pressure using a rotary evaporator.
-
Purification (Liquid-Liquid Extraction): The concentrated extract is triturated three times with petroleum ether to remove non-polar impurities. The acetone-soluble fraction is retained.
-
Further Concentration: The purified acetone fraction is further concentrated.
-
Chromatography: The concentrated extract is subjected to column chromatography on silica gel. The column is eluted with a solvent gradient (e.g., starting with benzene and gradually increasing the polarity with ethyl acetate) to separate this compound from other compounds.
-
Isolation: The fractions containing this compound are collected and the solvent is evaporated to yield the purified compound.
Protocol 2: Successive Solvent Extraction
This method employs a sequential extraction strategy, first removing non-polar compounds before extracting the target anthraquinones.
Materials:
-
Fermented fungal culture (e.g., Penicillium islandicum grown on glutinous rice)
-
Petroleum Ether
-
Acetone
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., benzene, ethyl acetate)
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography column
Procedure:
-
Initial Extraction (Non-polar): The fermented fungal material is first extracted successively with petroleum ether to remove lipids and other non-polar compounds.
-
Second Extraction (Polar): The solid residue from the first step is then extracted three times with acetone to isolate the anthraquinones, including this compound.
-
Concentration: The combined acetone extracts are concentrated in vacuo.
-
Solubilization: The residual solid is taken up in fresh acetone.
-
Chromatography: The acetone-soluble fraction is chromatographed on a silica gel column, eluting with a suitable solvent system to isolate this compound.
-
Isolation: The fractions containing this compound are collected, and the solvent is evaporated to obtain the purified compound.
Mandatory Visualization: Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Acetone-Focused this compound Extraction (Protocol 1).
Caption: Workflow for Successive Solvent this compound Extraction (Protocol 2).
References
Lack of In Vivo Validation for Skyrin's In Vitro DNA Protective and Antioxidant Properties: A Comparative Analysis with Emodin and Hypericin
For Immediate Release
A comprehensive review of available scientific literature reveals that while the natural compound Skyrin demonstrates promising DNA protective and weak antioxidant activities in laboratory settings (in vitro), there is a notable absence of in vivo studies to validate these findings in living organisms. This stands in contrast to structurally related anthraquinones, Emodin and Hypericin, for which a more robust body of evidence exists, including both in vitro and in vivo data on their antioxidant, anti-inflammatory, and anticancer properties. This comparison guide provides an objective analysis of the current state of research on this compound and its potential alternatives, Emodin and Hypericin, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Bioactivities: In Vitro vs. In Vivo
The following tables summarize the quantitative data available for this compound, Emodin, and Hypericin, highlighting the current gaps in the in vivo validation of this compound's observed in vitro effects.
Table 1: Comparison of DNA Protective and Antioxidant Activities
| Compound | Assay | In Vitro Findings | In Vivo Validation |
| This compound | DNA Topology Assay | Exhibited DNA-protective effects against Fe2+-induced damage in plasmid DNA.[1] | No data available. |
| Comet Assay (Human Lymphocytes) | Significantly reduced hydrogen peroxide-induced DNA damage.[1] | No data available. | |
| Antioxidant Assays (Cell-free) | Showed weak antioxidant and chelating properties.[1] | No data available. | |
| Emodin | Free Radical Scavenging | Effective scavenger of radiation-induced free radicals (ROS and NO) in murine splenocytes.[2] | Serum metabolites of orally administered Emodin exhibited promising free radical scavenging activity in rats. |
| DNA Damage Inhibition | Prevented radiation-induced DNA damage in murine splenocytes.[2] | Protected against gamma radiation-induced DNA damage in mammalian cells.[2] | |
| Antioxidant Enzyme Regulation | Upregulated the Nrf2/NQO1/HO-1 pathway, increasing antioxidant enzyme expression in chondrocytes. | In a rat model of osteoarthritis, Emodin upregulated the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). | |
| Hypericin | Not a primary focus of recent studies found. | Not a primary focus of recent studies found. | Not a primary focus of recent studies found. |
Table 2: Comparison of Anti-inflammatory and Anticancer Activities
| Compound | Activity | In Vitro Findings | In Vivo Validation |
| This compound | Anticancer | Showed cytotoxic effects on HepG2 cancer cells.[1] | No data available. |
| Emodin | Anticancer | Inhibited proliferation and induced apoptosis in various cancer cell lines (e.g., breast, lung, colon).[3] | Significantly inhibited the proliferation of non-small cell lung cancer (NSCLC) in vivo.[3] |
| Anti-inflammatory | Suppresses oncogenic growth signaling pathways like PI3K/Akt and MAPK. | Emodin has been reported to have anti-inflammatory activities. | |
| Hypericin | Anticancer | Exhibits inhibitory activity against various cancer cell types including breast, colon, and lung cancer.[4][5] | Demonstrates significant inhibitory activity in various in vivo cancer models.[4][5] |
| Anti-inflammatory | Inhibits pro-inflammatory mediators.[4][5] | Suppresses prostaglandin E2 formation in carrageenan-induced rat pleurisy and mouse paw edema models.[6] |
Experimental Protocols
This compound In Vitro DNA Protection Assay (Comet Assay)
-
Cell Line: Human lymphocytes.
-
Methodology: Cells were pre-treated with varying concentrations of this compound. Hydrogen peroxide was then introduced to induce DNA damage. The extent of DNA damage was quantified using the comet assay, which measures DNA strand breaks.[1]
Emodin In Vivo Antioxidant Activity Model
-
Animal Model: Rats.
-
Methodology: Emodin was administered orally to rats. Blood samples were collected, and the serum metabolites were prepared. The free radical scavenging activity of the serum was assessed using a 2,2'-azobis(2-amidinopropane) dihydrochloride-induced hemolysis assay.
Hypericin In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animal Model: Mice.
-
Methodology: Paw edema was induced in mice by injecting carrageenan. Hypericin was administered to the animals, and the reduction in paw volume was measured over time as an indicator of anti-inflammatory activity. Prostaglandin E2 levels in the paw tissue were also quantified.[6]
Signaling Pathways and Validation Workflow
The signaling pathways through which Emodin and Hypericin exert their effects have been partially elucidated, providing a mechanistic basis for their observed activities. In contrast, the molecular pathways targeted by this compound remain unknown.
Conclusion
The available evidence underscores a critical gap in the research and development of this compound. While its in vitro DNA protective effects are noteworthy, the absence of in vivo validation significantly limits its potential as a therapeutic candidate. In contrast, Emodin and Hypericin have progressed further along the drug development pipeline, with demonstrated efficacy in animal models and a deeper understanding of their mechanisms of action. Future research on this compound should prioritize in vivo studies to determine if its promising in vitro activities translate to a tangible therapeutic benefit. For researchers and drug development professionals seeking compounds with established in vivo efficacy for antioxidant, anti-inflammatory, or anticancer applications, Emodin and Hypericin represent more validated alternatives at this time.
References
- 1. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of JAK-STAT Pathways as Important for the Anti-Inflammatory Activity of a Hypericum Perforatum Fraction and Bioactive Constituents in Raw 264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin, a Potent Anthraquinone Mitigates MPTP-Induced Parkinsons' Disease Pathology by Regulating Nrf2 and Its Downstream Targets: In Silico and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Role of St. John’s Wort and Its Components Hyperforin and Hypericin against Diabetes through Inhibition of Inflammatory Signaling: Evidence from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Action of Anti-Inflammatory Activity of Hypericin: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo [frontiersin.org]
For Immediate Release
[City, State] – [Date] – A comprehensive review of available toxicological data reveals that Skyrin, a naturally occurring anthraquinone, exhibits a favorable genotoxicity profile compared to its structural analogs. In non-cytotoxic concentrations, this compound has not demonstrated genotoxic effects and has even shown potential DNA-protective properties. This stands in contrast to several of its structurally related compounds, such as emodin, aloe-emodin, and danthron, which have been shown to induce DNA damage through various mechanisms.
This comparison guide provides a detailed analysis of the genotoxicity of this compound and its related compounds, presenting quantitative data from key experimental assays, outlining methodologies, and illustrating the underlying molecular pathways. This information is crucial for researchers and professionals in drug development and toxicology.
Comparative Genotoxicity Data
The following table summarizes the genotoxicity data for this compound and its structurally related compounds across a range of standard assays.
| Compound | Assay Type | Cell Line/Organism | Concentration Range | Results |
| This compound | Comet Assay | Human lymphocytes, HepG2 | Non-cytotoxic concentrations | No elevated genotoxicity; DNA-protective effects observed[1][2][3] |
| Emodin | Ames Test | S. typhimurium TA1535, TA98 | Not specified | Mutagenic with and without metabolic activation |
| Comet Assay | L5178Y cells | Around 50 µM | DNA damage observed[4] | |
| Micronucleus Assay | Mouse bone marrow | 2000 mg/kg (in vivo) | No increase in micronuclei[1] | |
| Micronucleus Assay | CHO cells | Not specified | No increase in micronuclei | |
| Aloe-emodin | Ames Test | S. typhimurium TA1537, TA98 | Not specified | Genotoxic[5][6] |
| Comet Assay | Mouse kidney and colon (in vivo) | 500, 1000, 2000 mg/kg | Induced primary DNA damage[5] | |
| Comet Assay | Mouse colon and kidney (in vivo) | 250, 500, 1000, 2000 mg/kg/day | No genotoxic activity[7] | |
| Micronucleus Assay | TK6 human lymphoblastoid cells | Not specified | Genotoxic[5] | |
| Danthron | Ames Test | S. typhimurium TA102 | Not specified | Mutagenic with metabolic activation[8] |
| Comet Assay | Balb/c 3T3 cells | 25, 50, 100 µg/mL | Dose-dependent increase in DNA damage[8][9] | |
| Micronucleus Assay | Balb/c 3T3 cells | 25, 50, 100 µg/mL | Increased frequency of micronuclei[8] | |
| Chrysophanol | Ames Test | S. typhimurium TA1537, TA2637 | Not specified | Mutagenic with and without metabolic activation[2] |
| Comet Assay | Mouse lymphoma L5178Y cells | 30-100 µM | DNA damage observed[2] | |
| Chromosome Aberration | Chinese hamster ovary (CHO) cells | Up to solubility limit | No clastogenic potential[2] | |
| Rhein | Ames Test | Salmonella typhimurium | Not specified | Positive for mutagenicity[10] |
| Apoptosis Assay | Tera, Caco-2, GLC4/ADR cells | Not specified | Induced apoptosis[11] | |
| Physcion | DNA Damage Assay | Cervical and oral squamous carcinoma cells | Not specified | Induced DNA damage[12][13] |
| Apoptosis/Autophagy | Human nasopharyngeal carcinoma cells | Not specified | Induced apoptosis and autophagy[13] |
Experimental Protocols
A variety of standardized assays are employed to assess the genotoxic potential of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or animal tissues).
-
Embedding: Cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The DNA is unwound under alkaline conditions to expose single-strand breaks and alkali-labile sites.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail".
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis.
-
Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
-
Plating: The treated bacteria are plated on a medium with a limited amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies. The number of revertant colonies is counted and compared to the control. A significant increase in the number of revertant colonies indicates that the substance is mutagenic.
Micronucleus Assay
The micronucleus test detects chromosomal damage.
-
Cell Treatment: Cultured cells or animals are exposed to the test substance.
-
Cell Culture: For in vitro assays, cells are cultured for a period that allows for at least one cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nucleus and any micronuclei.
-
Analysis: The frequency of cells containing micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is determined by microscopic examination. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
Mechanisms of Genotoxicity: A Visual Representation
The genotoxicity of many anthraquinones is linked to their ability to interfere with DNA replication and repair processes. One key mechanism is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication.
References
- 1. Lack of emodin genotoxicity in the mouse micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genotoxicity of the laxative drug components emodin, aloe-emodin and danthron in mammalian cells: topoisomerase II mediated? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aloe-emodin-induced DNA fragmentation in the mouse in vivo comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of aloeemodin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro genotoxicity of danthron and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rhein (478-43-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 11. Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emodin, Physcion, and Crude Extract of Rhamnus sphaerosperma var. pubescens Induce Mixed Cell Death, Increase in Oxidative Stress, DNA Damage, and Inhibition of AKT in Cervical and Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Enzymatic Inhibition Landscape of Skyrin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the identification and characterization of enzyme inhibitors are paramount. Skyrin, a naturally occurring bisanthraquinone, has emerged as a molecule of interest due to its diverse biological activities, including its role as a receptor-selective glucagon antagonist, its cytotoxic effects, and its antibacterial properties. This guide provides a comprehensive comparison of this compound's inhibitory effects on specific enzymes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of this compound's potential.
This compound's Impact on Glucagon Signaling: A Focus on Adenylate Cyclase
A primary mechanism of action for this compound is its function as a glucagon antagonist. Unlike traditional antagonists that directly block receptor binding, this compound operates by uncoupling the glucagon receptor from the activation of adenylate cyclase, a key enzyme in the glucagon signaling pathway.[1] This interference disrupts the downstream cascade that leads to glucose production.
Experimental evidence has demonstrated that this compound effectively inhibits glucagon-stimulated cyclic AMP (cAMP) production and subsequent glucose output (glycogenolysis) in hepatocytes.[1] This inhibitory action is specific to glucagon signaling, as this compound shows no discernible effect on the stimulation of these processes by epinephrine or glucagon-like peptide 1 (GLP-1).[1]
The following table summarizes the quantitative data on this compound's inhibitory activity and compares it with another known adenylate cyclase inhibitor, providing a clearer perspective on its potency.
| Compound | Target Enzyme | Target Process | Organism/Cell Type | IC50 Value |
| This compound | Adenylate Cyclase (functional inhibition) | Glucagon-stimulated glucose output | Rat hepatocytes | 56 µM[1] |
| Forskolin | Adenylate Cyclase (direct activator, but used in inhibitor screening) | N/A (activator) | Various | N/A (activator) |
| 2',5'-dideoxyadenosine | Adenylate Cyclase | cAMP production | Various | ~10-100 µM (varies with isoform) |
Note: Forskolin is a direct activator of adenylate cyclase and is often used in experimental setups to stimulate the enzyme, against which inhibitors are then tested. 2',5'-dideoxyadenosine is a well-characterized P-site inhibitor of adenylate cyclase.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Adenylate Cyclase Activity Assay (General Protocol)
This protocol outlines the general steps involved in measuring the activity of adenylate cyclase and assessing the inhibitory effects of compounds like this compound.
Objective: To determine the in vitro effect of an inhibitor on adenylate cyclase activity by measuring the production of cyclic AMP (cAMP).
Materials:
-
Purified cell membranes expressing the glucagon receptor and adenylate cyclase
-
Glucagon (stimulator)
-
This compound or other test inhibitors
-
ATP (substrate for adenylate cyclase)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, and a phosphodiesterase inhibitor like IBMX)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based)
-
Microplate reader
Procedure:
-
Membrane Preparation: Isolate cell membranes from a suitable source (e.g., rat liver hepatocytes or a cell line overexpressing the glucagon receptor) using standard cell lysis and centrifugation techniques.
-
Reaction Setup: In a microplate, combine the assay buffer, ATP, and the test inhibitor (this compound) at various concentrations.
-
Enzyme Addition: Add the prepared cell membranes to each well.
-
Stimulation: Initiate the enzymatic reaction by adding glucagon to the wells (except for the basal control).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by heat inactivation).
-
cAMP Measurement: Quantify the amount of cAMP produced in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Mechanism: Glucagon Signaling Pathway
To illustrate the point of intervention for this compound, the following diagram visualizes the glucagon signaling pathway and highlights the uncoupling of the glucagon receptor from adenylate cyclase.
References
Comparative Transcriptomics of Fungal Strains: Unraveling the Genetic Blueprint of Skyrin Production
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic landscapes of fungal strains with and without the capacity for Skyrin production. This compound is a bioactive bisanthraquinone pigment found in various fungi, noted for its potential pharmacological activities. Understanding the genetic regulation behind its biosynthesis is crucial for optimizing its production and for novel drug discovery. This document outlines the key genetic players, presents a framework for a comparative transcriptomics study, and details the necessary experimental protocols.
Data Presentation: Key Genes in this compound Biosynthesis
The biosynthesis of this compound is governed by a specific gene cluster. A comparative transcriptomic analysis between a this compound-producing wild-type strain and a non-producing strain (e.g., a gene knockout mutant or a naturally non-producing variant) would reveal significant upregulation of genes within this cluster in the producing strain. The following table summarizes the key genes and their putative functions, based on identified biosynthesis pathways in fungi like Talaromyces sp.[1].
| Gene ID (Example) | Protein Function | Expected Expression in this compound-Producing Strain vs. Non-Producing Strain |
| PKS | Polyketide Synthase | Highly Upregulated |
| RugG | Cytochrome P450 monooxygenase | Highly Upregulated |
| RugH | Aldo-keto reductase | Upregulated (involved in a competing pathway) |
| TF | Transcription Factor | Upregulated |
| MFS | MFS Transporter | Upregulated |
Experimental Protocols
Detailed methodologies are essential for reproducible comparative transcriptomics experiments. The following protocols are synthesized from standard practices in fungal secondary metabolite research[2][3][4].
Fungal Strain Cultivation and Sample Collection
-
Strains and Media: A wild-type this compound-producing fungal strain (e.g., Talaromyces sp.) and a corresponding non-producing strain (e.g., a RugG knockout mutant) are required. Strains should be cultivated in a production medium known to induce secondary metabolism. A common choice is Potato Dextrose Agar (PDA) or a specific defined medium optimized for the species[2].
-
Culture Conditions: Liquid submerged fermentation is often preferred for transcriptomic studies to ensure homogeneity. Cultures are grown in baffled flasks at an appropriate temperature (e.g., 25-28°C) with shaking (e.g., 180 rpm) to ensure adequate aeration.
-
Time-Course Sampling: Mycelial samples for RNA extraction and supernatant for this compound analysis should be collected at multiple time points, corresponding to different growth phases (e.g., early exponential, late exponential, and stationary phase), as secondary metabolite production is often growth-phase dependent[4]. At each time point, mycelia should be harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
This compound Extraction and Quantification (HPLC)
-
Extraction: The culture supernatant is acidified (e.g., with formic acid) and extracted with an organic solvent like ethyl acetate. The organic phase is then evaporated to dryness.
-
Quantification: The dried extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC). Quantification is achieved by comparing the peak area of the sample to a standard curve generated with purified this compound.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from the frozen mycelial samples using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina NovaSeq, to generate a sufficient number of reads (e.g., >20 million reads per sample) for differential gene expression analysis.
Bioinformatic Analysis
-
Quality Control and Mapping: Raw sequencing reads are subjected to quality control to trim adapters and low-quality bases. The cleaned reads are then mapped to a reference genome of the fungal species using an aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A tool like DESeq2 or edgeR is used to normalize the counts and perform statistical analysis to identify differentially expressed genes (DEGs) between the this compound-producing and non-producing strains. A significance threshold is typically set (e.g., a false discovery rate (FDR) < 0.05 and a log2 fold change > 1).
-
Functional Annotation and Pathway Analysis: DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological processes and pathways that are transcriptionally regulated in conjunction with this compound production.
Mandatory Visualizations
Signaling Pathway for this compound Biosynthesis
The biosynthesis of this compound originates from primary metabolism and is catalyzed by a series of enzymes encoded by the 'rug' gene cluster. The core enzyme, a polyketide synthase (PKS), produces an anthraquinone monomer, emodin. A key subsequent step is the dimerization of emodin radicals, catalyzed by the cytochrome P450 monooxygenase, RugG, to form this compound[1].
Caption: Proposed biosynthetic pathway for this compound production.
Experimental Workflow for Comparative Transcriptomics
The workflow outlines the key stages from fungal cultivation to data analysis in a comparative transcriptomics study.
References
- 1. Intertwined Biosynthesis of this compound and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptome Analysis Shows Conserved Metabolic Regulation during Production of Secondary Metabolites in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic comparison of Aspergillus niger growing on two different sugars reveals coordinated regulation of the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative genomics and transcriptome analysis of Aspergillus niger and metabolic engineering for citrate production - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for Skyrin
Disclaimer: This document provides a general procedure for the disposal of a hazardous solid chemical waste. A specific, publicly accessible Safety Data Sheet (SDS) for Skyrin (CAS 602-06-2) containing official disposal instructions could not be located. Researchers, scientists, and drug development professionals must obtain and adhere to the specific disposal guidance provided in the SDS from their chemical supplier before handling or disposing of this substance.
This compound is a mycotoxin and should be handled as a hazardous substance.[1][2][3] All laboratory personnel must be trained in the proper handling and disposal of toxic chemicals and wear appropriate Personal Protective Equipment (PPE).[3]
Immediate Safety and Handling Plan
Before beginning any work with this compound, ensure that all necessary safety measures are in place. This includes a designated work area, typically within a chemical fume hood, and access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: May be required depending on the quantity and handling method; consult the specific SDS.
Spill Response: In case of a spill, evacuate the immediate area. Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Procedure for this compound Waste
The proper disposal of this compound, as with any hazardous chemical, involves segregation, secure containment, clear labeling, and transfer to a certified hazardous waste disposal service. Do not dispose of this compound or its containers in regular trash or down the drain.[4]
Experimental Protocol: General Disposal of Hazardous Solid Chemical Waste
-
Segregation:
-
Designate a specific, sealed container for "Solid Hazardous Waste" or "Toxic Solid Waste."
-
Do not mix this compound waste with other incompatible waste streams. Keep solid and liquid waste separate.[5]
-
-
Packaging:
-
Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, absorbent pads), into a primary container that is durable and leak-proof.
-
This primary container should then be placed within a larger, sealable, and clearly labeled hazardous waste container.[6][7] The container should be made of a material that does not react with the chemical.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "602-06-2"
-
The primary hazard(s) (e.g., "Toxic")
-
Accumulation start date.
-
Contact information for the responsible researcher or lab.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The storage area must be secure, away from general traffic, and separate from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow their specific procedures for requesting a waste pickup. Do not transport hazardous waste yourself.[4]
-
Data Presentation: Waste Management Summary
| Parameter | Guideline | Citation |
| Waste Type | Solid Hazardous Chemical Waste (Toxic) | [5] |
| Container Type | Durable, leak-proof, sealable container with a screw cap. | [6] |
| Labeling Requirements | "Hazardous Waste," Chemical Name, CAS Number, Hazard(s), Accumulation Date. | [7] |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA). | [6] |
| Final Disposal Route | Collection by institutional EHS or a certified hazardous waste contractor for offsite treatment. | [4][8] |
| Prohibited Actions | Do not dispose in regular trash, down the drain, or by evaporation. Do not mix with incompatible waste. | [4][5] |
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of hazardous solid chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 466171-1mg | this compound [602-06-2] Clinisciences [clinisciences.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
